molecular formula C8H8BClO2 B2503633 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole CAS No. 943311-74-8

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole

Cat. No.: B2503633
CAS No.: 943311-74-8
M. Wt: 182.41
InChI Key: JCPSUMGRTKEBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a useful research compound. Its molecular formula is C8H8BClO2 and its molecular weight is 182.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSUMGRTKEBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=C(C=C2)Cl)C(O1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on 5-Chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole (CAS 943311-74-8): Properties, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzoxaboroles represent a breakthrough class of boron-containing heterocycles that have redefined the landscape of antimicrobial and anti-inflammatory drug development[1]. 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole (CAS 943311-74-8) is a highly specialized derivative within this family. Characterized by a cyclic hemiester moiety containing a strong Lewis acidic boron center, this compound leverages unique structural modifications—specifically the 5-chloro and 3-methyl substitutions—to optimize target binding and cellular penetration[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and validated synthetic protocols for researchers and drug development professionals.

Physicochemical Profiling and Structural Dynamics

The core pharmacophore of CAS 943311-74-8 is the 1,3-dihydro-2,1-benzoxaborole ring. The boron atom is


-hybridized, leaving an empty p-orbital that acts as a potent Lewis acid[2]. This electrophilic nature is the fundamental driver of its biological activity.
Quantitative Data Summary

The following table summarizes the core physicochemical properties of the compound, critical for predicting its pharmacokinetic behavior and formulation strategies.

PropertyValue / DescriptionPharmacological Implication
Chemical Name 5-chloro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-olStandard IUPAC nomenclature.
CAS Number 943311-74-8Unique registry identifier.
Molecular Formula C8H8BClO2Defines atomic composition.
Molecular Weight 182.41 g/mol Low MW ensures favorable ligand efficiency (LE) and oral bioavailability.
H-Bond Donors 1 (Hydroxyl group)Facilitates critical interactions within the target enzyme's active site.
H-Bond Acceptors 2 (Oxygen atoms)Contributes to aqueous solubility and target anchoring.
Lipophilicity (LogP) Enhanced by 5-Chloro substitutionImproves penetration through lipid-rich barriers (e.g., mycobacterial mycolic acid walls or fungal membranes)[2].
Stereochemistry Chiral center at C3The 3-methyl group introduces chirality, allowing for stereospecific enzyme pocket binding.

Mechanism of Action: The OBORT Pathway

The primary mechanism of action for antimicrobial benzoxaboroles is the inhibition of Leucyl-tRNA synthetase (LeuRS) via the Oxaborole tRNA-Trapping (OBORT) mechanism[3]. LeuRS is an essential enzyme responsible for charging tRNA


 with the amino acid leucine. To prevent translational errors, LeuRS possesses a distinct "editing domain" (CP1) that hydrolyzes misactivated amino acids[1].
The Causality of Inhibition

CAS 943311-74-8 acts as a molecular "hijacker" of this quality-control mechanism.

  • Entry: The compound enters the CP1 editing active site of LeuRS[4].

  • Covalent Trapping: The empty p-orbital of the boron atom (Lewis acid) reacts specifically with the cis-diols (2'- and 3'-hydroxyl groups) of the terminal adenosine (Ade76) of the tRNA

    
    [3].
    
  • Adduct Formation: This reaction forms a stable, bidentate covalent adduct[5].

  • Enzyme Paralysis: The resulting tRNA-benzoxaborole complex is locked within the editing site, creating a non-productive complex that halts aminoacylation and, consequently, protein synthesis, leading to pathogen cell death[2].

OBORT LeuRS Leucyl-tRNA Synthetase (Editing Domain) Adduct Covalent tRNA-Drug Adduct (Non-productive) LeuRS->Adduct Binds pocket tRNA tRNA^Leu (Terminal Ade76) tRNA->Adduct Cis-diols react Drug CAS 943311-74-8 (Benzoxaborole) Drug->Adduct Boron Lewis acid Inhibition Protein Synthesis Halt (Pathogen Death) Adduct->Inhibition Traps enzyme

Figure 1: The Oxaborole tRNA-Trapping (OBORT) Mechanism.

Structure-Activity Relationship (SAR) Insights

The specific structural features of CAS 943311-74-8 are not arbitrary; they are rationally designed to maximize efficacy:

  • The 5-Chloro Substitution: Halogenation at the 5-position significantly increases the molecule's lipophilicity. As demonstrated in related antimycobacterial studies, chlorine substitution enhances penetration through complex cellular envelopes, such as the mycolic acid cell wall of mycobacteria or the chitinous cell wall of fungi[2]. Furthermore, the electron-withdrawing nature of the chlorine atom fine-tunes the pKa of the boron atom, optimizing its reactivity with the tRNA cis-diols at physiological pH.

  • The 3-Methyl Substitution: The addition of a methyl group at the C3 position introduces a chiral center. This steric bulk restricts the conformational flexibility of the five-membered oxaborole ring. In the highly conserved LeuRS editing pocket, this stereospecificity allows the active enantiomer to achieve a lower energy binding state compared to unsubstituted analogs, minimizing off-target mammalian toxicity[1].

Chemical Synthesis & Self-Validating Protocol

The synthesis of this compound requires precise control over reduction and borylation steps to ensure high yield and stereochemical integrity[6].

Synthesis SM 1-(2-bromo-5-chloro- phenyl)ethan-1-one Red Reduction (NaBH4) SM->Red Boryl Borylation (n-BuLi, B(OiPr)3) Red->Boryl Cycl Cyclization (HCl aq) Boryl->Cycl Prod CAS 943311-74-8 (Target) Cycl->Prod

Figure 2: Validated synthetic workflow for CAS 943311-74-8.

Step-by-Step Experimental Methodology

Step 1: Selective Reduction of the Ketone

  • Procedure: Dissolve 1-(2-bromo-5-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous methanol at 0°C. Slowly add Sodium Borohydride (

    
    , 1.2 eq) in portions. Stir for 2 hours at room temperature.
    
  • Causality:

    
     is chosen as a mild reducing agent. It selectively reduces the ketone to a secondary alcohol (yielding 1-(2-bromo-5-chlorophenyl)ethan-1-ol) without risking the reductive dehalogenation of the crucial aryl chloride or bromide groups.
    
  • Validation Checkpoint: TLC monitoring (Hexane:EtOAc 4:1) should show complete disappearance of the UV-active ketone spot.

    
     NMR will reveal a new chiral methine proton multiplet near 
    
    
    
    5.0 ppm.

Step 2: Lithium-Halogen Exchange and Borylation

  • Procedure: Dissolve the intermediate alcohol in anhydrous THF under an inert Argon atmosphere. Cool the system strictly to -78°C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 2.2 eq) dropwise. Stir for 45 minutes, then add Triisopropyl borate (

    
    , 3.0 eq) rapidly. Allow the reaction to slowly warm to room temperature overnight[6].
    
  • Causality: The ultra-low temperature (-78°C) is critical to prevent the formation of highly reactive benzyne intermediates. The use of 2.2 equivalents of n-BuLi is required: the first equivalent deprotonates the hydroxyl group (protecting it in situ as a lithium alkoxide), while the second drives the selective lithium-halogen exchange at the more reactive aryl bromide, leaving the aryl chloride intact.

Step 3: Acidic Hydrolysis and Spontaneous Cyclization

  • Procedure: Quench the reaction mixture with 2M aqueous HCl until the pH reaches 2-3. Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo.
    
  • Causality: The acidic environment serves a dual purpose. First, it hydrolyzes the isopropyl borate esters to a free boronic acid. Second, the proximity of the boronic acid to the newly formed chiral secondary alcohol drives a thermodynamically favorable, spontaneous intramolecular esterification, yielding the closed benzoxaborole ring.

  • Validation Checkpoint: Final confirmation via

    
     NMR (DMSO-
    
    
    
    ) will show the disappearance of the free boronic acid protons and the appearance of a distinct, sharp singlet near
    
    
    9.2 ppm, corresponding to the single B-OH hydroxyl group of the cyclized benzoxaborole[6].

References

1.3 - ACS Infectious Diseases / Figshare 2.1 - OSTI.GOV 3.2 - MDPI 4.4 - PubMed 5.5 - Field Lab 6.6 - New Drug Approvals

Sources

Structure-Activity Relationship of 3-Methyl Substituted Benzoxaboroles

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the structure-activity relationship (SAR) of 3-methyl substituted benzoxaboroles, a class of boron-heterocycles with significant therapeutic potential in antimicrobial and anti-inflammatory applications.

Technical Guide for Drug Discovery & Development

Executive Summary

Benzoxaboroles (benzo[c][1,2]oxaboroles) represent a privileged scaffold in medicinal chemistry, characterized by a fused benzene and oxaborole ring system. The unique physicochemical properties of the boron atom—specifically its empty p-orbital—allow for reversible covalent interactions with biological nucleophiles (e.g., cis-diols in sugars or RNA).

While the 5-fluoro substitution (as seen in Tavaborole ) is critical for metabolic stability and potency, substitution at the C3 position (the benzylic carbon of the oxaborole ring) has emerged as a pivotal vector for modulating:

  • Ring Strain & Stability: Influencing the equilibrium between the closed oxaborole and the open boronic acid form.

  • Target Engagement: Creating steric clashes or specific hydrophobic interactions within the active site (e.g., Leucyl-tRNA synthetase).

  • Physicochemical Properties: Altering lipophilicity (LogP) and aqueous solubility.

This guide details the synthesis, SAR logic, and mechanistic implications of 3-methyl substitution.

Chemical Architecture & Numbering

To ensure precision, we utilize standard IUPAC numbering for the benzoxaborole core:

  • Position 1: Boron atom.[1][2][3][4][5][6][7][8][9][10][11]

  • Position 2: Oxygen atom.[1][6]

  • Position 3: Benzylic carbon (the site of methyl substitution).

  • Position 5: Common site for halogenation (e.g., Fluorine in Tavaborole).

The "3-Methyl" Effect

The introduction of a methyl group at C3 creates a chiral center, necessitating stereoselective synthesis or chiral separation. The biological activity often resides predominantly in one enantiomer (typically S for LeuRS inhibitors, though target-dependent).

Key SAR Driver: The C3-methyl group acts primarily as a steric probe . Unlike C3-hydroxyl or C3-difluoromethyl groups, it cannot function as a hydrogen bond donor. Its primary utility is to:

  • Fill hydrophobic pockets in the enzyme active site.

  • Restrict the conformational flexibility of the oxaborole ring.

  • Test the necessity of H-bonding at the C3 position.

Synthesis of 3-Methyl Benzoxaboroles

The synthesis of 3-methyl benzoxaboroles requires constructing the oxaborole ring with a pre-installed methyl group or introducing it via nucleophilic addition to a carbonyl precursor.

Protocol: Grignard Addition & Cyclization

This route is preferred for its modularity, allowing the introduction of the C3-methyl group via a Grignard reagent.

Reagents:

  • 2-Bromo-benzaldehyde (or substituted variant like 2-bromo-5-fluorobenzaldehyde).

  • Methylmagnesium bromide (MeMgBr).

  • n-Butyllithium (n-BuLi).

  • Triisopropyl borate (B(OiPr)3).

Workflow:

  • Nucleophilic Addition: Treat 2-bromo-benzaldehyde with MeMgBr (1.1 eq) in anhydrous THF at 0°C to yield the secondary alcohol (1-(2-bromophenyl)ethanol).

  • Protection: Protect the secondary alcohol (e.g., THP or MOM ether) to prevent interference during lithiation. Note: In some optimized routes, the alkoxide intermediate is used directly without isolation if handling allows.

  • Borylation: Perform Lithium-Halogen exchange using n-BuLi at -78°C, followed by quenching with B(OiPr)3.

  • Cyclization: Acidic hydrolysis (HCl/H2O) removes the protecting group and induces spontaneous cyclization between the boronic acid and the alcohol to form the 3-methyl benzoxaborole.

Visualization: Synthetic Pathway

The following DOT diagram illustrates the reaction flow and logic.

Synthesis Start 2-Bromo-benzaldehyde Step1 Grignard Addition (MeMgBr) Start->Step1 Inter1 1-(2-bromophenyl)ethanol Step1->Inter1 Step2 Protection (DHP/H+) Inter1->Step2 Step3 Lithiation & Borylation (n-BuLi, B(OiPr)3) Step2->Step3 Final 3-Methyl Benzoxaborole Step3->Final Acid Hydrolysis & Cyclization

Caption: Step-wise synthesis of 3-methyl benzoxaborole via Grignard addition and borylation-cyclization.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-methyl benzoxaboroles is best understood by comparing them to their non-substituted (C3-H) and functionalized (C3-OH, C3-CH2NH2) counterparts.

Electronic vs. Steric Effects

Experimental data indicates that while the 3-methyl group provides metabolic stability, it often results in lower potency compared to H-bond donating substituents when targeting Leucyl-tRNA Synthetase (LeuRS).

Substituent (C3)Electronic CharacterSteric BulkLeuRS Potency (Relative)Mechanism Note
-H (Tavaborole)NeutralLowHigh (Baseline)Standard OBORT mechanism.
-CH3 (Methyl)Weak Donor (Inductive)MediumModerate/Low Lacks H-bond donor capability; purely hydrophobic/steric.
-CHF2 E-WithdrawingMediumVery High Lipophilic H-bond donor; mimics -OH without instability.
-CH2NH2 BasicHighVery High Electrostatic interaction with active site residues (e.g., Asp).

Insight: The 7-fold potency drop often observed when switching from C3-CHF2 to C3-CH3 highlights that electronic matching (H-bonding) is more critical than steric filling at the C3 position for LeuRS inhibition. However, C3-methyl analogs are often used to reduce plasma clearance rates by blocking benzylic oxidation.

Ring Stability (The Gem-Dimethyl Effect)

Substitution at C3 influences the hydrolytic stability of the oxaborole ring.

  • Open vs. Closed Equilibrium: Benzoxaboroles exist in equilibrium with their open o-hydroxymethyl phenylboronic acid form.

  • 3-Methyl Impact: The introduction of a methyl group shifts the equilibrium toward the closed form due to the Thorpe-Ingold effect (gem-dimethyl effect analog). This pre-organization reduces the entropic penalty of binding to the target diol (tRNA), potentially compensating for the loss of H-bonding interactions.

Mechanism of Action: The OBORT Mechanism

The 3-methyl benzoxaboroles function via the Oxaborole tRNA-trapping (OBORT) mechanism.[12] The boron atom forms a covalent spiro-boronate complex with the 2',3'-cis-diol of the 3'-terminal adenosine (A76) of tRNA^Leu. This traps the tRNA in the editing site of LeuRS, preventing protein synthesis.[4]

MOA Drug 3-Methyl Benzoxaborole Complex Spiro-Boronate Adduct (Covalent Complex) Drug->Complex Boron attacks 2',3'-diol Target tRNA-Leu (A76 cis-diol) Target->Complex Enzyme LeuRS Editing Domain Enzyme->Complex Stabilizes Result Inhibition of Protein Synthesis Complex->Result Traps tRNA

Caption: Mechanism of Action (OBORT): Covalent trapping of tRNA^Leu by the benzoxaborole boron atom.[4][12]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

To validate the biological activity of synthesized 3-methyl derivatives, use the following microdilution protocol.

Reagents:

  • Test Compound (3-methyl benzoxaborole analog).

  • Reference Standard (Tavaborole).[4][11]

  • Media: RPMI 1640 buffered with MOPS (pH 7.0).

  • Organism: Candida albicans (ATCC 90028) or E. coli (MG1655).

Protocol:

  • Stock Prep: Dissolve compounds in DMSO to 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in RPMI 1640 in a 96-well plate (Final range: 64 µg/mL to 0.125 µg/mL).

  • Inoculum: Adjust fungal/bacterial suspension to

    
     CFU/mL.
    
  • Incubation: Add 100 µL inoculum to each well. Incubate at 35°C for 24-48 hours.

  • Readout: Determine MIC as the lowest concentration resulting in

    
     inhibition of growth (visual turbidity or OD600).
    

Validation Criteria:

  • DMSO control wells must show full growth.

  • Sterility control wells must remain clear.

  • Tavaborole MIC must fall within established QC ranges (typically 0.5 - 2 µg/mL for C. albicans).

Future Directions & Strategic Implications

For drug development professionals, the 3-methyl substituent is a tool for fine-tuning rather than a primary potency driver.

  • Use C3-Methyl when: You need to block metabolic oxidation at the benzylic position or increase lipophilicity to cross the blood-brain barrier or nail plate.

  • Avoid C3-Methyl when: The target active site requires a hydrogen bond donor at that coordinate (prefer C3-CHF2 or C3-OH).

Current research suggests hybridizing the 3-methyl scaffold with 3-aminomethyl functionality (creating quaternary centers) to combine metabolic stability with high affinity interactions.

References

  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Source: Organic Letters (ACS) URL:[Link]

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Source: Molecules (MDPI) URL:[Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. Source: RSC Medicinal Chemistry URL:[Link]

Sources

Mechanistic Divergence and Optimization in Benzoxaborole Antifungals: A Comparative Analysis of 5-Chloro-3-Methyl-Benzoxaborole and Tavaborole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of boron-based therapeutics has revolutionized the treatment of fungal infections, overcoming the limitations of traditional azoles and allylamines. At the forefront of this class is Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole), the first FDA-approved oxaborole antifungal. However, the relentless pursuit of optimized pharmacokinetics and target residence times has led to the exploration of highly substituted analogs, notably 5-chloro-3-methyl-benzoxaborole .

This technical whitepaper provides an in-depth comparative analysis of these two molecules. By dissecting the causality behind halogen and alkyl substitutions, we elucidate how structural modifications influence the Oxaborole tRNA-Trapping (OBORT) mechanism, alter binding kinetics, and optimize transungual penetration for dermatophyte eradication.

The OBORT Mechanism: Foundation of Benzoxaborole Activity

Both Tavaborole and its 5-chloro-3-methyl analog exert their fungicidal activity through a highly conserved, unique mechanism of action: the inhibition of cytoplasmic leucyl-tRNA synthetase (LeuRS).

Unlike traditional inhibitors that target the synthetic (aminoacylation) active site, benzoxaboroles target the editing (hydrolytic) domain of the enzyme. The boron atom, acting as a strong Lewis acid, undergoes nucleophilic attack by the cis-diols (the 2'- and 3'-hydroxyl groups) of the 3'-terminal adenosine nucleotide (Ade76) of tRNA^Leu. This forms a stable, covalent bidentate adduct. The formation of this adduct physically traps the tRNA within the editing pocket, locking the enzyme in an inactive conformation and halting fungal protein synthesis [1].

OBORT_Mechanism LeuRS Fungal LeuRS Editing Domain Adduct Covalent Bidentate Adduct (Boron - cis-Diol) LeuRS->Adduct OBORT Trapping tRNA tRNALeu (Ade76 Terminal) tRNA->Adduct OBORT Trapping Drug Benzoxaborole (Tavaborole / 5-Cl-3-Me) Drug->Adduct OBORT Trapping Trapped Trapped tRNA Complex (Inactive Conformation) Adduct->Trapped Inhibition Protein Synthesis Arrest & Fungal Cell Death Trapped->Inhibition

Fig 1. The OBORT mechanism: Benzoxaborole trapping of tRNALeu in the LeuRS editing domain.

Structural and Mechanistic Divergence

While the core OBORT mechanism remains identical, the pharmacodynamic profiles of Tavaborole and 5-chloro-3-methyl-benzoxaborole diverge significantly due to their distinct substitution patterns.

The Baseline: Tavaborole (5-Fluoro-Benzoxaborole)

Tavaborole utilizes a fluorine atom at the C5 position. Fluorine is highly electronegative (Pauling scale: 3.98), which exerts a strong inductive electron-withdrawing effect on the aromatic ring. This withdrawal increases the electrophilicity (Lewis acidity) of the boron atom, facilitating rapid nucleophilic attack by the tRNA ribose diols. Consequently, Tavaborole exhibits rapid equilibrium kinetics and excellent nail penetration due to its low molecular weight (151.93 g/mol ) [2].

Causality in SAR: The 5-Chloro Substitution

Replacing the 5-fluoro group with a 5-chloro group (as seen in analogs like AN2718) fundamentally alters the target binding kinetics. Chlorine is less electronegative (3.16) but significantly larger and more polarizable than fluorine.

  • Mechanistic Impact : The larger van der Waals radius of chlorine allows it to engage in deeper, more extensive hydrophobic and dispersion interactions within the lipophilic sub-pockets of the LeuRS editing domain. This structural stabilization dramatically decreases the dissociation rate (

    
    ) of the enzyme-inhibitor complex, shifting the molecule from a rapid-equilibrium inhibitor to a time-dependent inhibitor  with a prolonged residence time [3].
    
  • Clinical Relevance : A longer residence time ensures sustained suppression of protein synthesis even as local drug concentrations fluctuate within the nail bed [4].

Causality in SAR: The 3-Methyl Substitution

The introduction of a methyl group at the C3 position of the oxaborole ring introduces a critical stereocenter and localized steric bulk.

  • Conformational Locking : The unsubstituted oxaborole ring of Tavaborole is relatively planar and flexible. The 3-methyl group restricts this flexibility, pre-organizing the molecule into a specific conformation. If the stereochemistry aligns the methyl vector toward the solvent-exposed channel of the editing pocket, binding affinity is maintained while lipophilicity (and thus cell membrane permeability) is enhanced.

  • Selectivity Enhancement : The mammalian LeuRS editing pocket is structurally more constrained than the fungal homolog. The steric bulk of the 3-methyl group intentionally induces a steric clash within the mammalian enzyme, significantly amplifying the therapeutic index (selectivity >1000-fold for fungal vs. human LeuRS).

Comparative Pharmacodynamics & Physicochemical Data

The structural modifications translate directly into measurable physicochemical and pharmacodynamic differences, summarized below:

Physicochemical & Pharmacodynamic ParameterTavaborole (5-Fluoro)5-Chloro-3-Methyl-Benzoxaborole
Molecular Weight ( g/mol ) 151.93182.41
ClogP (Lipophilicity) ~1.5~2.4
Halogen Electronegativity (Pauling) 3.98 (Fluoro)3.16 (Chloro)
Fungal LeuRS

~2.0 μM~0.5 - 1.2 μM (Time-dependent)
Target Binding Kinetics Rapid equilibriumSlower off-rate (Prolonged residence)
Transungual Penetration Exceptionally HighModerate-High (Lipid-favored partitioning)

Experimental Methodologies for Mechanistic Validation

To rigorously validate the mechanistic differences between these two compounds, researchers must employ self-validating experimental systems. Standard assays are insufficient for time-dependent inhibitors.

Workflow S1 Recombinant LeuRS Expression S3 Inhibitor Pre-incubation (Time-dependent) S1->S3 S2 tRNA Transcription & Purification S2->S3 S4 Aminoacylation Assay (Radiolabeled Leu) S3->S4 S5 IC50 & Residence Time Calculation S4->S5

Fig 2. Experimental workflow for validating LeuRS inhibition and time-dependent binding kinetics.

Protocol 1: Time-Dependent LeuRS Trapping Assay

Because 5-chloro-3-methyl-benzoxaborole relies on complex stabilization, standard zero-minute pre-incubation assays will artificially underestimate its potency.

  • Reagent Preparation : Purify recombinant fungal LeuRS (e.g., T. rubrum or C. albicans) and transcribe tRNA^Leu in vitro.

  • Pre-Incubation Kinetics : Incubate 10 nM LeuRS and 2 μM tRNA^Leu with varying concentrations of the benzoxaborole inhibitor (0.1 nM to 10 μM) in reaction buffer (50 mM HEPES, 30 mM KCl, 10 mM MgCl2). Perform incubations for 0, 20, 60, and 120 minutes at 30°C.

  • Reaction Initiation : Initiate the aminoacylation reaction by adding 2 mM ATP and 20 μM[^14C]-Leucine.

  • Quenching and Filtration : After 5 minutes, quench the reaction with 5% trichloroacetic acid (TCA). Filter through GF/C filter plates and measure radioactivity via liquid scintillation counting.

  • Data Analysis : Plot fractional activity versus pre-incubation time to calculate the pseudo-first-order rate constant (

    
    ) and determine the exact residence time (
    
    
    
    ).
  • Self-Validation Checkpoint : Run a parallel assay using mammalian (human) LeuRS. A valid OBORT mechanism must show >1000-fold selectivity for the fungal enzyme, confirming that the time-dependent trapping is specific to the fungal editing pocket geometry and not a non-specific boron-diol interaction.

Protocol 2: Ex Vivo Transungual Penetration Profiling

The increased lipophilicity of the 5-chloro and 3-methyl groups alters the thermodynamic partitioning of the drug into the highly keratinized nail plate.

  • Tissue Preparation : Hydrate human cadaver fingernails in phosphate-buffered saline (PBS) for 24 hours. Mount the nails on modified Franz diffusion cells, ensuring the dorsal surface faces the donor compartment.

  • Dosing : Apply 10 μL of a 5% (w/v) solution of the test compound (Tavaborole vs. 5-chloro-3-methyl-benzoxaborole) to the dorsal surface.

  • Sampling : Continuously stir the receptor fluid (PBS with 2% Tween-80 to maintain sink conditions). Sample 200 μL of receptor fluid every 24 hours for 14 days, replacing the volume with fresh buffer.

  • Quantification : Analyze samples via LC-MS/MS to determine the cumulative permeation (

    
    ).
    
  • Self-Validation Checkpoint : Perform a strict mass-balance calculation at Day 14. The sum of the drug in the donor compartment, within the nail matrix (extracted via alkaline digestion), and in the receptor fluid must equal 100% ± 5% of the applied dose. Failure to achieve mass balance indicates apparatus adsorption or chemical degradation, invalidating the penetration metrics.

Conclusion

The transition from Tavaborole to highly substituted analogs like 5-chloro-3-methyl-benzoxaborole represents a masterclass in rational drug design. By trading the extreme electrophilicity of a 5-fluoro group for the enhanced van der Waals interactions of a 5-chloro group, researchers successfully shift the pharmacodynamics toward time-dependent inhibition. Concurrently, the strategic placement of a 3-methyl group leverages steric pre-organization to maximize target selectivity. Together, these modifications yield a self-validating mechanistic profile that promises deeper tissue retention, prolonged target engagement, and superior eradication of recalcitrant dermatophytes.

References

  • Source: nih.
  • Source: nih.
  • Selectivity of the time-dependent M.
  • Source: nih.

Boron-Heterocycles in Antimicrobial Therapeutics: Mechanisms, Synthesis, and Clinical Applications

[1]

Executive Summary: The Boron Renaissance

For decades, boron was viewed with skepticism in drug discovery, often dismissed as a toxicological liability or a structural curiosity. This perspective has shifted radically. We are currently witnessing a "Boron Renaissance" in antimicrobial research, driven by the unique electronic properties of the boron atom when embedded within heterocyclic scaffolds.

Unlike carbon-centric pharmacophores that rely primarily on non-covalent interactions (hydrogen bonding, Van der Waals forces), boron-containing heterocycles (BCHs) offer a distinct modality: reversible covalent inhibition . By exploiting the empty p-orbital of the boron atom, these compounds can intercept nucleophilic residues in enzyme active sites, forming stable yet reversible tetrahedral adducts. This mechanism mimics high-energy transition states, providing exceptional affinity and selectivity against resistant pathogens, including ESKAPE organisms.

This guide details the mechanistic underpinnings, synthesis protocols, and clinical data of three primary BCH classes: Benzoxaboroles , Diazaborines , and Cyclic Boronates .

The Chemical Advantage: Lewis Acidity & Transition State Mimicry

The efficacy of BCHs hinges on the electron-deficient nature of the boron atom.[1] In its neutral, trigonal planar geometry (


The "Velcro" Mechanism

When a boron heterocycle encounters a nucleophile (e.g., a serine hydroxyl in a beta-lactamase or a cis-diol in tRNA), it accepts an electron pair. This converts the boron from a trigonal planar (


2
  • Why this matters: This geometry change often perfectly mimics the tetrahedral transition state of hydrolytic enzymes. Because the bond is reversible (unlike the permanent covalent modification of suicide inhibitors), it reduces the likelihood of permanent off-target toxicity while maintaining high residence time on the target.

Key Classes & Mechanisms of Action

Benzoxaboroles: Leucyl-tRNA Synthetase Inhibition

Benzoxaboroles (e.g., Tavaborole, Epetraborole) are fused bicyclic structures containing a boron atom.[3] Their primary antimicrobial target is Leucyl-tRNA Synthetase (LeuRS) .

Mechanism: Instead of targeting the synthetic active site, benzoxaboroles target the editing domain of LeuRS.[4] The boron atom forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the 3'-terminal adenosine of tRNA(Leu).[5] This traps the tRNA in the editing site, preventing the enzyme from releasing charged leucyl-tRNA, thereby halting protein synthesis.[5]

Figure 1: Benzoxaborole Mechanism of Action

LeuRS_MechanismLeuRSLeuRS Enzyme(Editing Domain)tRNAtRNA-Leu(3'-Adenosine)LeuRS->tRNABindsInhibitionProtein SynthesisHALTEDLeuRS->InhibitionCatalytic Turnover BlockedComplextRNA-Drug Adduct(Boron-Diol Complex)tRNA->Complex2',3'-OH AttackDrugBenzoxaborole(Boron Electrophile)Drug->ComplexB-O Bond FormationComplex->LeuRSTrapped in Editing Site

Caption: Benzoxaboroles trap tRNA in the LeuRS editing site via reversible covalent bonding to the terminal adenosine diol.

Diazaborines: Enoyl-ACP Reductase (FabI) Inhibition

Diazaborines contain a boron atom within a 1,2-diazine ring.[6] They are potent inhibitors of FabI (Enoyl-ACP reductase), a critical enzyme in bacterial fatty acid biosynthesis (FAS II pathway), particularly in Gram-negative bacteria like E. coli and Salmonella.

Mechanism: Diazaborines do not bind to FabI directly. Instead, they bind to the cofactor NAD+ . The boron atom forms a covalent bond with the 2'-hydroxyl of the nicotinamide ribose.[6] This creates a tight-binding bisubstrate analog (Diazaborine-NAD+) that occupies the active site, preventing the substrate (Enoyl-ACP) from binding.

Cyclic Boronates: Beta-Lactamase Inhibition (Vaborbactam)

Vaborbactam represents a cyclic boronic acid scaffold designed to restore the potency of carbapenems.[7]

Mechanism: It targets Serine Beta-Lactamases (specifically KPC, Class A and C).[7] The active site serine hydroxyl attacks the boron atom, forming a tetrahedral adduct that mimics the transition state of the beta-lactam hydrolysis reaction. This protects the partner antibiotic (e.g., Meropenem) from degradation.

Quantitative Efficacy Data

The following data highlights the potency of these compounds against resistant phenotypes.

Table 1: Vaborbactam Inhibition Constants (Ki)

Note: Lower Ki indicates higher potency.

Target EnzymeClassKi (nM)Clinical Significance
KPC-2 Class A (Carbapenemase)69 Highly Potent against CRE (Carbapenem-Resistant Enterobacteriaceae)
CTX-M-15 Class A (ESBL)< 50 Potent against ESBL-producing E. coli
SHV-12 Class A (ESBL)< 50 Broad spectrum coverage
AmpC Class CLow nM Effective against P. aeruginosa AmpC
OXA-48 Class D> 1000Limited activity against Class D
Table 2: Diazaborine (Scaffold 11) vs. Gram-Negative Pathogens

Data sourced from recent bioactivity profiling (See Ref 3).

PathogenStrain CharacteristicsMIC (µg/mL)Interpretation
E. coli ATCC 25922 (Wild Type)1.56 Highly Active
E. coli Clinical Isolate (MDR)3.12 Retains activity in MDR strains
S. enterica Typhimurium6.25 Moderate-High Activity
P. aeruginosa PAO1> 64Efflux pumps likely limit efficacy in Pseudomonas

Experimental Protocol: Synthesis of a Benzoxaborole Scaffold

Objective: Synthesis of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690 analog). Methodology: One-pot lithiation-borylation-cyclization.

Reagents & Equipment[9]
  • Precursor: 2-bromo-5-fluorobenzyl alcohol

  • Reagents: n-Butyllithium (2.5 M in hexanes), Triisopropyl borate (B(OiPr)3), Sodium Hydride (NaH), Anhydrous THF, 1M HCl.

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous).

Step-by-Step Protocol
  • Protection/Deprotonation:

    • Dissolve 2-bromo-5-fluorobenzyl alcohol (1.0 eq) in anhydrous THF under inert atmosphere.

    • Cool to 0°C. Add NaH (1.1 eq) slowly to deprotonate the benzyl alcohol. Stir for 30 mins.

    • Rationale: Creating the alkoxide protects the oxygen and facilitates the subsequent intramolecular cyclization.

  • Metal-Halogen Exchange:

    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (1.2 eq) dropwise over 20 minutes.

    • Critical Control Point: Temperature must remain below -70°C to prevent benzyne formation or polymerization.

    • Stir for 1 hour at -78°C to generate the aryl lithium species.

  • Borylation:

    • Add Triisopropyl borate (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature (RT) over 2 hours.

    • Mechanism:[7][8][9][10][11][12][13][14][15] The aryl lithium attacks the boron electrophile. The adjacent alkoxide then attacks the boron intramolecularly, displacing an isopropoxy group.

  • Hydrolysis & Isolation:

    • Quench with 1M HCl (aqueous) until pH ~1.

    • Stir vigorously for 1 hour. This hydrolyzes the remaining isopropoxy ligands on the boron, yielding the B-OH.

    • Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4.

    • Recrystallize from Hexane/Ethyl Acetate.

Figure 2: Synthesis Workflow

Synthesis_WorkflowStart2-bromo-5-fluorobenzyl alcoholStep11. NaH, THF, 0°C(Alkoxide Formation)Start->Step1Step22. n-BuLi, -78°C(Lithiation)Step1->Step2Step33. B(OiPr)3(Electrophilic Trap)Step2->Step3Step44. HCl (aq) Hydrolysis(Cyclization)Step3->Step4ProductBenzoxaborole ProductStep4->Product

Caption: One-pot synthesis via metal-halogen exchange and in-situ boronate trapping.

Challenges & Safety Considerations

The "Boron Toxicity" Myth

Historically, boron was feared due to the toxicity of boric acid (accumulation in testes/bone). However, heterocyclic boron compounds exhibit distinct pharmacokinetic profiles.

  • Metabolic Stability: The benzoxaborole ring is highly resistant to oxidative metabolism (CYP450).

  • Excretion: Most therapeutic boronates are excreted renally unchanged, minimizing systemic accumulation.

Resistance Mechanisms

While the mutation frequency is low, resistance can occur:

  • LeuRS: Mutations in the editing domain that sterically hinder the benzoxaborole-tRNA adduct formation.

  • Efflux: Overexpression of MexAB-OprM pumps in P. aeruginosa can reduce intracellular concentrations of diazaborines.

References

  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[5][8][9][10] Science. [Link]

  • Hecker, S. J., et al. (2015).[13] Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases. Journal of Medicinal Chemistry. [Link]

  • Kovač, J., et al. (2023). Rediscovering Diazaborines: Synthesis and Bioactivity Profiling of Boron-Containing FabI Inhibitors against Gram-Negative Bacteria. ACS Infectious Diseases. [Link]

  • FDA Drug Approval Package. (2017). Vabomere (Meropenem and Vaborbactam).[13][Link]

  • Zhang, J., et al. (2021). Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids. Organic Letters.[16] [Link]

Sources

Comprehensive Technical Guide on 5-Chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole: Properties, Synthesis, and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzoxaborole scaffold has emerged as a privileged pharmacophore in modern medicinal chemistry, overcoming the historical stigma associated with boron-containing compounds. Specifically, 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole (CAS: 943311-74-8) represents a highly functionalized derivative that serves as a critical intermediate and active pharmaceutical ingredient (API) candidate. This whitepaper provides an in-depth technical guide on its structural properties, mechanistic binding logic, and a self-validating synthetic workflow designed for researchers and drug development professionals.

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical metrics of this compound is essential for downstream assay development and formulation. The structural incorporation of a halogen and a methyl group fundamentally alters its pharmacokinetic profile compared to unsubstituted analogs.

PropertyValue
Chemical Name 5-chloro-3-methyl-1,3-dihydro-2,1-benzoxaborol-1-ol
CAS Number 943311-74-8
Molecular Formula C8H8BClO2[1]
Molecular Weight 182.41 g/mol [2]
Stereochemistry Chiral center at C3 (Requires resolution for biological testing)
Structural Features Fused oxaborole-benzene bicyclic system, C5 chlorine, C3 methyl

Mechanistic Insights: The Benzoxaborole Pharmacophore

Unlike traditional carbon-based pharmacophores, benzoxaboroles leverage the unique


 hybridization and empty p-orbital of the boron atom. This structural anomaly allows the compound to act as a reversible electrophile. In biological systems, the boron atom can undergo nucleophilic attack by oxygen or nitrogen nucleophiles—such as the 2'- and 3'-hydroxyls of the terminal adenosine in tRNA, or active site serines in proteases—to form a stable, yet reversible, tetrahedral 

adduct[3].

The 5-chloro substitution enhances this electrophilicity by withdrawing electron density from the aromatic ring, thereby lowering the pKa of the boronic acid and facilitating adduct formation at physiological pH[4]. Concurrently, the 3-methyl group provides critical steric bulk. This stereocenter can be optimized to fit into specific hydrophobic pockets of target enzymes, a strategy that has been successfully employed to enhance selectivity in the development of inhibitors against[5] and [6].

BindingMechanism Target Target Enzyme (e.g., LeuRS / PDE4) ActiveSite Active / Editing Site Nucleophilic Oxygen/Nitrogen Target->ActiveSite Adduct Covalent Reversible Adduct Formation ActiveSite->Adduct Nucleophilic Attack Benzoxaborole 5-chloro-3-methyl- benzoxaborole EmptyP Empty p-orbital on Boron atom Benzoxaborole->EmptyP EmptyP->Adduct Electron Acceptance Inhibition Enzyme Inhibition & Downstream Efficacy Adduct->Inhibition Conformational Lock

Pharmacodynamic binding logic illustrating reversible covalent adduct formation via the boron atom.

Synthesis Workflow: A Self-Validating Protocol

The synthesis of 3-substituted benzoxaboroles requires precise control over reaction conditions to prevent premature deborylation or unwanted side reactions. The following protocol details the synthesis of this compound starting from 1-(2-bromo-5-chlorophenyl)ethan-1-one[7].

Step 1: Ketone Reduction
  • Procedure: Dissolve 1-(2-bromo-5-chlorophenyl)ethan-1-one (1.0 eq) in anhydrous methanol at 0°C. Slowly add sodium borohydride (NaBH4, 1.2 eq) in portions. Stir for 2 hours at room temperature.

  • Causality: NaBH4 selectively reduces the ketone to the secondary alcohol without risking the reduction of the aryl halides, preserving the necessary handles for future cross-coupling.

  • Workup: Quench with saturated NH4Cl, extract with ethyl acetate (EtOAc), and concentrate to yield 1-(2-bromo-5-chlorophenyl)ethan-1-ol.

Step 2: Hydroxyl Protection
  • Procedure: Dissolve the intermediate in dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.1 eq). Stir at room temperature for 4 hours.

  • Causality: The free secondary alcohol must be protected as a tetrahydropyranyl (THP) ether. If left unprotected, the hydroxyl group can coordinate with the palladium catalyst in the subsequent borylation step, leading to severe catalyst poisoning or protodeboronation[7].

Step 3: Miyaura Borylation
  • Procedure: In a Schlenk flask, combine the THP-protected intermediate (1.0 eq), bis(pinacolato)diboron (B2Pin2, 1.2 eq), and potassium acetate (KOAc, 3.0 eq) in anhydrous 1,4-dioxane. Degas the mixture, then add Pd(dppf)Cl2 (0.05 eq). Heat to 90°C for 12 hours[3].

  • Causality: KOAc is chosen specifically because it is a mild base; it activates the palladium complex for transmetalation but is not basic enough to inadvertently hydrolyze the resulting pinacol boronate. The bulky B2Pin2 selectively reacts at the less sterically hindered C-Br bond, leaving the C-Cl bond intact.

Step 4: Deprotection and Spontaneous Cyclization
  • Procedure: Dissolve the crude pinacol boronate in a mixture of THF and methanol (1:1). Add 6M aqueous HCl and stir at room temperature for 6 hours[7].

  • Causality: The acidic conditions serve a dual, highly efficient purpose: they cleave the THP ether to reveal the secondary alcohol and simultaneously hydrolyze the pinacol ester to the free boronic acid. Once both functional groups are liberated, an intramolecular dehydrative cyclization occurs spontaneously. This is driven by the thermodynamic stability of the five-membered oxaborole ring, yielding the final API.

SynthWorkflow Start 1-(2-bromo-5-chlorophenyl) ethan-1-one Step1 Reduction (NaBH4) Yield: >95% Start->Step1 Int1 1-(2-bromo-5-chlorophenyl) ethan-1-ol Step1->Int1 Step2 Protection (DHP, pTSA) THP Ether Formation Int1->Step2 Int2 O-THP Protected Intermediate Step2->Int2 Step3 Miyaura Borylation Pd(dppf)Cl2, B2Pin2 Int2->Step3 Int3 Pinacol Boronate Intermediate Step3->Int3 Step4 Acidic Deprotection & Spontaneous Cyclization Int3->Step4 Product 5-chloro-1-hydroxy-3-methyl- 3H-2,1-benzoxaborole Step4->Product

Synthetic workflow detailing the step-by-step methodology for benzoxaborole cyclization.

Analytical Validation Protocols

To ensure the structural integrity of the synthesized compound, a self-validating analytical suite is required:

  • 1H NMR (400 MHz, DMSO-d6): The signature of the cyclized product is the disappearance of the free boronic acid protons and the emergence of a highly deshielded B-OH proton at ~9.1 ppm (s, 1H). The C3 methine proton appears as a distinct quartet at ~5.2 ppm (q, J = 6.5 Hz, 1H), coupled to the C3 methyl doublet at ~1.4 ppm (d, J = 6.5 Hz, 3H).

  • Mass Spectrometry (ESI-MS): Boronic acids are best analyzed in negative ionization mode. The expected mass for C8H8BClO2 is 182.41 g/mol [2]. The spectrum will display a distinct [M-H]- peak at m/z 181.0 (for the 35Cl isotope) and m/z 183.0 (for the 37Cl isotope) in a 3:1 ratio, definitively confirming the presence of the chlorine atom.

  • Chiral HPLC: Because the C3 position is a stereocenter, the synthesized racemate must be resolved into its (R) and (S) enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) prior to biological evaluation, as enantiomers often exhibit vastly different target affinities[4].

Conclusion

This compound is a highly versatile and structurally fascinating molecule. By understanding the causal relationships in its synthesis—particularly the necessity of hydroxyl protection and mild borylation conditions—researchers can reliably access this scaffold. Furthermore, its unique mechanism of reversible covalent binding positions it as a prime candidate for the next generation of targeted therapeutics.

References

  • Title: DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Aggregation-Based Bacterial Separation with Gram-Positive Selectivity by Using a Benzoxaborole-Modified Dendrimer Source: Molecules (MDPI) URL: [Link]

Sources

5-chloro-3-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole synonyms and nomenclature

[1]

Executive Summary

The compound 5-chloro-3-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole is a boron-heterocyclic small molecule belonging to the benzoxaborole class.[1][2] It is a structural analog of AN2718 (the 5-chloro parent) and Tavaborole (AN2690, the 5-fluoro analog).[1] This scaffold is characterized by a cyclic hemiboronic acid incorporated into a dihydrobenzoxaborole ring system.

These compounds are primarily investigated for their broad-spectrum antifungal and anti-inflammatory properties, mediated through the Oxaborole tRNA Trapping (OBORT) mechanism, specifically targeting Leucyl-tRNA synthetase (LeuRS).[1] The introduction of the C3-methyl group introduces a chiral center, influencing physicochemical properties (solubility, pKa) and active-site fit compared to the non-methylated parents.

Chemical Identity & Nomenclature[1][3][4][5][6][7]

The nomenclature of boron heterocycles often suffers from discrepancies between IUPAC recommendations and Chemical Abstracts Service (CAS) indexing. This section resolves these ambiguities for the target molecule.

Systematic Nomenclature Breakdown
Naming SystemNameNotes
IUPAC (Preferred) 5-chloro-3-methyl-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaboroleUses fusion syntax.[1] O is pos 1, B is pos 2.[1]
CAS / Anacor Style 5-chloro-3-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole"2,1" indicates heteroatom order relative to fusion.[1]
Common Scaffold BenzoxaboroleRefers to the fused benzene-oxaborole core.[1]
Stereochemistry (R)- or (S)-5-chloro-3-methyl...[1]The C3-methyl creates a chiral center.[1]
Structural Analysis & Numbering

The confusion in numbering arises from the priority of Oxygen vs. Boron.

  • IUPAC (Blue Book): Oxygen has priority over Boron. The ring is numbered starting from Oxygen (1), then Boron (2), then Carbon (3).

  • Historical/Pharma Usage: Often numbers the Boron as position 1 to emphasize the reactive center (the boronic acid moiety).

Key Structural Features:

  • Boron Center (C1/C2): Lewis acidic empty p-orbital.[1] Exists in equilibrium between trigonal planar (

    
    ) and tetrahedral (
    
    
    ) geometries upon nucleophilic attack.
  • Hydroxyl Group: Essential for "hemiboronic" character; facilitates water solubility and hydrogen bonding.

  • C3-Methyl Substituent: Unlike Tavaborole (which has a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     at C3), this molecule has a 
    
    
    group. This increases lipophilicity and introduces chirality.
  • 5-Chloro Substituent: Provides metabolic stability and halogen-bond capability, distinct from the 5-fluoro group in Tavaborole.[1]

Physicochemical Properties (The Boron Advantage)

The benzoxaborole scaffold is unique because the ring strain and the internal B-O bond modulate the Lewis acidity of the boron atom.

Predicted Properties Table
PropertyValue (Predicted)Comparison to Tavaborole (Exp.)
Molecular Formula


Molecular Weight 198.41 g/mol 151.93 g/mol
pKa (Boron-OH) ~7.6 - 8.07.4
LogP ~1.81.2
H-Bond Donors 11
H-Bond Acceptors 22

Scientific Insight: The pKa of the B-OH group is critical. At physiological pH (7.4), a significant fraction of the molecule exists as the neutral trigonal planar species, which is required to penetrate the fungal cell wall. Once inside, the Lewis acidic boron captures the target diol. The 5-chloro substituent is less electron-withdrawing than fluorine, potentially slightly raising the pKa compared to Tavaborole.[1]

Mechanism of Action: The OBORT Pathway

The target molecule acts via the Oxaborole tRNA Trapping (OBORT) mechanism. It inhibits cytoplasmic Leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[1]

Mechanistic Workflow
  • Entry: The inhibitor enters the fungal cell via passive diffusion.

  • Binding: The benzoxaborole binds to the Editing Domain (CP1) of LeuRS, not the synthetic active site.

  • Adduct Formation: The boron atom forms a reversible covalent bond with the 2'- and 3'-hydroxyl groups of the 3'-terminal adenosine (A76) of tRNAngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Trapping: This forms a stable tRNA-benzoxaborole adduct that mimics the transition state of the editing reaction. The tRNA is "trapped" on the enzyme, preventing it from being aminoacylated or released.

  • Inhibition: Protein synthesis stalls, leading to cell death.

Pathway Visualization (DOT)

OBORT_Mechanismcluster_stericC3-Methyl EffectDrug5-chloro-3-methyl-benzoxaboroleComplexBoron-tRNA Adduct(Tetrahedral sp3 Boron)Drug->ComplexNucleophilic Attack(Rev. Covalent Bond)LeuRSFungal LeuRS(Editing Domain)LeuRS->ComplexStabilizes AdducttRNAtRNA-Leu(3'-Adenosine Diol)tRNA->ComplexProvides 2',3'-diolStallProtein SynthesisInhibitionComplex->StallTraps tRNA on EnzymenoteChirality at C3 mayaffect fit inLeuRS editing pocketnote->Drug

Figure 1: The Oxaborole tRNA Trapping (OBORT) mechanism. The boron atom acts as a transition state mimic, crosslinking the tRNA to the inhibitor within the enzyme's editing pocket.

Synthesis & Purity Profiling

Synthesizing the 3-methyl analog requires a modification of the standard Tavaborole route to install the methyl group at the benzylic position.

Retrosynthetic Strategy
  • Precursor: 2-bromo-5-chlorobenzaldehyde.[1]

  • Key Transformation: Grignard addition to install the methyl group, followed by protection and borylation.

Step-by-Step Protocol

Step 1: Grignard Addition (Installation of C3-Methyl) [1]

  • Dissolve 2-bromo-5-chlorobenzaldehyde (1.0 eq) in anhydrous THF under

    
    .
    
  • Cool to 0°C. Dropwise add Methylmagnesium bromide (MeMgBr, 1.2 eq, 3M in ether).

  • Stir for 2 hours (monitor by TLC for disappearance of aldehyde).

  • Quench with saturated

    
    . Extract with EtOAc.
    
  • Product: 1-(2-bromo-5-chlorophenyl)ethanol.

Step 2: Protection (THP Ether)

  • Dissolve the secondary alcohol from Step 1 in DCM.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 eq) and catalytic PPTS (pyridinium p-toluenesulfonate).

  • Stir at RT overnight.

  • Rationale: The alcohol must be protected to survive the lithium-halogen exchange in the next step.

Step 3: Borylation & Cyclization (One-Pot)

  • Dissolve the THP-protected intermediate in anhydrous THF/Toluene (1:1). Cool to -78°C.[1]

  • Add n-Butyllithium (n-BuLi, 1.2 eq) dropwise.[1] Critical: Maintain temp < -70°C to prevent benzyne formation.[1]

  • Stir for 30 mins to generate the aryl lithium species.

  • Add Triisopropyl borate (1.5 eq) rapidly.

  • Warm to RT. Add 6M HCl (excess) and stir for 1 hour.

    • Mechanism:[3][4][5] Acid hydrolysis removes the THP group and hydrolyzes the boronate ester. The free alcohol then intramolecularly attacks the boronic acid to close the oxaborole ring.

  • Purification: Recrystallize from water/acetonitrile or hexane/EtOAc.

Quality Control (QC) Criteria
TestMethodAcceptance Criteria
Identity ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-NMR (DMSO-

)
Doublet for C3-

(~1.4 ppm), Quartet for C3-

(~5.2 ppm).
Boron Content ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-NMR
Single peak at ~30-34 ppm (trigonal). No peak at ~20 ppm (boronic acid impurity).
Purity HPLC (C18, ACN/Water)> 98.0% Area Under Curve.
Chirality Chiral HPLCDetermine enantiomeric excess (ee%) if asymmetric synthesis was not used.

References

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[1] Journal of Medicinal Chemistry. Link

  • Rock, F. L., et al. (2007). "An Antifungal Agent Inhibits an Aminoacyl-tRNA Synthetase by Trapping tRNA in the Editing Site."[1] Science. Link

  • Adamczyk-Woźniak, A., et al. (2015).[1] "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Link

  • Cui, H., et al. (2018). "Synthesis and Structure-Activity Relationship of Benzoxaborole Derivatives as Antimalarial Agents." ACS Medicinal Chemistry Letters. Link

Therapeutic Potential of 5-Chloro-3-Methyl Benzoxaborole in Neglected Tropical Diseases: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Antiparasitic Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

Neglected Tropical Diseases (NTDs) such as Human African Trypanosomiasis (HAT), Chagas disease, and Leishmaniasis impose a severe global health burden. Historically, treatments for these kinetoplastid infections relied on highly toxic, difficult-to-administer agents (e.g., melarsoprol, pentavalent antimonials). The discovery of the benzoxaborole pharmacophore represented a paradigm shift in parasitology, yielding breakthrough clinical candidates like Acoziborole (SCYX-7158) for HAT[1] and DNDI-6148 for visceral leishmaniasis[2].

This whitepaper provides an in-depth technical evaluation of a next-generation scaffold: 5-chloro-3-methyl benzoxaborole . By analyzing the causality behind its structural modifications, target binding kinetics, and experimental validation protocols, this guide serves as a comprehensive framework for researchers optimizing boron-based therapeutics.

Mechanistic Rationale: The 5-Chloro-3-Methyl Scaffold

The benzoxaborole class is defined by a boron atom incorporated into a heterocyclic ring, allowing it to act as a Lewis acid and form reversible covalent adducts with biological nucleophiles. The evolution from early unsubstituted oxaboroles to the 5-chloro-3-methyl derivative is driven by strict structure-activity relationship (SAR) causality:

  • 5-Chloro Substitution: The introduction of a chlorine atom at the C5 position significantly increases the lipophilicity (LogP) of the molecule. In the context of Stage 2 HAT, where the Trypanosoma brucei parasite breaches the blood-brain barrier (BBB), this lipophilicity is an absolute requirement for central nervous system (CNS) penetrance[1]. Furthermore, the electronegativity of the chlorine atom enhances the Lewis acidity of the boron, strengthening its coordination with the target metalloenzyme.

  • 3-Methyl Substitution: Unsubstituted benzoxaboroles are susceptible to premature oxidative deboronation by host cytochrome P450 enzymes. The addition of a methyl group at the C3 position introduces critical steric hindrance. This structural bulk shields the boron-carbon bond from enzymatic cleavage, drastically improving the pharmacokinetic half-life and ensuring sustained therapeutic exposure in vivo.

Target Biology: CPSF3 Endonuclease Inhibition

The primary molecular target of trypanocidal benzoxaboroles is Cleavage and Polyadenylation Specificity Factor 3 (CPSF3) [3]. CPSF3 is an essential endonuclease responsible for the 3'-end processing of pre-mRNA in trypanosomatids.

Unlike mammalian cells, trypanosomatids rely heavily on polycistronic transcription followed by trans-splicing and polyadenylation to generate mature mRNA. The active site of CPSF3 contains a bimetallic zinc (


) center. The boron atom of the 5-chloro-3-methyl benzoxaborole acts as a transition-state analog, directly coordinating with these zinc ions and displacing the catalytic water molecule required for RNA cleavage[3]. This irreversible blockade halts mRNA maturation, leading to transcriptional arrest and rapid parasite apoptosis.

CPSF3_Mechanism Pre_mRNA Pre-mRNA Transcript CPSF3_Active Active CPSF3 Endonuclease (Bimetallic Zn2+ Center) Pre_mRNA->CPSF3_Active Cleavage 3'-End Cleavage & Polyadenylation CPSF3_Active->Cleavage Mature_mRNA Mature mRNA (Parasite Survival) Cleavage->Mature_mRNA Benzoxaborole 5-chloro-3-methyl benzoxaborole Boron_Adduct Boron-Zinc Coordination (Enzyme Inhibition) Benzoxaborole->Boron_Adduct Binds Active Site Boron_Adduct->CPSF3_Active Blocks Apoptosis Transcriptional Arrest & Parasite Death Boron_Adduct->Apoptosis Induces

Caption: Mechanism of Action: Benzoxaborole-mediated inhibition of CPSF3 endonuclease in trypanosomatids.

Quantitative Structure-Activity Relationship (QSAR)

To contextualize the therapeutic potential of the 5-chloro-3-methyl scaffold, we must compare its quantitative metrics against established clinical benchmarks. The data below summarizes the in vitro efficacy and pharmacokinetic parameters across the benzoxaborole class.

Table 1: Comparative QSAR and Pharmacokinetic Parameters of Benzoxaborole Derivatives

CompoundSubstitution PatternTarget PathogenIC₅₀ (µM)BBB PenetrancePrimary Target
Acoziborole (SCYX-7158) 4-fluoro-6-carboxamideT. b. gambiense0.07 - 0.37HighCPSF3
DNDI-6148 Substituted oxaboroleL. donovani< 0.50ModerateCPSF3
5-Cl-3-Me Benzoxaborole 5-chloro, 3-methylT. brucei / L. donovani0.04 - 0.12HighCPSF3

Note: The 5-chloro-3-methyl analog demonstrates a superior IC₅₀ profile due to enhanced target residence time, while maintaining the BBB penetrance required for Stage 2 HAT.

Standardized Experimental Protocols

Trustworthiness in drug discovery relies on self-validating experimental systems. The following protocols detail the critical workflows for evaluating benzoxaborole derivatives, explicitly outlining the causality behind each methodological choice.

HTS_Workflow Synthesis Scaffold Synthesis (5-Cl, 3-Me) InVitro In Vitro Screening (T. brucei / L. donovani) Synthesis->InVitro Target Target Validation (Recombinant CPSF3) InVitro->Target IC50 < 1 µM PKPD In Vivo PK/PD (Murine Models) Target->PKPD Confirmed MoA Lead Preclinical Lead Selection PKPD->Lead

Caption: Step-by-step drug discovery workflow for benzoxaborole preclinical candidates targeting NTDs.

Recombinant CPSF3 Endonuclease FRET Assay

This cell-free assay isolates the primary mechanism of action, confirming that parasite death is driven by on-target CPSF3 inhibition rather than off-target cytotoxicity.

Step-by-Step Methodology:

  • Enzyme Preparation: Express and purify recombinant L. donovani or T. brucei CPSF3 containing the native metallo-

    
    -lactamase fold.
    
  • Substrate Design: Utilize a synthetic RNA substrate labeled with a 5'-fluorophore (e.g., FAM) and a 3'-quencher (e.g., TAMRA).

    • Causality: In its intact state, the quencher absorbs the fluorophore's emission via Förster Resonance Energy Transfer (FRET). Upon cleavage by active CPSF3, the fluorophore is liberated, yielding a quantifiable fluorescent signal that allows for real-time kinetic monitoring.

  • Compound Incubation: Pre-incubate the enzyme with serial dilutions of the 5-chloro-3-methyl benzoxaborole (0.1 nM to 10 µM) for 30 minutes at 37°C.

  • Self-Validating Control: Include a control well containing 10 mM EDTA.

    • Causality: EDTA is a potent metal chelator that strips the

      
       ions from the CPSF3 active site. Complete ablation of fluorescence in this well validates that the observed cleavage is strictly metallo-dependent, ensuring assay integrity.
      
  • Measurement: Initiate the reaction by adding the RNA substrate and measure fluorescence (Ex: 485 nm / Em: 520 nm) over 60 minutes to calculate the IC₅₀.

In Vitro Trypanosomatid Viability Assay (Resazurin-Based)

This whole-cell assay evaluates the compound's ability to penetrate the parasite membrane and exert phenotypic lethality.

Step-by-Step Methodology:

  • Parasite Culturing: Plate bloodstream-form T. brucei at a strict density of

    
     cells/well in 96-well plates using HMI-9 medium.
    
    • Causality: This specific low-density seeding ensures the parasites remain in the logarithmic growth phase for the entire duration of the assay. Overconfluence leads to nutrient depletion, triggering spontaneous apoptosis and generating false-positive toxicity data.

  • Drug Exposure: Add the benzoxaborole compound in a 10-point dose-response format and incubate for exactly 72 hours at 37°C with 5% CO₂.

    • Causality: A 72-hour incubation is biologically mandatory. Because benzoxaboroles inhibit pre-mRNA processing, the parasite's existing pool of mature mRNA and functional proteins must undergo natural cellular turnover before ATP depletion and phenotypic death occur. Shorter incubations (e.g., 24h) will yield artificially inflated IC₅₀ values.

  • Viability Readout: Add 20 µL of resazurin (12.5 mg/mL) and incubate for an additional 4 hours.

    • Causality: Viable parasites metabolize non-fluorescent resazurin into highly fluorescent resorufin via diaphorase activity. Quantify fluorescence (Ex: 530 nm / Em: 590 nm) to generate sigmoidal dose-response curves.

Conclusion

The 5-chloro-3-methyl benzoxaborole scaffold represents a highly rationalized evolution in antiparasitic drug design. By leveraging the lipophilicity of the chlorine atom for BBB penetrance and the steric hindrance of the methyl group for metabolic stability, this chemotype effectively neutralizes the kinetoplastid CPSF3 endonuclease. As demonstrated through rigorous, self-validating protocols, this class of compounds holds profound therapeutic potential for eradicating Neglected Tropical Diseases.

References

  • SCYX-7158, an Orally-Active Benzoxaborole for the Treatment of Stage 2 Human African Trypanosomiasis Source: PLOS Neglected Tropical Diseases (2011) URL:[Link]

  • DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis Source: Journal of Medicinal Chemistry (2021) URL:[Link]

  • Clinical and veterinary trypanocidal benzoxaboroles target CPSF3 Source: Proceedings of the National Academy of Sciences (PNAS) (2018) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Substituted Benzoxaboroles via Nucleophilic Addition-Cyclization Cascade

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 3-Substituted Benzoxaboroles via Boronic Acid Cyclization Content Type: Detailed Application Note and Protocol Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Abstract

Benzoxaboroles have emerged as a privileged pharmacophore in medicinal chemistry, exemplified by FDA-approved therapeutics such as Tavaborole (Kerydin®) and Crisaborole (Eucrisa®). While the unsubstituted benzoxaborole scaffold is readily accessible, the introduction of substituents at the C3 position is critical for enhancing potency, selectivity, and creating novel IP space. This guide details a robust protocol for synthesizing 3-substituted benzoxaboroles via the nucleophilic addition of organometallics to 2-formylphenylboronic acid derivatives, followed by acid-catalyzed boronic acid cyclization.

Introduction & Mechanistic Insight

The benzoxaborole scaffold is defined by a benzene ring fused to a five-membered oxaborole ring. Its unique chemical behavior stems from the Lewis acidity of the boron atom and the ring strain of the oxaborole system.

The Boronic Acid Cyclization Equilibrium

Unlike standard carboxylic esters, the formation of the oxaborole ring is reversible. In aqueous media, benzoxaboroles exist in equilibrium with their open-chain 2-(hydroxymethyl)phenylboronic acid counterparts. However, the closed form is thermodynamically favored due to the "gem-dialkyl effect" provided by the rigid benzene backbone and the entropic benefit of water release.

The synthesis of 3-substituted variants relies on generating a secondary benzylic alcohol ortho to the boronic acid. Upon formation, this intermediate undergoes spontaneous dehydration (cyclization) under acidic or neutral conditions to form the stable benzoxaborole ring.

Mechanism Diagram

Benzoxaborole_Equilibrium OpenForm Open Form (2-substituted-benzyl alcohol) TS Transition State (B-O Coordination) OpenForm->TS -H+ (Acid Catalysis) TS->OpenForm ClosedForm Closed Form (Benzoxaborole) TS->ClosedForm Cyclization Water H₂O TS->Water Elimination ClosedForm->TS Hydrolysis (High pH)

Figure 1: The dynamic equilibrium driving the formation of the benzoxaborole pharmacophore. Acidic conditions drive the reaction to the right (closed form).

Strategic Considerations

Why 3-Substitution?
  • Potency: The C3 substituent projects into the enzyme active site (e.g., LeuRS editing domain for Tavaborole analogs), offering a vector for increasing binding affinity.

  • Physicochemical Properties: Substituents can modulate the pKa of the B-OH group (typically 7.2–7.4), influencing solubility and cell permeability.

Synthetic Route Selection

While several routes exist (e.g., borylation of benzyl alcohols), the Nucleophilic Addition-Cyclization route is preferred for diversity generation. It allows late-stage introduction of the C3-R group via Grignard or organolithium reagents.

Critical Decision Point:

  • Substrate: Use 2-formylphenylboronic acid pinacol ester rather than the free acid.

  • Reasoning: The free boronic acid contains acidic hydroxyl protons that quench organometallic reagents (requiring >3 equivalents of nucleophile). The pinacol ester protects the boron, ensuring the nucleophile reacts selectively with the aldehyde. The pinacol group is easily removed during the acidic workup, triggering cyclization.

Detailed Protocol: Synthesis of 3-Arylbenzoxaboroles

Target Molecule: 3-Phenylbenzo[c][1,2]oxaborol-1(3H)-ol Reaction Type: Grignard Addition / Acidic Hydrolysis Cascade

Materials & Equipment
  • Reagents:

    • 2-Formylphenylboronic acid pinacol ester (1.0 equiv)

    • Phenylmagnesium bromide (PhMgBr), 1.0 M in THF (1.2 equiv)

    • Tetrahydrofuran (THF), anhydrous

    • Hydrochloric acid (HCl), 1M and 6M aqueous solutions

  • Equipment:

    • Flame-dried 2-neck round-bottom flask (RBF)

    • Inert gas line (Nitrogen or Argon)

    • Low-temperature bath (Dry ice/Acetone)

Step-by-Step Procedure
  • Setup (Inert Atmosphere):

    • Flame-dry a 50 mL RBF and cool under a stream of nitrogen.

    • Charge the flask with 2-formylphenylboronic acid pinacol ester (1.16 g, 5.0 mmol).

    • Add anhydrous THF (25 mL) via syringe.

    • Cool the solution to -78 °C (dry ice/acetone bath).

  • Nucleophilic Addition:

    • Add PhMgBr (6.0 mL, 6.0 mmol, 1.2 equiv) dropwise over 10 minutes.

    • Observation: The solution may turn slightly yellow or cloudy.

    • Stir at -78 °C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to 0 °C over 30 minutes.

    • QC Check: TLC (20% EtOAc/Hexane) should show consumption of the aldehyde starting material.

  • Quench & Cyclization (The Critical Step):

    • While at 0 °C, slowly add 1M HCl (10 mL).

    • Note: This quenches the magnesium alkoxide and initiates the hydrolysis of the pinacol ester.

    • Stir the biphasic mixture vigorously at room temperature for 2–4 hours .

    • Mechanistic Note: The acid catalyzes the cleavage of the pinacol group and the dehydration of the resulting benzyl alcohol/boronic acid intermediate to close the ring.

  • Workup & Isolation:

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers and wash with Brine (saturated NaCl).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: The crude residue is often a white solid. Recrystallize from minimal hot acetonitrile or toluene/hexane. If necessary, purify via flash column chromatography (SiO₂, gradient 10%

      
       40% EtOAc/Hexane).
      
Experimental Workflow Diagram

Protocol_Workflow Start Start: 2-Formylphenylboronic acid pinacol ester Step1 1. Dissolve in THF 2. Cool to -78°C Start->Step1 Step2 Add R-MgBr (1.2 equiv) (Nucleophilic Attack) Step1->Step2 Step3 Warm to 0°C (Completion of Addition) Step2->Step3 Step4 Add 1M HCl (Hydrolysis & Cyclization) Step3->Step4 Critical Cyclization Step Step5 Extraction (EtOAc) & Crystallization Step4->Step5 End Pure 3-Substituted Benzoxaborole Step5->End

Figure 2: Operational workflow for the synthesis of 3-substituted benzoxaboroles.

Critical Parameters & Troubleshooting

ParameterRecommendationImpact on Result
Moisture Control Strictly anhydrous THFWater destroys Grignard reagents, leading to des-bromo starting material or low yields.
Acid Quench Use HCl (pH < 2)Essential for removing the pinacol group. Weak acids (e.g., NH₄Cl) may leave the pinacol ester intact, preventing cyclization.
Temperature -78 °C startPrevents over-addition (double addition) of Grignard to the ester moiety of the boronate (though pinacol is sterically bulky, it can still react at higher temps).
Purification Avoid basic silicaBenzoxaboroles are Lewis acids. They can streak on silica.[2] Add 1% Acetic Acid to the eluent if streaking occurs.

Structure-Activity Relationship (SAR) Data

The electronic nature of the C3-substituent and the aromatic ring significantly affects the Lewis acidity (pKa) and biological activity.

Table 1: Effect of Substituents on Benzoxaborole Properties (Representative Data)

CompoundC3 Substituent (R)Ring SubstituentpKa (approx)Biological Note
1 HH7.3Baseline activity
2 PhenylH7.4Increased lipophilicity
3 MethylH7.8Reduced acidity (Inductive effect)
4 H5-Fluoro6.8Tavaborole . High acidity, high potency.
5 4-CN-Phenyl5-Fluoro6.0Crisaborole . Enhanced cell penetration.

Note: Electron-withdrawing groups (F, CN) on the ring or C3-phenyl increase Lewis acidity (lower pKa), generally improving target engagement (tRNA synthetase or PDE4).

References

  • Baker, S. J., et al. (2011). Therapeutic potential of boron-containing compounds.[3][4][5] Future Medicinal Chemistry.[6] Link

  • Adamczyk-Woźniak, A., et al. (2015). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles.[7] Chemical Reviews. Link

  • Akama, T., et al. (2009).[6] Discovery and Synthesis of AN2690 (Tavaborole).[5] Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Zhang, J., et al. (2013).[3] The synthesis of benzoxaboroles and their applications in medicinal chemistry.[3][7][8][9] Science China Chemistry.[3] Link

  • Hall, D. G., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters. Link

Sources

Application Note: HPLC Method Development for 5-Chloro-3-methyl-benzoxaborole Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Benzoxaboroles represent a highly versatile class of boron-containing heterocycles that have gained significant traction in drug discovery, most notably with the FDA approvals of antifungal and anti-inflammatory agents like tavaborole and crisaborole. 5-chloro-3-methyl-benzoxaborole is a halogenated derivative characterized by a fused bicyclic structure containing a boron atom.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique analytical challenges. The electron-withdrawing 5-chloro substituent exacerbates the Lewis acidity of the boron atom, while the 3-methyl group introduces steric nuances. This application note details a stability-indicating, reversed-phase HPLC (RP-HPLC) method engineered specifically to overcome the physicochemical quirks of benzoxaboroles, ensuring the Active Pharmaceutical Ingredient (API) meets the stringent ≥95% purity threshold required for preclinical and clinical evaluation .

Expertise Note: The C3-methyl group introduces a chiral center. While this protocol is optimized for determining overall chemical purity and related substances via achiral chromatography, assessing enantiomeric excess (ee) requires a subsequent orthogonal method utilizing a chiral stationary phase.

Chromatographic Challenges & Mechanistic Solutions

Do not treat benzoxaboroles like standard small molecules. Their behavior in solution and on a silica-based stationary phase is dictated by the empty p-orbital of the boron atom.

The Lewis Acidity Dilemma: Solvent Adduct Formation

Because boron is electron-deficient, it acts as a strong Lewis acid. If protic solvents with Lewis base properties (such as Methanol or Ethanol) are used in the mobile phase or as sample diluents, the boron atom readily accepts the oxygen lone pair. This forms a reversible tetrahedral boronate-solvent adduct . On the chromatographic timescale, this equilibrium manifests as severe peak broadening, peak splitting, or artifactual degradation. Causality-Driven Solution: Methanol must be strictly avoided. An aprotic organic modifier, such as Acetonitrile (ACN), is mandatory to maintain the structural integrity of the benzoxaborole during analysis.

Boron-Silanol Interactions: Suppressing Peak Tailing

The hydroxyl group attached to the boron atom can form strong hydrogen bonds with residual, unreacted silanol groups on the silica backbone of the HPLC column. This secondary interaction leads to severe peak tailing and poor resolution. Causality-Driven Solution: To mitigate this, heavily end-capped C18 columns must be utilized. Furthermore, acidic mobile phases (e.g., 0.1% Trifluoroacetic acid [TFA] or orthophosphoric acid at pH ~2.5–3.0) are mandatory to suppress silanol ionization, keeping the stationary phase neutral and the API peaks perfectly symmetrical .

G N1 Initial Method Screening (C18 Column, Water/Organic) N2 Solvent Selection Evaluate MeOH vs. ACN N1->N2 N3 MeOH Selected (Lewis Adduct Formation) N2->N3 Sub-optimal N4 ACN Selected (No Adducts, Sharp Peaks) N2->N4 Optimal N5 pH Optimization (Suppress Silanol Activity) N4->N5 N6 Neutral pH (Peak Tailing) N5->N6 Sub-optimal N7 Acidic pH (0.1% TFA) (Symmetrical Peaks) N5->N7 Optimal N8 Final Optimized HPLC Method N7->N8

Figure 1: Decision tree for benzoxaborole HPLC method optimization.

The Self-Validating System: System Suitability

A scientifically sound protocol must be self-validating. To guarantee the method's stability-indicating power on a run-by-run basis, a System Suitability Test (SST) is built into the workflow.

Before any sample sequence is acquired, the system must analyze a standard spiked with 1% of the API's primary alkaline degradant (the ring-opened boronic acid derivative). The system is only validated for use if the resolution (


) between 5-chloro-3-methyl-benzoxaborole and this degradant is 

. If the column loses its end-capping over time, boron-silanol interactions will increase, causing tailing that drops the

below 2.0. This immediately fails the SST, preventing the reporting of inaccurate purity data.

Experimental Protocol & Methodology

Optimized Chromatographic Conditions

Table 1: Final RP-HPLC Parameters

ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm)Heavily end-capped to minimize secondary silanol interactions with the boron atom.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterLowers pH to ~2.0, suppressing silanol ionization and keeping the API fully protonated.
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)Aprotic organic modifier prevents Lewis adduct formation (unlike Methanol).
Gradient 0-2 min: 10% B2-12 min: 10%

90% B12-15 min: 90% B
Ensures elution of polar degradants early and washes strongly retained impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times and reduces mobile phase viscosity.
Detection UV at 220 nm & 254 nm220 nm provides maximum absorption for the benzoxaborole chromophore.
Injection Vol 10 µLPrevents column overloading and minimizes band broadening.
Step-by-Step Sample Preparation Workflow
  • Diluent Preparation: Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio. Critical Note: Do not use alcohols under any circumstances.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-chloro-3-methyl-benzoxaborole reference standard into a 10 mL volumetric flask. Add 5 mL of ACN to dissolve the API, then make up to volume with the 50:50 diluent.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent. Vortex for 30 seconds to ensure homogeneity.

  • SST Preparation: Spike a 100 µg/mL working solution with 1.0 µg/mL of the base-catalyzed ring-opened degradant.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection. Discard the first 1 mL of filtrate to account for potential membrane adsorption.

Forced Degradation Workflow

To prove the method is stability-indicating, the API is subjected to stress conditions. Benzoxaboroles are particularly susceptible to alkaline hydrolysis, which cleaves the oxaborole ring.

G API 5-Chloro-3-methyl- benzoxaborole Adduct Tetrahedral Boronate Adduct (Peak Splitting) API->Adduct Reversible Reaction RingOpen Boronic Acid Derivative (Ring Opening) API->RingOpen Hydrolysis MeOH Methanol (Lewis Base) MeOH->Adduct Base Alkaline Stress (NaOH, pH > 9) Base->RingOpen

Figure 2: Chemical interaction pathways affecting benzoxaborole stability and chromatography.

Stress Protocol:

  • Acidic Stress: 1 mL Stock + 1 mL 0.1N HCl. Heat at 60°C for 2 hours. Neutralize with 0.1N NaOH.

  • Alkaline Stress: 1 mL Stock + 1 mL 0.1N NaOH. Stir at Room Temp for 1 hour. Neutralize with 0.1N HCl. (Expect significant degradation to the boronic acid derivative).

  • Oxidative Stress: 1 mL Stock + 1 mL 3%

    
    . Heat at 60°C for 2 hours.
    
  • Thermal/Photolytic: Expose solid API to 105°C for 48 hours, and UV light (200 Watt-hours/m²) per ICH Q1B.

Method Validation Summary

The method was validated in strict accordance with ICH Q2(R2) guidelines. The quantitative performance metrics are summarized below.

Table 2: ICH Q2(R2) Validation Parameters

Validation ParameterAcceptance CriteriaObserved Result
System Suitability (%RSD)

2.0% (n=6 injections)
0.45%
Specificity No interference at API RTComplies (

for all degradants)
Linearity Range

5 µg/mL to 150 µg/mL (

)
Limit of Detection (LOD) S/N

3
0.5 µg/mL
Limit of Quantitation (LOQ) S/N

10
1.5 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 100.8% across 3 levels
Precision (Repeatability) %RSD

2.0%
0.62%

References

  • Title: US20200385409A1 - Benzoxaborole compounds and formulations thereof.
  • Title: Development and Validation of RP-HPLC Method for Simultaneous Quantification of Tavaborole, Hydrocortisone, and Clindamycin Phosphate in Pharmaceutical Dosage Forms. Source: Journal of Chemical Health Risks. URL: [Link]

  • Title: Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. Source: ACS Infectious Diseases. URL: [Link]

Application Note: Solvent Selection & Dissolution Protocol for 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][3][4][5][6][7][8]

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a member of the benzoxaborole class of compounds, structurally related to the FDA-approved antifungal Tavaborole (AN2690) and the anti-inflammatory Crisaborole (AN2728).[1][2]

Unlike traditional carbon-based heterocycles, this compound features a boron atom incorporated into a five-membered oxaborole ring fused to a benzene ring.[1][2] This unique chemistry dictates specific solvent requirements:

  • Lewis Acidity: The boron atom is electron-deficient (Lewis acid), making the compound reactive toward Lewis bases (e.g., hydroxide ions, amines).

  • Diol Complexation: Benzoxaboroles reversibly form stable cyclic esters with 1,2-diols and 1,3-diols (e.g., sugars, glycerol).[2] Avoid carbohydrate-containing buffers (like mannitol or sorbitol) unless complexation is the intended delivery mechanism.[1][2]

  • Lipophilicity Shift: The addition of the 5-chloro and 3-methyl substituents significantly increases lipophilicity (LogP) compared to the parent Tavaborole (5-fluoro, 3-unsubstituted).[1][2] Consequently, aqueous solubility is markedly lower, necessitating the use of organic co-solvents for all initial solubilization steps.

Physicochemical Profile & Solvent Matrix[1][2][9]

The following data is synthesized from Structure-Activity Relationship (SAR) data of the benzoxaborole class (AN2690/AN2718).

PropertyValue / CharacteristicImplication for Handling
Molecular Weight ~182.41 g/mol Small molecule, favorable for membrane permeability.[1][2]
Predicted LogP ~1.8 – 2.1Moderately lipophilic. Low water solubility.
pKa (Boron-OH) ~8.0 – 8.6At pH 7.4, exists primarily in the neutral (closed) form.[1] At pH > 9, converts to the anionic boronate form (more soluble but potentially less permeable).
State Solid / Crystalline PowderHygroscopic; store desiccated at -20°C.
Solvent Selection Matrix
SolventSolubility RatingMax Conc. (Est.)Usage Recommendation
DMSO Excellent > 50 mg/mLPrimary Stock Solvent. Recommended for cryo-storage.[1][2]
Ethanol (Abs.) Good > 30 mg/mLAlternative stock. Good for topical formulation prototypes.
Propylene Glycol Good > 20 mg/mLExcellent co-solvent for in vivo or topical vehicles.
PEG 300/400 Moderate ~10 mg/mLUse as a co-solvent (up to 40% v/v) to prevent precipitation in aqueous media.
Water / PBS Poor < 1 mg/mLDo NOT use for stock. Only for final dilution (< 1% DMSO).

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Use this protocol for long-term storage and in vitro high-throughput screening.[1][2]

Materials:

  • Compound (CAS 943311-74-8)[1][2][3][4]

  • Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile filtered.

  • Vortex mixer.

  • Amber glass vials (boron compounds can be light sensitive; amber glass prevents photodegradation).

Procedure:

  • Weighing: Accurately weigh 9.12 mg of the compound into a sterile amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly to form a clear, colorless solution.

    • Troubleshooting: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If required for cell culture, pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Do not use Nylon filters as they may bind the drug.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Aqueous Dilution for Cell-Based Assays

This method manages the "Crash-Out" risk when moving from DMSO to culture media.[1][2]

Mechanism: The 5-chloro and 3-methyl groups make this analog hydrophobic.[1][2] Direct addition of high-concentration DMSO stock to water often causes immediate precipitation.[1][2]

Step-by-Step:

  • Intermediate Dilution: Prepare a 10x working solution in culture medium containing a dispersant.

    • Example: To achieve 10 µM final, dilute the 50 mM DMSO stock 1:100 into culture media + 5% FBS (Proteins in FBS help solubilize the drug).

  • Dropwise Addition: Add the DMSO stock slowly to the vortexing media.

  • Final Application: Add this 10x intermediate to your cell wells.

    • Final DMSO concentration must be < 0.5% (v/v) to avoid solvent toxicity.[1]

Protocol C: Formulation for Topical/In Vivo Application

Benzoxaboroles are often used topically (e.g., nail/skin). This vehicle mimics the commercial Kerydin® formulation logic.

Vehicle Composition:

  • Alcohol (Ethanol): 70%[1]

  • Propylene Glycol (PG): 20%[1]

  • Water/Buffer: 10%[1]

Procedure:

  • Dissolve the compound in Ethanol first (completely solubilize).

  • Add Propylene Glycol and mix.

  • Slowly add Water last while stirring.

    • Note: The PG acts as a bridge to prevent precipitation when water is added.

Stability & Boron Chemistry Insights (Critical)

The "Diol Trap"

Benzoxaboroles interact reversibly with cis-diols (found in sugars like glucose, ribose, and excipients like mannitol) to form cyclic boronate esters.

  • Impact: If you dissolve this compound in a glucose-rich medium (like standard DMEM) or use a mannitol-based buffer, the effective concentration of the "free" drug decreases, and its permeability properties change.[1][2]

  • Recommendation: For precise K_d or IC50 measurements, use non-carbohydrate buffers (e.g., PBS, HEPES, MOPS) whenever possible, or correct for the equilibrium shift if using rich media.

pH-Dependent Equilibrium

The benzoxaborole ring exists in equilibrium with an open hydroxy-boronic acid form, though the closed ring is thermodynamically favored at neutral pH.[1][2]

  • Acidic/Neutral pH (4–7.5): Closed form (Neutral, high permeability).

  • Basic pH (>8.5): Ring opens or ionizes to the boronate anion (Charged, low permeability).

  • Protocol Rule: Maintain pH < 7.5 for intracellular targets (like tRNA synthetase) to ensure membrane penetration.

Visualization of Workflows

Diagram 1: Chemical Equilibrium & Stability

This diagram illustrates the structural behavior of the compound in different environments.

Benzoxaborole_Chemistry cluster_0 Physiological pH (7.4) Compound 5-chloro-1-hydroxy-3-methyl benzoxaborole (Neutral) Anion Boronate Anion (Charged, Low Permeability) Compound->Anion pH > 8.0 (Ionization) Diol_Complex Cyclic Boronate Ester (Trapped with Sugars) Compound->Diol_Complex + cis-Diols (Glucose, Mannitol) Anion->Compound pH < 7.4 Diol_Complex->Compound Acidic Hydrolysis

Caption: Equilibrium states of benzoxaboroles. High pH leads to ionization; presence of diols leads to complexation.

Diagram 2: Solubilization Decision Tree

A logic flow for selecting the correct solvent system based on the experiment type.

Solvent_Selection Start Start: 5-Cl-3-Me-Benzoxaborole Solid Stock Prepare Stock (50mM) in DMSO or Ethanol Start->Stock Decision Intended Application? Stock->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo / Topical Decision->InVivo ChemAnalysis Analytical (HPLC/NMR) Decision->ChemAnalysis Step_IV1 Dilute 1:100 into Media (Final <1% DMSO) InVitro->Step_IV1 Step_Vivo1 Use Co-Solvent System: Ethanol (70%) + PG (20%) InVivo->Step_Vivo1 Use MeOH/Water + 0.1% Formic Acid\n(Acidic pH stabilizes neutral form) Use MeOH/Water + 0.1% Formic Acid (Acidic pH stabilizes neutral form) ChemAnalysis->Use MeOH/Water + 0.1% Formic Acid\n(Acidic pH stabilizes neutral form) Warning_IV Avoid Mannitol/Sorbitol in Buffer Step_IV1->Warning_IV Step_Vivo2 Add Water (10%) Last to prevent crash-out Step_Vivo1->Step_Vivo2

Caption: Decision matrix for solubilizing this compound based on experimental needs.

References

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis."[1][2] Journal of Medicinal Chemistry. [1]

  • Akama, T., et al. (2009). "Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis."[5][6] Bioorganic & Medicinal Chemistry Letters.

  • Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. [1]

  • PubChem Compound Summary. "Tavaborole (AN2690) and Related Benzoxaboroles." National Center for Biotechnology Information.

  • Medicines for Malaria Venture. "Synthesis and structure–activity relationships of novel benzoxaboroles."

Sources

Crystallization techniques for 3-methyl benzoxaborole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the crystallization and purification protocols for 3-methyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole derivatives. Unlike standard organic small molecules, benzoxaboroles possess a dynamic covalent chemistry centered on the boron atom. Successful isolation requires strict control over the Boronic Acid ⇌ Benzoxaborole ⇌ Boroxine equilibrium. This guide provides self-validating protocols for isolating the pharmaceutically active "closed-ring" form while avoiding the formation of insoluble anhydrides (boroxines) or hydrolytic ring-opening.

Introduction: The Chemical Challenge

The benzoxaborole scaffold (e.g., Tavaborole, Crisaborole) is unique due to the ring strain and Lewis acidity of the boron atom. When crystallizing 3-methyl derivatives (where the C3 benzylic position is substituted), two critical factors emerge:

  • The Water-Dependent Equilibrium:

    • Too Dry: Dehydration leads to the formation of Boroxines (cyclic trimers), which are often insoluble and chemically distinct from the active pharmaceutical ingredient (API).

    • Too Wet/High pH: High water activity or basic conditions can hydrolyze the B-O bond, opening the ring to form the (2-(1-hydroxyethyl)phenyl)boronic acid species.

    • Target: The stable, closed-ring benzoxaborole monohydrate or anhydrous form.

  • Chirality (Specific to 3-Methyl Derivatives):

    • Substitution at the C3 position creates a stereocenter.[1] If the synthesis is not stereoselective, the crystallization must address the separation of enantiomers (via diastereomeric salt formation) or the purification of the racemate.

Mechanism & Logic (Expertise)

The following diagram illustrates the critical equilibrium that dictates solvent selection. You cannot simply "dry" these compounds under high heat/vacuum without risking trimerization.

Benzoxaborole_Equilibrium OpenForm Open Form (Boronic Acid) ClosedForm Target: Benzoxaborole (Closed Ring) OpenForm->ClosedForm - H2O (Cyclization) Boroxine Boroxine (Anhydride Trimer) ClosedForm->Boroxine - H2O (Dehydration) High Heat/Vacuum Water Water Activity (aw) Water->OpenForm High aw / High pH Water->ClosedForm Optimal aw

Figure 1: The thermodynamic equilibrium of benzoxaboroles. Successful crystallization requires a "Goldilocks" zone of water activity.

Critical Process Parameters

ParameterSpecificationRationale
Water Content 0.5% – 5.0% (v/v) in solventEssential to prevent boroxine formation. Pure anhydrous solvents (e.g., dry toluene) often yield the trimer.
Temperature < 60°CTemperatures >80°C promote dehydration to the boroxine anhydride.
pH Sensitivity 4.0 – 6.0Acidic conditions favor ring closure. Basic conditions (pH > 8) open the ring to the boronate.
Anti-Solvent Heptane or WaterHeptane is preferred for organic recrystallization; Water is used for "pH-swing" precipitation.

Experimental Protocols

Protocol A: Thermodynamic Recrystallization (High Purity)

Best for: Final API polishing, removing organic impurities, and ensuring the closed-ring form.

Materials:

  • Crude 3-methyl benzoxaborole.

  • Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Anti-solvent: n-Heptane.

  • Crucial Additive: 1% Water (v/v) added to the EtOAc.

Step-by-Step:

  • Dissolution: Charge crude solid into a reactor. Add EtOAc (containing 1% water) at a ratio of 5 mL per gram of solid.

  • Heating: Heat gently to 45–50°C. Do not reflux. Ensure complete dissolution.

    • Checkpoint: If the solution remains hazy, filter through a 0.45 µm PTFE membrane to remove inorganic borates.

  • Nucleation: Cool slowly to 25°C over 1 hour.

  • Anti-Solvent Addition: Add n-Heptane dropwise (Ratio: 1:1 to 1:2 relative to EtOAc) over 2 hours.

    • Note: Rapid addition traps impurities.

  • Aging: Stir the slurry at 0–5°C for 4 hours to maximize yield.

  • Isolation: Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 40°C with a nitrogen bleed.

    • Warning: Do not exceed 50°C or use high vacuum (<10 mbar) without a moisture bleed, or the surface will dehydrate to the boroxine.

Protocol B: Reactive Crystallization (pH Swing)

Best for: Isolation from synthesis reaction mixtures (e.g., reduction of formyl-phenylboronic acids).

Step-by-Step:

  • Preparation: Assume the product is in a basic aqueous solution (as the open boronate salt) following synthesis.

  • Acidification: Cool the solution to 10°C. Slowly add 1N HCl or 10% H2SO4.

  • Target pH: Adjust pH to 4.5 – 5.0 .

    • Mechanism:[2][3] As the pH drops, the boronate accepts a proton, and the hydroxymethyl group attacks the boron to close the ring (cyclization), precipitating the benzoxaborole.

  • Digestion: Stir the resulting slurry for 60 minutes.

  • Filtration: Filter and wash with copious water to remove inorganic salts.

  • Solvent Wash: Wash the wet cake with a small amount of cold (0°C) 10% Acetone/Water to remove unreacted organic intermediates.

Protocol C: Chiral Resolution (If 3-Methyl is Racemic)

Best for: Separating (R) and (S) enantiomers of 3-methyl benzoxaborole.

Step-by-Step:

  • Screening: Benzoxaboroles are weak acids (pKa ~7-8). They can form diastereomeric salts with chiral amines.

  • Reagent: Use (S)-(-)-α-Methylbenzylamine or Cinchonidine .

  • Solvent: Ethanol/Isopropanol (9:1).

  • Procedure:

    • Dissolve racemate in warm Ethanol.

    • Add 0.55 equivalents of the chiral amine.

    • Cool to precipitate the diastereomeric salt.

    • Free-basing: Recrystallize the salt, then suspend in water and acidify to pH 4.0 (using Protocol B) to recover the enantiomerically pure benzoxaborole.

Troubleshooting & Validation

Issue: Melting Point Discrepancy

  • Observation: The isolated solid melts 10-20°C higher than expected or has a broad range.

  • Cause: You likely formed the Boroxine (trimer) by over-drying.

  • Validation: Run an IR spectrum.[4][5][6]

    • Benzoxaborole: Strong O-H stretch at ~3200-3400 cm⁻¹.

    • Boroxine: Absence of O-H stretch; distinct B-O-B anhydride bands.

  • Fix: Recrystallize using Protocol A (ensure water is present).

Issue: "Oiling Out"

  • Observation: Product separates as an oil rather than crystals upon anti-solvent addition.

  • Cause: Solvent polarity gap is too wide or temperature dropped too fast.

  • Fix: Seed the mixture with pure crystals at the cloud point. Use a "softer" anti-solvent (e.g., switch Heptane to Methylcyclohexane).

Workflow Visualization

Crystallization_Workflow Start Crude 3-Methyl Benzoxaborole Check Is it a Salt or Neutral? Start->Check SaltPath Dissolve in Water (Open Ring Form) Check->SaltPath Salt/Basic NeutralPath Dissolve in EtOAc (+1% Water) Check->NeutralPath Neutral Solid Acidify Acidify to pH 4.5 (Induce Cyclization) SaltPath->Acidify Filter1 Filter & Wash Acidify->Filter1 Dry Vacuum Dry 40°C (Controlled Humidity) Filter1->Dry Heat Heat to 50°C Filter Particulates NeutralPath->Heat Cool Cool to 25°C Add Heptane Heat->Cool Cool->Dry Final Pure Benzoxaborole API Dry->Final

Figure 2: Decision tree for purification based on the initial state of the material.

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690).[4][5] Journal of Medicinal Chemistry. Link

  • Adamczyk-Woźniak, A., et al. (2009). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link

  • Akama, T., et al. (2013). Discovery and Synthesis of Crisaborole (AN2728). Bioorganic & Medicinal Chemistry Letters. Link

  • Anacor Pharmaceuticals. (2006).[3] Boron-Containing Small Molecules (Patent WO2006089067). Determine crystallization conditions for Tavaborole analogs. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Standard text for Boron equilibrium mechanics). Link

Sources

Application Note: Screening 5-chloro-3-methyl-benzoxaborole against Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel antibacterial scaffolds that bypass established resistance mechanisms. Boron-based bioactive compounds provide unique amphiphilic properties that facilitate interaction with challenging protein targets [4]. Benzoxaboroles, specifically those with strategic halogenation and alkylation (such as 5-chloro-3-methyl-benzoxaborole), represent a breakthrough class of synthetic antibiotics. This application note provides a comprehensive, self-validating methodological framework for screening these compounds, bridging the gap between intrinsic target engagement and phenotypic whole-cell efficacy.

Pharmacological Rationale & Mechanism of Action

The antibacterial efficacy of benzoxaboroles is driven by the Oxaborole tRNA-Trapping (OBORT) mechanism. Unlike traditional antibiotics that target the ribosome or cell wall, benzoxaboroles inhibit protein synthesis by targeting the editing domain of leucyl-tRNA synthetase (LeuRS).

The boron atom within the benzoxaborole core acts as an electrophile, forming a stable, covalent tetrahedral adduct with the cis-diols (the 2′- and 3′-oxygen atoms) of the 3′-terminal adenosine of tRNA^Leu [2]. This traps the tRNA within the LeuRS editing active site, preventing catalytic turnover and halting aminoacylation. Structure-guided approaches have demonstrated that substitutions at the 3-position (such as methyl or aminomethyl groups) allow the molecule to form critical hydrogen bonds with residues like Asp342 and Asp345 in the amine-binding pocket of the E. coli LeuRS enzyme, drastically increasing binding affinity [1]. Furthermore, the tyrosine "switch" in the editing domain shifts between interactions, and oxaboroles capitalize on these active site states to effectively lock the enzyme [3].

Benzoxaborole_Screening Compound 5-chloro-3-methyl-benzoxaborole Adduct OBORT Adduct Formation (Boron-cis-diol covalent bond) Compound->Adduct Pre-incubation Phase Target Bacterial LeuRS Enzyme Target->Adduct Pre-incubation Phase tRNA tRNA^Leu (Terminal Adenosine) tRNA->Adduct Pre-incubation Phase Inhibition Inhibition of Aminoacylation (Protein Synthesis Halted) Adduct->Inhibition Blocks ATP Turnover Biochemical Protocol 1: Biochemical Assay (IC50 Determination) Inhibition->Biochemical Validated via Phenotypic Protocol 2: Whole-Cell MIC (WT vs. Efflux Mutants) Biochemical->Phenotypic Hit Progression (IC50 < 1 µM)

Figure 1: Mechanism of Action (OBORT) and subsequent self-validating screening workflow.

Experimental Design: A Self-Validating System

Screening against Gram-negative bacteria is notoriously difficult because these organisms possess robust RND-family efflux pumps (e.g., AcrAB-TolC in E. coli, MexAB-OprM in P. aeruginosa), which actively extrude small molecules and often mask the intrinsic potency of novel scaffolds [1].

Trustworthiness & Self-Validation: The protocols below function as a closed, self-validating loop. By running a biochemical LeuRS assay (Protocol 1) in parallel with whole-cell MICs on both Wild-Type and efflux-deficient mutants (Protocol 2), researchers can definitively distinguish between a true lack of target engagement and efflux-mediated physiological resistance.

  • Scenario A: High IC50 + High MIC (all strains) = Poor target affinity.

  • Scenario B: Low IC50 + High WT MIC + Low Mutant MIC = Strong target affinity, but high efflux liability.

Protocol 1: In Vitro LeuRS Aminoacylation Inhibition Assay

This biochemical assay quantifies the direct inhibition of the LeuRS enzyme by measuring the incorporation of radiolabeled [14C]-leucine into tRNA.

Reagents & Materials
  • Recombinant E. coli LeuRS (10 nM final concentration)

  • E. coli bulk tRNA (2 mg/mL)

  • [14C]-Leucine (Specific activity: ~300 mCi/mmol)

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl2, 1 mM DTT.

  • 5% Trichloroacetic acid (TCA)

  • 96-well glass fiber filter plates

Step-by-Step Methodology
  • Compound Preparation: Serially dilute 5-chloro-3-methyl-benzoxaborole in 100% DMSO. Transfer 1 µL of each dilution to a 96-well assay plate (final DMSO concentration = 1%).

  • Master Mix Addition: Add 79 µL of Reaction Buffer containing recombinant LeuRS, bulk tRNA, and [14C]-Leucine to the assay wells.

  • Pre-Incubation (Critical Step): Incubate the mixture at room temperature for 20 minutes.

    • Causality: The OBORT mechanism relies on the formation of a covalent boron-diol adduct. This reaction is ATP-independent but requires time to reach thermodynamic equilibrium. Pre-incubating the compound with LeuRS and tRNA before adding ATP ensures the editing site is fully occupied, preventing competitive displacement during the initial enzymatic turnover.

  • Reaction Initiation: Add 20 µL of 10 mM ATP to initiate the aminoacylation reaction. Incubate for 15 minutes at 30°C.

  • Reaction Quenching: Stop the reaction by adding 100 µL of ice-cold 5% TCA.

    • Causality: TCA specifically precipitates macromolecules (the [14C]-leucine-charged tRNA) while leaving unreacted free [14C]-leucine in the aqueous supernatant.

  • Filtration & Reading: Transfer the quenched reaction to a glass fiber filter plate. Wash three times with 5% TCA and once with 95% ethanol. Dry the plate, add scintillation fluid, and quantify radioactivity using a MicroBeta counter. Calculate the IC50 using non-linear regression.

Protocol 2: Phenotypic Whole-Cell MIC Determination

This protocol utilizes broth microdilution to determine the Minimum Inhibitory Concentration (MIC) across a highly specific panel of Gram-negative strains.

Strains Required
  • E. coli ATCC 25922 (Wild-Type reference)

  • E. coli JW5503 (ΔtolC - Efflux deficient)

  • P. aeruginosa PAO1 (Wild-Type reference)

  • P. aeruginosa PAO200 (ΔmexAB-oprM - Efflux deficient)

Step-by-Step Methodology
  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB contains standardized physiological concentrations of Ca2+ and Mg2+, which stabilize the Gram-negative outer membrane. Using unadjusted broth leads to artificially low MICs due to membrane hyper-permeability.

  • Inoculum Standardization: Grow strains overnight on standard agar. Suspend isolated colonies in sterile saline to a 0.5 McFarland standard (approx.

    
     CFU/mL). Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Compound Plating: In a 96-well U-bottom microtiter plate, perform 2-fold serial dilutions of 5-chloro-3-methyl-benzoxaborole (range: 64 µg/mL to 0.06 µg/mL).

  • Inoculation & Incubation: Add 50 µL of the standardized bacterial suspension to 50 µL of the compound dilutions. Incubate at 37°C for 18–20 hours under ambient atmosphere.

  • Endpoint Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation & Interpretation

The following tables illustrate the expected data structure for evaluating 5-chloro-3-methyl-benzoxaborole, demonstrating the "efflux shift" crucial for Gram-negative drug development.

Table 1: Biochemical Inhibition of Recombinant LeuRS

Compound E. coli LeuRS IC50 (µM) P. aeruginosa LeuRS IC50 (µM) Human Cytoplasmic LeuRS IC50 (µM)
5-chloro-3-methyl-benzoxaborole 0.45 ± 0.08 0.62 ± 0.11 > 100 (Selective)

| AN3365 (Reference) | 0.31 ± 0.05 | 0.48 ± 0.07 | > 100 |

Table 2: Whole-Cell Antibacterial Activity (MIC, µg/mL)

Bacterial Strain Genotype 5-chloro-3-methyl-benzoxaborole Ciprofloxacin (Control)
E. coli ATCC 25922 Wild-Type 4.0 0.015
E. coli JW5503 ΔtolC (Efflux Deficient) 0.5 0.008
P. aeruginosa PAO1 Wild-Type 16.0 0.25

| P. aeruginosa PAO200 | ΔmexAB-oprM | 2.0 | 0.06 |

Interpretation: The 8-fold shift in MIC between the Wild-Type and ΔtolCE. coli strains (4.0 to 0.5 µg/mL) confirms that while the compound is a potent LeuRS inhibitor (Table 1), its whole-cell efficacy is partially attenuated by the AcrAB-TolC efflux pump. This directs medicinal chemists to optimize the physicochemical properties (e.g., reducing topological polar surface area) to evade efflux rather than attempting to increase target affinity.

References

  • Hernandez V, Crépin T, Palencia A, et al. "Discovery of a novel class of boron-based antibacterials with activity against gram-negative bacteria." Antimicrobial Agents and Chemotherapy, 2013, 57(3):1394-1403. URL: [Link]

  • Tomsho JW, Palencia A, et al. "Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors." Antimicrobial Agents and Chemotherapy, 2013, 57(6):2849-2857. URL: [Link]

  • Palencia A, Li X, Bu W, et al. "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism." ACS Chemical Biology, 2016, 11(8):2277-2285. URL: [Link]

  • Das BC, Nandwana NK, Das S, et al. "Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective." Molecules, 2022, 27(9):2615. URL: [Link]

Application Note: Kinetic Characterization of Benzoxaborole Beta-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Context

The resurgence of boron chemistry in antimicrobial development has delivered a new class of beta-lactamase inhibitors (BLIs): benzoxaboroles and cyclic boronates (e.g., taniborbactam, vaborbactam). Unlike traditional suicide inhibitors (clavulanate) or diazabicyclooctanes (avibactam), benzoxaboroles function as transition-state analogs . They utilize the empty p-orbital of the boron atom to form a reversible covalent bond with the catalytic nucleophile of the enzyme.

This mechanism presents unique challenges in assay development. Standard


 protocols often fail to capture the potency of these compounds due to "tight-binding" kinetics and slow on/off rates. Furthermore, the Lewis acidity of boron makes these inhibitors susceptible to buffer interference (specifically Tris/ethanolamine), leading to false negatives.

This guide details the validated procedures for characterizing benzoxaboroles against Serine (Class A, C, D) and Metallo (Class B) beta-lactamases, focusing on Morrison kinetics and Residence Time determination.

Mechanistic Basis of Inhibition

To design a valid assay, one must understand the binding mode. Benzoxaboroles do not merely block the active site; they chemically mimic the high-energy tetrahedral intermediate formed during beta-lactam hydrolysis.

Mechanism Workflow

The boron atom acts as an electrophile, attacked by the active site Serine (in Serine-BLs) or coordinating with the Zinc-bound water (in Metallo-BLs).

BenzoxaboroleMechanism FreeEnz Free Enzyme (Active Site Ser/Zn) Complex Michaelis Complex (Non-covalent) FreeEnz->Complex + Inhibitor Inhibitor Benzoxaborole (Trigonal Planar) Inhibitor->Complex Transition Tetrahedral Adduct (Covalent/Coordinate) Complex->Transition Nucleophilic Attack Transition->FreeEnz Slow Dissociation (k_off)

Figure 1: The benzoxaborole binding mechanism. The transition from the Michaelis complex to the Tetrahedral Adduct is the critical equilibrium defined by the inhibition constant (


).

Critical Pre-Assay Considerations

Buffer Chemistry (The "Tris Trap")

CRITICAL WARNING: Do NOT use Tris (tris(hydroxymethyl)aminomethane) or Ethanolamine buffers.

  • Reasoning: The nitrogen and oxygen lone pairs in Tris can coordinate with the empty p-orbital of the boron atom in the inhibitor, forming a complex that competes with the enzyme. This effectively lowers the free inhibitor concentration, artificially inflating the

    
     (false negative).
    
  • Recommendation: Use 50 mM HEPES or MOPS (pH 7.5). These buffers are sterically hindered and do not coordinate effectively with boronic acids.

Enzyme Purity & Stability
  • Serine BLs (KPC, AmpC, CTX-M): Require 0.01% Triton X-100 (or Tween-20) to prevent enzyme aggregation and promiscuous inhibition by small molecules.

  • Metallo BLs (NDM, VIM): Buffer must be supplemented with 10-100 µM ZnSO₄ . Avoid EDTA or EGTA, which strip the catalytic zinc cofactor.

Substrate Selection
  • Nitrocefin: The gold standard. It is a chromogenic cephalosporin that shifts absorbance from yellow (

    
     nm) to red (
    
    
    
    nm) upon hydrolysis.
  • Concentration: For

    
     determination, 
    
    
    
    should be near the
    
    
    of the enzyme to ensure sensitivity to competitive inhibition.

Protocol A: Steady-State Kinetics (Modified for Tight Binders)

Benzoxaboroles are often "tight-binding" inhibitors where the


 is comparable to the enzyme concentration 

. The standard Michaelis-Menten equation (

) is invalid here because it assumes

.

Method: We use the Morrison Equation approach.[1][2][3][4]

Reagents
  • Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100. (Add 100 µM ZnSO₄ for Metallo-BLs).

  • Substrate: Nitrocefin (Stock 10 mM in DMSO).

  • Enzyme: Purified recombinant Beta-Lactamase (e.g., KPC-2, NDM-1). Final concentration typically 1–5 nM.

Workflow
  • Preparation: Prepare a 12-point serial dilution of the benzoxaborole inhibitor in Assay Buffer (2x final concentration).

  • Pre-incubation (Critical):

    • Add 25 µL of Enzyme (2x) to 25 µL of Inhibitor (2x) in a clear 96-well plate.

    • Incubate for 20 minutes at room temperature.

    • Why? Boron-enzyme bond formation is not instantaneous.[5][6] Immediate substrate addition will result in a "creeping" baseline and inaccurate

      
      .
      
  • Reaction Initiation:

    • Add 50 µL of Nitrocefin (2x, typically 100 µM final) to start the reaction.

  • Measurement:

    • Monitor Absorbance at 490 nm every 30 seconds for 10 minutes (Kinetic Mode).

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
Data Analysis (Morrison Equation)

Fit the plot of Initial Velocity (


) vs. Inhibitor Concentration (

) to the Morrison equation:


Where:

  • 
     = Total active enzyme concentration (determined by active site titration).
    
  • 
    .
    

Protocol B: Jump Dilution (Residence Time)

For covalent inhibitors, Residence Time (


)  is often a better predictor of in vivo efficacy than affinity. This protocol measures how long the inhibitor stays bound after the free inhibitor is removed.
Workflow Diagram

JumpDilution Step1 1. Incubation Phase High [E] (100x) + High [I] (10x IC50) Vol: 10 µL | Time: 30 min Step2 2. Jump Dilution Dilute 100-fold into Substrate Mix New Vol: 1000 µL Step1->Step2 Rapid Dilution Step3 3. Recovery Phase Measure Product Formation over 60 mins (Enzyme slowly releases Inhibitor) Step2->Step3 Monitor Abs 490nm

Figure 2: Jump Dilution workflow. The recovery of enzymatic activity over time allows calculation of the off-rate (


).
Procedure
  • Incubate: Mix Enzyme (e.g., 1 µM) and Inhibitor (10 µM) in a small volume (10 µL). Allow equilibrium (30 min).

  • Dilute: Rapidly dilute the mixture 100-fold into a cuvette containing Assay Buffer + Nitrocefin (100 µM). Final [E] is now 10 nM; [I] is 0.1 µM (below effective threshold).

  • Measure: The enzyme is initially inactive. As the inhibitor dissociates (

    
    ), activity recovers. The product curve will be curvilinear (concave up).
    
  • Calculation: Fit the product progression curve to:

    
    
    
    • Residence Time

      
      .
      

Data Presentation & Troubleshooting

Summary Table Template
ParameterDefinitionBenzoxaborole ExpectationCommon Error Source

Conc. for 50% inhibitionNanomolar range (e.g., 5-50 nM)Tris Buffer (Increases IC50 10-100x)

Inhibition Constant< 1 nM (Tight binding)No Pre-incubation (Underestimates potency)

Residence Time> 10 minutesEnzyme Instability (Loss of activity mimics inhibition)
Troubleshooting Guide
  • Issue:

    
     shifts significantly between 5 min and 30 min pre-incubation.
    
    • Diagnosis: Slow-binding inhibition. This is characteristic of boron-serine adduct formation.

    • Solution: Report values at equilibrium (typically >20 min pre-incubation) or perform full progress curve analysis.

  • Issue: Metallo-beta-lactamase (NDM-1) activity decreases in the "No Inhibitor" control over time.

    • Diagnosis: Zinc loss.

    • Solution: Ensure 100 µM ZnSO₄ is in the buffer. Avoid phosphate buffers (precipitates Zn).

References

  • Hecker, S. J., et al. (2015). "Discovery of a Cyclic Boronic Acid β-Lactamase Inhibitor (RPX7009) with Utility vs. Class A Serine Carbapenemases." Journal of Medicinal Chemistry. Link

  • Lomovskaya, O., et al. (2020). "VNRX-5133 (Taniborbactam), a Broad-Spectrum Inhibitor of Serine- and Metallo-β-Lactamases, Restores Activity of Cefepime in Enterobacterales and Pseudomonas aeruginosa." Antimicrobial Agents and Chemotherapy.[7] Link

  • Cahill, S. T., et al. (2016). "Cyclic Boronates Inhibit All Classes of β-Lactamases." Antimicrobial Agents and Chemotherapy.[7] Link

  • Copeland, R. A. (2005). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Methods of Biochemical Analysis. (Referencing the Morrison Equation for tight-binding inhibitors). Link

  • Brem, J., et al. (2016). "Structural Basis of Metallo-β-Lactamase, Serine-β-Lactamase and Penicillin-Binding Protein Inhibition by Cyclic Boronates." Nature Communications. Link

Sources

Application Note: Handling, Storage, and Analysis of Hygroscopic Boron Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Boron heterocycles—specifically boronic acids, boronate esters, and benzoxaboroles—are pivotal in modern drug discovery (e.g., Bortezomib, Tavaborole) and Suzuki-Miyaura cross-coupling. However, their intrinsic Lewis acidity renders them highly hygroscopic. This affinity for moisture drives a dynamic equilibrium between the monomeric acid and its cyclic trimer (boroxine), complicating stoichiometry, purity analysis, and long-term storage. This guide provides a self-validating framework for handling these compounds to ensure experimental reproducibility.

Part 1: The Hygroscopic Mechanism (The "Why")

To master the handling of boron heterocycles, one must understand the atomic-level driver: the vacant p-orbital on the boron atom.

The Lewis Acid Trap

Boron in a trivalent state (


 hybridized) possesses only six valence electrons. It aggressively seeks a full octet, making it a Lewis acid. Water, acting as a Lewis base, coordinates to this empty orbital.
  • Immediate Consequence: Formation of a tetrahedral boronate "ate" complex.

  • Secondary Consequence (The Boroxine Cycle): In the absence of bulk water, trace moisture catalyzes a dehydration reaction where three boronic acid molecules polymerize to form a six-membered boroxine ring, releasing three water molecules.

The Stoichiometry Nightmare

This is not simple degradation; it is a reversible equilibrium.



If you weigh a sample that has partially converted to boroxine, your molecular weight calculation will be incorrect. A "pure" boronic acid sample is often a mixture of monomer and trimer, depending on the humidity history of the vial.
Benzoxaboroles: A Special Case

Benzoxaboroles (cyclic hemiboronic acids) are generally more resistant to hydrolysis than acyclic esters due to the thermodynamic stability of the five-membered oxaborole ring. However, under neutral or basic aqueous conditions, they exist in rapid equilibrium with their ring-opened boronic acid forms [1].

Part 2: Storage & Packaging Protocols (Passive Defense)

Objective: Maintain the chemical equilibrium in favor of the desired species (usually the monomer or stable ester) by controlling thermodynamic variables.

Protocol A: The Storage Matrix
VariableRequirementScientific Rationale
Temperature 0°C to 4°C Low temperature kinetically inhibits the dehydration to boroxine and slows oxidative deboronation (C-B bond cleavage).
Atmosphere Argon or N

Displaces humid air. Argon is preferred as it is heavier than air, forming a "blanket" over the solid in the vial.
Container HDPE or PP Crucial: Avoid standard borosilicate glass for long-term storage of highly sensitive variants. Trace alkalinity in glass can catalyze protodeboronation. High-Density Polyethylene (HDPE) is inert.
Desiccant P

O

or Sieves
Silica gel is often insufficient. Store vials inside a secondary jar containing Phosphorus Pentoxide (P

O

) for maximum dryness.
Protocol B: The "Amber" Rule

Some boron heterocycles, particularly those with electron-rich aryl rings, are susceptible to photo-oxidation.

  • Standard: Always use amber vials or wrap clear vials in aluminum foil.

  • Mechanism: Light can generate singlet oxygen or radicals that attack the C-B bond, converting the boronic acid to a phenol (C-OH) [2].

Part 3: Handling & Synthesis (Active Defense)

Objective: Prevent moisture ingress during the critical transition from storage to reaction vessel.

Workflow Visualization

The following diagram outlines the decision logic for handling based on compound sensitivity.

HandlingWorkflow Start Boron Reagent Intake Sensitivity Hygroscopicity Check Start->Sensitivity Bench Benchtop Handling (Rapid Weighing) Sensitivity->Bench Stable (e.g., Pinacol Esters) Glovebox Glovebox/Schlenk (<0.5 ppm H2O) Sensitivity->Glovebox Labile (e.g., Free Acids, Benzoxaboroles) Solvent Solvent Prep (Karl Fischer Test) Bench->Solvent Glovebox->Solvent Solvent->Solvent If Water > 50 ppm (Re-dry) Reaction Reaction Initiation Solvent->Reaction If Water < 50 ppm

Caption: Decision matrix for handling boron reagents. Note the critical Karl Fischer validation step for solvents.

Protocol C: The "Two-Vial" Weighing Method

For hygroscopic boronic acids handled outside a glovebox, static electricity and moisture absorption occur simultaneously.

  • Tare a screw-cap vial containing the solvent.

  • Weigh the solid boron compound into a separate, dry weighing boat rapidly.

  • Transfer immediately to the solvent vial and cap.

  • Reweigh the solvent vial to determine the exact mass added.

    • Why? Weighing the solid directly on a balance allows it to absorb atmospheric water during the stabilization time of the balance. Dissolving it immediately stops surface adsorption.

Part 4: Quality Control & Analysis (The Truth Serum)

Standard HPLC is often misleading for boron compounds because the boroxine and boronic acid often equilibrate on the silica column or show different UV response factors. Quantitative NMR (qNMR) is the Gold Standard.

Protocol D: qNMR Assessment

To determine the true purity (and the Boroxine:Acid ratio), use this specific NMR setup.

  • Solvent System: Use DMSO-d

    
      with a trace of D
    
    
    
    O
    (approx 1 drop per 0.7 mL).
    • Mechanism:[1][2][3] The D

      
      O forces the equilibrium entirely to the monomeric boronic acid/ester form via hydrolysis. This collapses the complex mixture of trimer/monomer peaks into a single, clean set of signals for integration [3].
      
    • Without D

      
      O: You will likely see broadened peaks or multiple sets of aromatic signals corresponding to the acid and the boroxine.
      
  • Internal Standard: Use 1,3,5-Trimethoxybenzene or Maleic Acid (weighed precisely).

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar Mass, m = Mass weighed)
    
Protocol E: B NMR Fingerprinting

Run an


B NMR (usually ~128 MHz) to confirm speciation.
  • Boronic Acids/Esters: Typically appear at 25–35 ppm .

  • Boroxines: Often shifted slightly downfield (higher ppm) or broadened significantly.

  • Tetrahedral "Ate" Complexes: Distinctive upfield shift to 0–10 ppm .

  • Oxidative Degradation (Boric Acid): Sharp signal at ~19-20 ppm (in DMSO/Water). If you see this, your sample has oxidized (dead).

Part 5: Rescue & Purification

If a batch has "caked" (polymerized to boroxine) or oxidized, use these rescue protocols.

Protocol F: Recrystallization (The "Crash" Method)
  • Dissolve: Dissolve the crude material in a minimum amount of hot Acetonitrile or Ethyl Acetate .

  • Filter: Filter while hot to remove insoluble boric acid (oxidation byproduct).

  • Precipitate: Add non-polar anti-solvent (e.g., Hexanes or Toluene ) or cool to 4°C.

  • Dry: Vacuum dry at room temperature. Do not heat excessively under vacuum, or you will drive dehydration to the boroxine again.

Protocol G: The Diethanolamine (DEA) Park

For valuable but impure samples, convert them to the DEA adduct.

  • Dissolve boronic acid in ether/THF.

  • Add 1 equivalent of diethanolamine.

  • The DEA adduct precipitates as a highly stable, crystalline solid.

  • Storage: Store this adduct indefinitely.

  • Release: When needed, hydrolyze with dilute aqueous HCl and extract the free boronic acid into ether [4].

References

  • Adamczyk-Woźniak, A., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry.[2] Link

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and pharmacology. MedChemComm. Link

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (See Chapter on Analytics). Link

  • Sharman, G., et al. (2016). Insight into the Boroxine–Boronic Acid Equilibrium.[4][5][6] Journal of the American Chemical Society.[2] Link

  • BenchChem Technical Support. (2025). Handling and Storage of Air-Sensitive Boron Compounds.[3][7]Link

Sources

1H NMR characterization of 3-methyl substituted benzoxaborole ring systems

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR characterization of 3-methyl substituted benzoxaborole ring systems Content Type: Application Notes and Protocols

Application Note & Protocol Guide

Part 1: Executive Summary & Scientific Rationale

The 2,1-benzoxaborole scaffold (benz[c][1,2]oxaborole) has emerged as a "privileged structure" in medicinal chemistry, exemplified by FDA-approved therapeutics like Tavaborole (Kerydin) and Crisaborole (Eucrisa). The introduction of a 3-methyl substituent is a critical modification; it introduces a chiral center at the benzylic position, often improving metabolic stability against oxidative deboronation and modulating potency.

However, characterizing 3-methyl benzoxaboroles by ^1H NMR presents unique challenges:

  • Dynamic Equilibrium: Benzoxaboroles exist in equilibrium with their open-chain boronic acid forms, a process highly sensitive to solvent and moisture.

  • Boron Quadrupole Effects: The ^11B nucleus (

    
    ) can induce line broadening in adjacent protons, particularly the hydroxyl proton.
    
  • Stereochemistry: The C3-methyl group creates enantiomers (

    
    ), requiring precise resolution of the methine/methyl coupling systems.
    

This guide provides a validated protocol for the unambiguous characterization of these systems, prioritizing the differentiation between the bioactive cyclic hemiester (benzoxaborole) and its open boronic acid precursor.

Part 2: Chemical Fundamentals & Signaling Pathways

Before acquisition, one must understand the dynamic behavior of the analyte. The 3-methyl benzoxaborole ring is not static. It undergoes reversible hydrolysis, particularly in protic solvents or presence of base.

The "Ring-Closing" Equilibrium

The diagnostic power of NMR lies in distinguishing the Closed Form (Active) from the Open Form (Inactive/Precursor) .

Benzoxaborole_Equilibrium cluster_signals Diagnostic NMR Signals Open Open Form (2-Acetylphenyl)boronic acid Transition Equilibrium (Solvent/pH Dependent) Open->Transition Dehydration (-H2O) Sig1 Open: Aldehyde/Ketone C=O (No H3 Methine) Open->Sig1 Closed Closed Form 3-Methyl-2,1-benzoxaborole Transition->Closed Cyclization Closed->Transition Hydrolysis (+H2O) Sig2 Closed: H3 Methine Quartet (~5.2 ppm) Closed->Sig2

Figure 1: The dynamic equilibrium between the open boronic acid and the closed benzoxaborole ring. In 3-methyl systems, the "Open" form is a ketone (2-acetylphenylboronic acid), while the "Closed" form is the cyclic hemiacetal.

Part 3: Experimental Protocol

Protocol 1: Sample Preparation (The "Dry" Standard)

Objective: Eliminate moisture to favor the closed benzoxaborole form and prevent line broadening from chemical exchange.

Reagents:

  • Solvent A (Preferred): DMSO-d

    
     (99.9% D) + 0.03% TMS.
    
    • Why: DMSO forms strong H-bonds with the B-OH, slowing proton exchange and sharpening the hydroxyl signal (usually a broad singlet or doublet). It shifts the equilibrium toward the closed form.

  • Solvent B (Alternative): Acetone-d

    
    . Good for low-temperature work.
    
  • Solvent C (Avoid): CDCl

    
     (unless dry). Acidic impurities in chloroform can catalyze ring opening; moisture leads to rapid exchange broadening. Methanol-d
    
    
    
    (CD
    
    
    OD) will exchange the B-OH to B-OD, erasing the diagnostic hydroxyl signal.

Step-by-Step:

  • Vial Preparation: Oven-dry NMR tubes and vials at 110°C for >1 hour.

  • Weighing: Weigh 5–10 mg of the 3-methyl benzoxaborole solid.

  • Dissolution: Add 0.6 mL of DMSO-d

    
     .
    
  • Desiccation (Optional but Recommended): Add activated 3Å molecular sieves directly to the tube if the sample is hygroscopic or if the "open" ketone form is suspected.

  • Filtration: If undissolved solids persist (boroxines/anhydrides), filter through a cotton plug into the NMR tube.

Protocol 2: Acquisition Parameters

Instrument: 400 MHz or higher (500 MHz preferred for resolving aromatic multiplets). Temperature: 298 K (25°C).

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Standard 1D proton.
Relaxation Delay (D1) 2.0 – 5.0 sEnsure full relaxation of aromatic protons.
Spectral Width 14 ppmCapture B-OH (9–10 ppm) and potential aldehyde impurities (>10 ppm).
Scans (NS) 16 – 64Sufficient S/N for 5 mg sample.
Apodization LB = 0.3 HzMild exponential multiplication to reduce noise without broadening couplings.

Part 4: Data Analysis & Characterization Suite

The Diagnostic "Fingerprint"

The 3-methyl benzoxaborole system has a distinct signature. The fusion of the ring creates a specific electronic environment for the H3 proton.

Table 1: Characteristic Chemical Shifts (in DMSO-d


) 
PositionProton TypeChemical Shift (

, ppm)
Multiplicity

-Coupling (Hz)
Assignment Logic
B-OH Hydroxyl9.0 – 9.6 s (br)-Diagnostic for cyclic boronic hemiester. Disappears with D

O shake.
Ar-H Aromatic7.3 – 7.8 m-4 protons.[1] H7 (ortho to B) often most deshielded.
H3 Methine5.1 – 5.4 q6.5 – 7.0Critical Signal. Benzylic + adjacent to Oxygen. Quartet due to coupling with CH

.
C3-Me Methyl1.3 – 1.5 d6.5 – 7.0Doublet coupling to H3.
Structural Validation Logic

Use this logic flow to confirm the structure and purity.

Validation_Flow Start Acquire 1H NMR (DMSO-d6) Check_OH Is B-OH signal visible (9.0 - 9.6 ppm)? Start->Check_OH Check_H3 Is H3 a Quartet at ~5.2 ppm? Check_OH->Check_H3 Yes Wet ISSUE: Wet Solvent/Exchange Check_OH->Wet No (Broad/Missing) Check_Aldehyde Is Aldehyde/Ketone signal visible (>9.8 ppm or ~2.6 ppm singlet)? Check_H3->Check_Aldehyde Yes Open_Form DETECTED: Open Boronic Acid Form Check_H3->Open_Form No (Missing) Valid CONFIRMED: 3-Methyl Benzoxaborole Check_Aldehyde->Valid No Check_Aldehyde->Open_Form Yes

Figure 2: Decision tree for validating the benzoxaborole structure vs. hydrolysis products.

Stereochemical Considerations

The 3-methyl substitution creates a chiral center at C3.

  • Enantiomers: In an achiral environment (standard NMR solvent), the

    
     and 
    
    
    
    enantiomers are magnetically equivalent. You will see a single set of signals.
  • Diastereomers: If the molecule has another chiral center (e.g., on a side chain), the C3-Me will appear as two distinct doublets (one for each diastereomer), and the H3 methine will appear as two overlapping quartets.

  • Resolution: To determine enantiomeric excess (ee), use a Chiral Solvating Agent (CSA) such as

    
     or acquire the spectrum in a chiral liquid crystal solvent.
    

Part 5: Advanced Characterization Protocols

D2O Exchange Test (Mandatory Validation)

To confirm the B-OH assignment:

  • Acquire the standard spectrum in DMSO-d

    
    .
    
  • Add 1–2 drops of D

    
    O to the NMR tube.
    
  • Shake vigorously and wait 5 minutes.

  • Re-acquire.[2]

    • Result: The signal at ~9.2 ppm (B-OH) should disappear. The H3 quartet and Methyl doublet should remain unchanged.

Variable Temperature (VT) NMR

If the signals (especially aromatic) are broad at 25°C, it may indicate restricted rotation or oligomerization (boroxine formation).

  • Protocol: Heat sample to 60°C (333 K) in DMSO-d

    
    .
    
  • Observation: Sharpening of peaks confirms dynamic exchange or breakdown of aggregates.

11B NMR (Secondary Confirmation)

While ^1H is primary, ^11B NMR provides definitive proof of coordination geometry.

  • Standard: BF

    
     Et
    
    
    
    O (external reference, 0 ppm).
  • Benzoxaborole (sp

    
    ):  Typically appears around 28 – 32 ppm  (broad).
    
  • Boronate Anion (sp

    
    ):  If base is present, the signal shifts upfield to ~5 – 10 ppm .
    

Part 6: References

  • Adamczyk-Woźniak, A., et al. (2010).[3] "Influence of the substituents on the structure and properties of benzoxaboroles." Journal of Molecular Structure, 975(1-3), 162-170. Link

  • Baker, S. J., et al. (2006). "Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis." Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Tomsho, J. W., et al. (2012). "Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Scaffold." ACS Medicinal Chemistry Letters, 3(1), 48–52. Link

  • BenchChem. (2025).[5] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization & Formulation of Tavaborole (AN2690)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Tavaborole (5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole) , also known as AN2690. Tavaborole is a potent boron-containing antifungal agent that acts by inhibiting leucyl-tRNA synthetase[1]. While highly effective, its lipophilic benzoxaborole ring structure results in notoriously poor intrinsic water solubility, presenting significant challenges for in vitro assays, in vivo dosing, and novel formulation development[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve stable, high-concentration aqueous solutions and advanced hydrogel delivery systems.

Part 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why does tavaborole immediately precipitate when I dilute my DMSO stock solution with standard aqueous buffers (e.g., PBS)? A1: This is caused by a phenomenon known as a "co-solvent crash." Tavaborole is highly soluble in aprotic organic solvents like DMSO[3]. However, when an aqueous buffer is introduced rapidly, the dielectric constant of the medium sharply increases. The hydrophobic benzoxaborole rings are forced out of solution to minimize their surface area in contact with water, leading to rapid nucleation and precipitation. Solution: You must use a transitional solubilizer, such as a cyclodextrin or a surfactant cascade, to encapsulate the drug before the bulk aqueous phase is introduced[3],[4].

Q2: How does pH affect the aqueous solubility of tavaborole, and how can I leverage this? A2: Tavaborole exhibits pH-dependent solubility due to the empty p-orbital on its boron atom, which acts as a weak Lewis acid[2]. Under slightly acidic conditions (e.g., pH 5.5), the molecule remains uncharged and highly lipophilic. However, as the pH approaches physiological levels (pH 7.4), the boron atom accepts a hydroxide ion from the water, forming a negatively charged tetrahedral hydroxyboronate anion. This ionization significantly increases its polarity and affinity for water[2]. Recommendation: Whenever experimental constraints allow, buffer your aqueous vehicles to pH 7.2–7.5 to maximize intrinsic solubility.

Q3: We want to avoid surfactants for our cell-based assays. What is the most effective cyclodextrin for tavaborole, and how does it work? A3: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is highly recommended over natural β-cyclodextrin[3]. Causality: Natural β-CD has limited water solubility itself due to strong intramolecular hydrogen bonding[4]. SBE-β-CD features a hydrophobic inner cavity that perfectly accommodates the benzoxaborole ring of tavaborole, while its highly polar, negatively charged sulfobutyl arms extend outward, providing massive aqueous solubility and preventing the complex from aggregating in solution[4].

Q4: We need a sustained-release aqueous formulation for an in vivo model. What are the latest strategies beyond simple liquid co-solvents? A4: The most advanced approach is the synthesis of a Zn²⁺-driven supramolecular hydrogel using Adenosine Monophosphate (AMP)[1]. In this system, the cis-diols of the AMP ribose ring undergo a condensation reaction with the boronic acid of tavaborole to form a boronate ester adduct. The subsequent addition of Zn²⁺ ions crosslinks the phosphate groups of the AMP, driving the self-assembly of a nanofiber network that traps water and slowly releases the active drug[1].

Part 2: Troubleshooting Guide - Experimental Workflows

Issue 1: Incomplete dissolution or cloudiness when preparing the PEG300/Tween-80 co-solvent system.

  • Root Cause: Incorrect order of addition. Adding the saline phase before the surfactant (Tween-80) prevents the formation of protective micelles around the hydrophobic drug particles.

  • Intervention: Strict adherence to the cascade order is required: API → DMSO → PEG300 → Tween-80 → Saline[3]. Ensure complete homogenization (vortexing for 30 seconds) between each individual addition.

Issue 2: The AT-Zn²⁺ hydrogel fails to undergo a sol-gel transition and remains a liquid.

  • Root Cause: Failure to form the intermediate Adenosine-Tavaborole (AT) adduct prior to crosslinking. The condensation reaction between the boronic acid and the cis-diols requires significant activation energy and specific pH conditions.

  • Intervention: Verify that the HEPES buffer is exactly pH 7.4. You must reflux the AMP and tavaborole mixture at 95 °C for a full 60 minutes[1]. If the solution is not heated sufficiently, the adduct will not form, and the subsequent addition of Zn(NO₃)₂ will only precipitate the unreacted AMP.

Part 3: Quantitative Data Summary

The following table summarizes the validated formulation strategies for achieving high-concentration tavaborole solutions.

Formulation StrategyExcipient CompositionAchieved SolubilitypH DependencyPrimary Application
Intrinsic (Aqueous) Distilled Water / PBS< 0.1 mg/mLHigh (Better at pH 7.4)Baseline reference[2]
Surfactant Co-solvent 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (16.45 mM)LowIn vivo systemic dosing[3]
Cyclodextrin Inclusion 10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (16.45 mM)LowIn vitro cell assays[3]
Lipid / Oil Suspension 10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (16.45 mM)NoneTopical / Dermal models[3]
Supramolecular Hydrogel 12.5 mM AMP + 12.5 mM Tavaborole + 10 mM Zn(NO₃)₂~1.9 mg/mL (Sustained)High (Requires pH 7.4)Localized sustained release[1]

Part 4: Validated Experimental Protocols

Protocol A: Preparation of ≥2.5 mg/mL Tavaborole via SBE-β-CD Complexation

This protocol utilizes host-guest complexation to shield the hydrophobic drug from the aqueous environment.

  • Stock Preparation: Weigh the required amount of tavaborole API and dissolve it completely in 100% DMSO to create a 25.0 mg/mL master stock.

    • Causality: DMSO acts as a primary solvent to completely disrupt the crystalline lattice of the solid API[3].

  • Excipient Preparation: Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in standard physiological saline (0.9% NaCl). Stir until optically clear.

  • Complexation: To prepare 1 mL of working solution, pipette 100 μL of the DMSO stock into a glass vial.

  • Aqueous Integration: Slowly add 900 μL of the 20% SBE-β-CD saline solution dropwise while continuously vortexing.

    • Causality: Continuous kinetic energy ensures that as the drug molecules diffuse out of the DMSO micro-domains, they are immediately encapsulated by the hydrophobic cavities of the cyclodextrin before they can nucleate and precipitate[4].

  • Self-Validation Check: Hold the vial against a light source. The solution must remain perfectly clear. If a Tyndall effect (scattering of light) is observed, micro-precipitation has occurred, indicating the dropwise addition was too rapid.

Protocol B: Synthesis of AT-Zn²⁺ Supramolecular Hydrogel

This protocol generates a biocompatible, sustained-release nanofiber network.

  • Adduct Formation: In a glass vial, dissolve 17.36 mg (12.5 mM) of Adenosine Monophosphate (AMP) and 7.6 mg (12.5 mM) of tavaborole in 4 mL of HEPES buffer (10 mM).

  • pH Adjustment: Add NaOH to adjust the exact pH to 7.4.

    • Causality: pH 7.4 ionizes the boron atom, making it reactive for esterification[1].

  • Thermal Condensation: Stir the mixture at 95 °C under reflux for 1 hour until completely dissolved to form the AT adduct. Allow it to cool to room temperature.

  • Crosslinking: Place 200 μL of a 50 mM Zn(NO₃)₂ solution into a new glass vial. Rapidly inject 800 μL of the cooled AT adduct solution into the zinc solution.

    • Causality: The Zn²⁺ ions instantly coordinate with the phosphate and adenine groups of the AT adduct, driving thermodynamic self-assembly into a rigid hydrogel[1].

  • Self-Validation Check (Vial Inversion Test): Wait 5 minutes, then invert the glass vial 180 degrees. A successful hydrogel will support its own weight and will not flow down the walls of the vial.

Part 5: Visualizations

G Start Tavaborole (AN2690) API Q1 Desired Application? Start->Q1 InVitro In Vitro Assays (High Concentration) Q1->InVitro InVivo In Vivo / Topical (Aqueous/Biocompatible) Q1->InVivo Sustained Sustained Release (Hydrogel) Q1->Sustained Sol1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVitro->Sol1 Sol2 10% DMSO + 90% (20% SBE-β-CD in Saline) InVivo->Sol2 Sol3 AMP Adduct + Zn(NO3)2 Crosslinking in HEPES (pH 7.4) Sustained->Sol3

Decision matrix for selecting tavaborole solubilization strategies based on application.

Hydrogel Tav Tavaborole (Boronic Acid) Adduct AT Adduct (Boronate Ester) Tav->Adduct + AMP (pH 7.4, 95°C) AMP Adenosine Monophosphate (cis-diol provider) AMP->Adduct Gel AT-Zn2+ Hydrogel (Nanofiber Network) Adduct->Gel + Zn(NO3)2 (Room Temp) Zn Zn2+ Ions (Crosslinker) Zn->Gel

Mechanistic pathway of Zn2+-driven tavaborole-adenosine supramolecular hydrogel assembly.

References

  • Zn2+-Driven Tavaborole-Adenosine Hydrogel: A Strategy for Enhanced Solubility, Sustained Release, and Antifungal Efficacy | Molecular Pharmaceutics Source: acs.org URL:1

  • Tavaborole (AN-2690) | Anti-fungal Agent | MedChemExpress Source: medchemexpress.com URL:3

  • Yuvaraj S., Int. J. Sci. R. Tech., 2025 2(10), 466- Source: ijsrtjournal.com URL:2

  • A Current Overview of Cyclodextrin-Based Nanocarriers for Enhanced Antifungal Delivery | Pharma Excipients Source: pharmaexcipients.com URL:4

Sources

Optimizing yield in the synthesis of 3-methyl-2,1-benzoxaboroles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Boron-Based Therapeutics. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in troubleshooting and optimizing the synthesis of 3-methyl-2,1-benzoxaboroles.

Benzoxaboroles are a critical class of boron-containing therapeutics, characterized by their unique hydrolytic stability and enhanced water solubility compared to traditional boronic acids[1]. However, the synthesis of 3-substituted derivatives often suffers from low yields due to catalyst poisoning and competitive side reactions during the borylation phase. This guide provides a field-proven, self-validating methodology to maximize your synthetic yield.

Mechanistic Workflow & Causality

The synthesis of 3-methyl-2,1-benzoxaborole relies on the borylation of an o-bromobenzyl alcohol derivative[1]. To prevent the free secondary hydroxyl group from coordinating with the palladium catalyst—which leads to protodeboronation and catalyst deactivation—a protection strategy is highly recommended before the Miyaura borylation step.

BenzoxaboroleSynthesis A 2-Bromoacetophenone B 1-(2-Bromophenyl)ethanol A->B NaBH4, MeOH (Ketone Reduction) C THP-Protected Arene B->C DHP, pTsOH (Steric Protection) D Pinacol Boronate C->D B2pin2, Pd(dppf)Cl2, KOAc (Miyaura Borylation) E 3-Methyl-2,1-benzoxaborole D->E HCl (aq), THF (Deprotection & Cyclization)

Workflow for the synthesis of 3-methyl-2,1-benzoxaborole via Miyaura borylation.

Standardized Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation criteria for the current phase are met.

Phase 1: Reduction & Protection

  • Reduction: Dissolve 2-bromoacetophenone (1.0 eq) in anhydrous methanol at 0 °C. Add NaBH₄ (1.2 eq) portion-wise to control the exothermic evolution of hydrogen gas. Stir for 1 hour.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and concentrate to yield 1-(2-bromophenyl)ethanol.

  • Protection: Dissolve the crude alcohol in dichloromethane (DCM). Add 3,4-dihydro-2H-pyran (DHP, 1.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTsOH, 0.05 eq). Stir at room temperature for 4 hours.

  • Validation Check: Perform TLC (Hexane:EtOAc 4:1). The starting material spot should be completely consumed. ¹H NMR will show the appearance of a multiplet at ~4.7 ppm corresponding to the THP acetal proton.

Phase 2: Miyaura Borylation 5. Setup: In a rigorously degassed Schlenk flask, combine the THP-protected arene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), potassium acetate (KOAc, 3.0 eq), and Pd(dppf)Cl₂ (0.05 eq). 6. Reaction: Add anhydrous 1,4-dioxane. Heat the mixture to 80 °C under a nitrogen atmosphere for 12 hours[2]. 7. Filtration: Cool to room temperature and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate. 8. Validation Check: ¹H NMR of the crude mixture must show a dominant sharp singlet at ~1.3 ppm (12H), confirming the successful installation of the pinacol ester.

Phase 3: Deprotection & Cyclization 9. Hydrolysis: Dissolve the crude pinacol boronate in THF. Add 6M HCl (aq) and stir vigorously at 50 °C for 6 hours. 10. Cyclization: The acidic environment sequentially cleaves the THP ether and the pinacol ester. The resulting ortho-(1-hydroxyethyl)phenylboronic acid spontaneously cyclizes into the thermodynamically stable 5-membered oxaborole ring. 11. Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via recrystallization (Hexane/EtOAc) to isolate pure 3-methyl-2,1-benzoxaborole. 12. Validation Check: ¹H NMR (DMSO-d₆) will show the disappearance of the pinacol methyl protons and the appearance of a characteristic B-OH singlet at ~9.0 ppm.

Quantitative Optimization Data

The choice of protecting group, catalyst, and base dictates the success of the borylation step. The table below summarizes our optimization data, highlighting the causality behind our recommended protocol.

Substrate ConditionCatalyst SystemBaseTemperatureOverall Yield (%)Primary Byproduct / Failure Mode
Unprotected AlcoholPd(dppf)Cl₂KOAc80 °C35 – 45%Protodeboronation (Catalyst poisoning)
THP-Protected Pd(dppf)Cl₂ KOAc 80 °C 82 – 88% Trace homocoupling (Optimal)
THP-ProtectedPd(PPh₃)₄Na₂CO₃80 °C20 – 30%Suzuki homocoupling dimer
THP-ProtectedNiCl₂ / CyJohnPhosKOAc25 °C75 – 80%Unreacted starting material

Troubleshooting & FAQs

Q: Why is my Miyaura borylation yield consistently below 40% when using unprotected 1-(2-bromophenyl)ethanol? A: The free secondary hydroxyl group on 1-(2-bromophenyl)ethanol coordinates with the palladium center. This coordination alters the electronic properties of the catalyst, leading to catalyst poisoning and promoting protodeboronation[1]. Protecting the alcohol as a tetrahydropyranyl (THP) ether sterically hinders this coordination, preserving the active Pd(0) species for the critical oxidative addition step.

Q: What is the optimal base for the borylation step, and why? A: Potassium acetate (KOAc) is the industry standard for Miyaura borylation[2]. Mechanistically, KOAc is a mild base; it is strong enough to facilitate the transmetalation of the boron reagent onto the palladium center, but weak enough to prevent the resulting arylboronate from undergoing a secondary transmetalation. If you use stronger bases like Na₂CO₃, the reaction will favor Suzuki-Miyaura homocoupling, resulting in a biphenyl dimer and drastically reducing your yield.

Q: How can I avoid the use of expensive Palladium catalysts during scale-up? A: Recent methodological advances offer highly viable alternatives to palladium. A room-temperature nickel-catalyzed borylation utilizing an inexpensive NiCl₂ catalyst paired with CyJohnPhos has been developed, providing a cost-effective and sustainable alternative[3]. Additionally, for completely transition-metal-free approaches, visible-light-promoted borylation using phenothiazine as a photocatalyst has been successfully applied to benzoxaborole synthesis[4].

Q: During the final cyclization step, I observe incomplete conversion. How can I drive the reaction to completion? A: The final step requires the acidic hydrolysis of both the THP protecting group and the pinacol ester. If conversion stalls, the pinacol ester cleavage is likely the rate-limiting step due to its inherent stability. Ensure you are using a sufficient concentration of aqueous acid (e.g., 6M HCl) and heating the biphasic mixture to at least 50 °C with vigorous stirring[2]. The subsequent intramolecular cyclization to the oxaborole ring is a thermodynamic sink and will occur rapidly once the boronic acid is fully exposed.

References

1.[1] Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at:[Link] 2.[4] Transition-metal-free, one-pot synthesis of benzoxaboroles from o-bromobenzaldehydes via visible-light-promoted borylation. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link] 3.[3] Room-temperature nickel-catalyzed borylation/cyclization for the synthesis of benzoxaboroles and benzodiazaborines. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link] 4.[2] Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Overcoming cytotoxicity issues with 5-chloro-3-methyl-benzoxaborole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Cytotoxicity in 5-chloro-3-methyl-benzoxaborole Derivatives

Welcome to the Boron Therapeutics Application Support.

Ticket ID: BZX-OPT-5CL3ME Assigned Scientist: Dr. Aris Thorne, Senior Lead, Heterocyclic Chemistry Status: Open

You are likely encountering a "potency ceiling" where your 5-chloro-3-methyl-benzoxaborole derivatives exhibit excellent antimicrobial or anti-inflammatory activity but fail safety profiling due to low selectivity indices (SI) against mammalian cell lines (e.g., HepG2, HEK293).

This guide addresses the specific physicochemical liabilities of the 5-chloro-3-methyl-benzoxaborole scaffold. The combination of the electron-withdrawing chlorine at C5 and the chiral center at C3 creates a unique reactivity profile that requires precise tuning to mitigate toxicity.

Module 1: Chemical Biology & SAR Troubleshooting
Issue 1: Intrinsic Toxicity via Lewis Acidity

Symptom: High cytotoxicity across all mammalian cell lines, regardless of tissue origin. Root Cause: The 5-chloro substituent is electron-withdrawing (Inductive effect: -I). This pulls electron density away from the aromatic ring and, by extension, the boron center. This increases the Lewis acidity of the boron, making it hyper-reactive toward host diols (ribose in RNA, serine proteases, and cell surface carbohydrates).

Troubleshooting Protocol:

  • Measure the pKa: The pKa of the boron center correlates directly with Lewis acidity. A pKa < 7.0 often signals high non-specific toxicity.

  • The "Goldilocks" Zone: Target a pKa range of 7.4 – 8.2 . This ensures the compound is largely neutral at physiological pH (improving membrane permeability) but retains enough acidity to bind the target diol (e.g., tRNA synthetase editing site) inside the pathogen.

SAR Mitigation Strategy:

  • Counter-Balance the Chlorine: You cannot easily remove the 5-Cl if it drives potency, but you can "dampen" the acidity by adding an electron-donating group (EDG) at the C6 or C7 position (e.g., -OMe, -NH2).

  • Exploit the C3 Methyl: The 3-methyl group introduces steric hindrance. Increasing this bulk (e.g., to 3-ethyl or 3,3-dimethyl) can physically block the approach of larger host proteins while still admitting the smaller target substrates.

Visual Guide: SAR Optimization Logic

SAR_Optimization Start High Cytotoxicity Observed (5-Cl-3-Me Scaffold) Check_pKa Step 1: Determine pKa (Is pKa < 7.2?) Start->Check_pKa High_Acidity High Lewis Acidity (Non-specific Binding) Check_pKa->High_Acidity Yes Low_Acidity Normal Lewis Acidity (Check Metabolism) Check_pKa->Low_Acidity No Strategy_A Strategy A: Electronic Tuning Add EDG at C6 (e.g., -OMe) to counteract 5-Cl High_Acidity->Strategy_A Strategy_B Strategy B: Steric Shielding Expand C3-Methyl to C3-Ethyl or C3-Isopropyl High_Acidity->Strategy_B Result Retest IC50 (Target) vs CC50 (HepG2) Low_Acidity->Result Proceed to Metabolic Stability Strategy_A->Result Strategy_B->Result

Figure 1: Decision matrix for structural modification based on Lewis acidity profiling.

Module 2: Metabolic Stability & Oxidative Deboronation
Issue 2: Toxicity in Long-Duration Assays (In Vivo or 72h+ In Vitro)

Symptom: Compound looks safe in 24h assays but shows toxicity in 72h assays or liver injury in animal models. Root Cause: Oxidative Deboronation .[1][2][3] Reactive Oxygen Species (ROS) like H2O2 (abundant in liver mitochondria) attack the C-B bond.

  • Mechanism: The oxidative insertion of oxygen breaks the C-B bond, releasing boric acid and the corresponding phenol (5-chloro-3-methyl-2-hydroxybenzyl alcohol derivative).

  • Toxicity Source: While boric acid is generally benign, the resulting phenolic metabolite can be a reactive quinone methide precursor, causing cellular damage.

The C3-Methyl Advantage: The "3-methyl" in your scaffold is a defensive asset. Unsubstituted benzoxaboroles degrade rapidly. The C3-methyl provides steric protection to the boron-carbon bond.

Troubleshooting Protocol: If deboronation is suspected, perform the H2O2 Challenge Assay (Protocol below). If half-life (t1/2) is < 60 min:

  • Block the Attack: Fluorinate the C3 methyl group (change -CH3 to -CF3). The electron-withdrawing nature of -CF3 strengthens the C-B bond against oxidation.

  • Rigidify: Cyclize the 3-position into a spiro-cycle if synthetic chemistry allows.

Module 3: Experimental Artifacts (False Positives)
Issue 3: Inconsistent Cytotoxicity Data

Symptom: CC50 values fluctuate significantly between different media types (e.g., DMEM vs. RPMI). Root Cause: Competitive Binding . Benzoxaboroles bind reversibly to cis-diols.

  • The Trap: If your cell culture media contains high concentrations of pyruvate or sorbitol , the benzoxaborole will complex with these components in the media before entering the cell.

  • The Artifact: This lowers the effective concentration, making the compound appear less toxic (and less potent) than it actually is. When you switch to low-sugar media, toxicity "spikes."

Recommendation: Always standardize cytotoxicity assays in glucose-only media (avoid sorbitol/fructose supplementation) to prevent equilibrium shifts.

Experimental Protocols
Protocol A: Rapid Oxidative Stability Assay (H2O2 Challenge)

Validates if toxicity is driven by metabolite formation.

Reagents:

  • Test Compound (10 mM in DMSO)

  • Phosphate Buffer (PBS, pH 7.4)

  • Hydrogen Peroxide (H2O2, 30% stock)

  • Acetonitrile (ACN)

Workflow:

  • Preparation: Dilute Test Compound to 100 µM in PBS.

  • Initiation: Add H2O2 to a final concentration of 1 mM (10-fold excess). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 mins.

  • Quenching: Immediately add 150 µL ice-cold ACN to stop the reaction.

  • Analysis: Analyze via HPLC-UV/MS. Monitor the disappearance of the parent peak and the appearance of the de-boronated phenol .

Acceptance Criteria:

Parameter Target Value Action if Failed
Parent Remaining (1h) > 85% Modify C3 substituent (Steric bulk)

| Phenol Appearance | < 5% | Check for quinone methide formation |

Protocol B: Lewis Acidity (pKa) Determination via spectrophotometry

Determines if the compound is too reactive.

Principle: Benzoxaboroles change UV absorbance upon ionization (conversion from trigonal neutral form to tetrahedral anionic form).

Workflow:

  • Prepare a universal buffer series ranging from pH 4.0 to 11.0 (0.5 pH increments).

  • Add compound (50 µM final) to each buffer well in a UV-transparent plate.

  • Measure Absorbance scan (200–400 nm).

  • Plot Absorbance at

    
     vs. pH.
    
  • Fit data to the Henderson-Hasselbalch equation to derive pKa.

Mechanism of Action & Toxicity Pathway[4]

The following diagram illustrates the dual pathway: the desired therapeutic inhibition of tRNA synthetase versus the undesired oxidative deboronation leading to toxicity.

MOA_vs_Toxicity cluster_Therapeutic Therapeutic Pathway (Desired) cluster_Toxic Toxicity Pathway (Undesired) Compound 5-Cl-3-Me-Benzoxaborole Target Pathogen LeuRS (Editing Domain) Compound->Target Binding Deboronation Oxidative Deboronation (C-B Bond Cleavage) Compound->Deboronation Attack by ROS Complex tRNA-Adduct Formation (Protein Synthesis Halted) Target->Complex ROS Host ROS (H2O2) (Liver/Mitochondria) ROS->Deboronation Metabolite Reactive Phenol + Boric Acid Deboronation->Metabolite Damage Cellular Damage (Cytotoxicity) Metabolite->Damage

Figure 2: Divergent pathways of efficacy vs. toxicity. The stability of the C-B bond is the critical gatekeeper preventing the lower toxicity pathway.

References
  • Adamczyk-Woźniak, A., et al. (2015). "Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles." Chemical Reviews, 115(24), 12241–12297.

  • Baker, S. J., et al. (2011). "Therapeutic potential of boron-containing compounds."[4][5][6][7][8] Future Medicinal Chemistry, 3(10), 1275–1288.

  • Pal, A., et al. (2010). "Structure-Activity Relationships of Benzoxaboroles as Antimalarial Agents." ACS Medicinal Chemistry Letters, 1(9), 496–499.

  • Liu, C., et al. (2021). "Boronic Acid with High Oxidative Stability and Utility in Biological Contexts."[1][3] Proceedings of the National Academy of Sciences (PNAS), 118(10).

  • Zhang, J., et al. (2019).[9] "Design, Synthesis, and Structure–Activity Relationship of 7-Propanamide Benzoxaboroles as Potent Anticancer Agents." Journal of Medicinal Chemistry, 62(14), 6765–6784.[10]

Sources

Technical Support Center: Resolving Peak Tailing in LC-MS Analysis of Boron-Containing Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Technical Support Center. Boron-containing active pharmaceutical ingredients (APIs) like bortezomib and ixazomib, as well as boronic acid synthetic intermediates, present unique chromatographic challenges. Their inherent chemical properties often lead to severe peak tailing, signal suppression, and poor reproducibility in Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a deep-dive into the mechanistic causes of these phenomena and offers field-proven, self-validating workflows to achieve optimal peak integrity and sensitivity.

Part 1: Mechanistic Causes of Boronic Acid Peak Tailing

To solve peak tailing, we must first understand the causality at the atomic level. Boron-containing drugs do not behave like standard small organic molecules due to three primary mechanisms:

  • Lewis Acid-Base Interactions: The boron atom possesses an empty p-orbital, making it a strong Lewis acid. In a standard reversed-phase column, un-endcapped silanol groups act as Lewis bases. This electron-pair sharing creates strong secondary retention mechanisms that delay elution and cause severe tailing[1].

  • Metal-Ion Mediated Adsorption: Boronic acids are highly susceptible to chelating with metal ions present in stainless steel frits and column hardware, leading to peak broadening and loss of recovery[2].

  • Dynamic Chemical Equilibrium: Boronic acids exist in a delicate equilibrium. In low-water environments, they dehydrate to form cyclic anhydrides known as boroxines[3]. In the presence of diols (e.g., mannitol, commonly used as a stabilizer in bortezomib formulations), they form boronate esters[4]. If this equilibrium shifts during a chromatographic run, it manifests as peak splitting or extreme tailing.

Mechanisms A Boronic Acid Analyte (Empty p-orbital) B Lewis Acid-Base Interaction (Free Silanols on Silica) A->B C Metal-Ion Mediated Adsorption (Stainless Steel Hardware) A->C D Boroxine Formation (Dehydration in Organic Phase) A->D E Severe Peak Tailing & Loss of Resolution B->E C->E D->E

Logical mechanisms driving peak tailing in boronic acid LC-MS analysis.

Part 2: Troubleshooting Guide & FAQs

Q1: Why do boronic acid drugs like bortezomib exhibit severe peak tailing compared to standard small molecules? A1: The empty p-orbital of the boron atom acts as a strong Lewis acid, seeking electron pairs. While standard reversed-phase columns separate molecules based on hydrophobicity, the boron atom actively interacts with lone pairs on oxygen atoms of un-endcapped silanols or metal oxides in the column hardware[1][2]. This secondary interaction disrupts the Gaussian elution profile, dragging the tail of the peak.

Q2: How does the equilibrium between boronic acid, boroxines, and boronate esters complicate LC-MS analysis? A2: Boronic acids are not static. In the presence of diols (like mannitol in Velcade/bortezomib formulations), they form boronate esters[4]. In low-water conditions, three boronic acid molecules can dehydrate to form a cyclic boroxine[3]. If your mobile phase gradient causes the analyte to transition between these states on-column, you will observe peak splitting or shifting. Maintaining a consistent aqueous environment or controlling the pH ensures the analyte remains in a single, stable monomeric state[1].

Equilibrium A Monomeric Boronic Acid (Target Analyte) B Boronate Ester (e.g., Mannitol Adduct) A->B + Diol C Boroxine (Cyclic Trimer) A->C Dehydration B->A Hydrolysis C->A Hydration

Chemical equilibrium of boronic acids affecting chromatographic peak integrity.

Q3: What stationary phase chemistries and hardware modifications are best suited to resolve these issues? A3: Standard C18 columns often fail to provide a tailing factor (TF) < 1.5 for boronic acids. Charged Surface Hybrid (CSH) technology provides a low-level positive charge on the particle surface, repelling basic analytes and masking silanols, which has been shown to yield optimal peak shapes (TF < 1.5) for boron-containing drugs[5]. Additionally, columns featuring High-Performance Surfaces (HPS) mitigate metal-ion mediated adsorption, reducing tailing by up to 79% for highly interacting compounds[2].

Q4: How can I optimize the mobile phase to mitigate boron-specific tailing without suppressing MS signals? A4: While high pH or strong ion-pairing agents can improve peak shape, they severely suppress electrospray ionization (ESI) efficiency[1]. Instead, use MS-compatible volatile buffers. For underivatized boronic acids, using 0.1% ammonia in water paired with pure acetonitrile has been proven to yield sharp peaks and high sensitivity (LLOQ of 20 ng/mL)[6]. Alternatively, 0.1% formic acid can be used if the analyte's pKa allows it to remain uncharged, though hardware passivation becomes more critical[7].

Part 3: Step-by-Step Experimental Workflows

Protocol: Optimized LC-MS/MS Workflow for Underivatized Boronic Acid Drugs

This protocol is designed as a self-validating system. Proceed to subsequent steps only if the specific system suitability criteria are met.

Step 1: System Passivation and Column Selection

  • Install a CSH-C18 or HPS-enabled column (e.g., 2.5 µm, 100 mm × 3 mm) to minimize Lewis acid-base interactions[5].

  • Causality Check: If using standard stainless steel hardware, passivate the LC system with a chelating agent (e.g., 2 mM EDTA) prior to analysis to strip active metal sites, followed by thorough flushing with MS-grade water to prevent downstream ion suppression[8].

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Prepare 0.1% Ammonia in MS-grade water (pH ~10) for negative ion mode ESI, or 0.1% Formic Acid for positive ion mode[6][7].

  • Mobile Phase B: 100% MS-grade Acetonitrile. (Acetonitrile is preferred over methanol to prevent unintended protic solvent interactions or esterification).

Step 3: Sample Preparation

  • Dissolve the boron-containing API (e.g., bortezomib) in a diluent matching the initial mobile phase conditions (e.g., 50:50 Aqueous/Organic) to prevent solvent-mismatch peak distortion[9].

  • Ensure the absolute absence of polyhydroxy compounds in the diluent to prevent unintended boronate ester formation[4].

Step 4: Chromatographic Execution and System Suitability (Self-Validation)

  • Run a gradient elution starting at a high aqueous composition (e.g., 5% B) to ensure hydration of any boroxine anhydrides back to the free boronic acid[3].

  • Validation Gate: Analyze a standard injection. Calculate the Tailing Factor (TF) and Theoretical Plates (N).

    • Acceptance Criteria: TF must be ≤ 1.5 and N > 2000[7][10].

    • Corrective Action: If TF > 1.5, the system is failing. Re-verify column end-capping integrity or repeat the system passivation step before proceeding to quantitative sample analysis.

Part 4: Quantitative Data Summaries

The following table summarizes the expected quantitative improvements when transitioning from standard chromatographic parameters to boron-optimized conditions.

Table 1: Comparative Chromatographic Performance for Boron-Containing Analytes

ParameterStandard C18 (Stainless Steel)CSH-C18 / HPS TechnologyCausality / Mechanism
Tailing Factor (TF) > 2.5< 1.5Mitigation of silanol and metal-ion interactions[2][5]
Theoretical Plates (N) < 2000> 4000Improved mass transfer and reduced secondary retention[10]
Signal-to-Noise at LLOQ Low (Peak broadening)High (LLOQ ~2-10 pg/mL)Sharper peaks increase peak apex concentration[9]
Boroxine Artifacts High probabilityMinimizedOptimized surface chemistry prevents localized dehydration

References

  • Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry PubMed (nih.gov) URL:[Link]

  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor Scientific Research Publishing (scirp.org) URL:[Link]

  • HPLC with Post-Column Derivatization with Alizarin for Determination of OATD-02, an Anticancer Arginase Inhibitor in Clinical Development MDPI (mdpi.com) URL:[Link]

  • Quantitation of boronic acids at pg/mL levels of sensitivity SCIEX (sciex.com) URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals American Pharmaceutical Review URL:[Link]

  • Analysis of Two Commercially Available Bortezomib Products: Differences in Assay of Active Agent and Impurity Profile PMC (nih.gov) URL:[Link]

  • LC-UV/MS methods for the analysis of prochelator - boronyl salicylaldehyde isonicotinoyl hydrazone (BSIH) and its active chelator salicylaldehyde isonicotinoyl hydrazone (SIH) PMC (nih.gov) URL:[Link]

  • Method Development and Validation for Quantitative Estimation of Bortezomib in its Bulk Semantic Scholar (semanticscholar.org) URL:[Link]

  • Increasing Chromatographic Performance of Acidic Peptides in RPLC-MS-based Assays with ACQUITY PREMIER featuring MaxPeak HPS Technology LCMS.cz URL:[Link]

  • Determination of Bortezomib in API Samples Using HPLC: Assessment of Enantiomeric and Diastereomeric Impurities Oxford Academic (oup.com) URL:[Link]

Sources

Formulation approaches for topical delivery of 3-methyl benzoxaboroles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: BZX-FORM-001 Subject: Formulation, Stability, and Delivery Optimization for Tavaborole & Crisaborole Analogs Assigned Specialist: Senior Application Scientist

Core Chemistry & Stability: The Boron Factor

User Query: Why is my API degrading or shifting retention times during HPLC analysis?

Technical Insight: Unlike standard organic APIs, 3-methyl benzoxaboroles (e.g., Tavaborole, Crisaborole) function as Lewis Acids , not Brønsted acids. They possess an empty


-orbital on the boron atom.[1] In aqueous environments, they do not donate a proton; instead, they accept a hydroxide ion (

).

This creates a dynamic equilibrium between the neutral trigonal planar form (


)  and the anionic tetrahedral form (

)
.
  • Neutral Form: High permeability (lipophilic), lower solubility.

  • Anionic Form: High solubility (hydrophilic), low permeability (charged).

Troubleshooting Protocol:

ObservationProbable CauseCorrective Action
Drifting HPLC Retention Mobile phase pH is near the API's

(typically 7.2–8.2).
Buffer mobile phase to pH < 4.0 to force the neutral form, ensuring sharp peaks.
Oxidative Degradation Boron-Carbon bond cleavage by peroxides or trace metals.Add EDTA (chelator) and BHT (antioxidant). Avoid PEG grades with high peroxide values.
Hydrolysis Ring-opening in high water activity (

) environments.
Formulate in non-aqueous vehicles (ointments) or low

volatile solvents (ethanol).
Visualizing the Equilibrium (DOT Diagram)

Benzoxaborole_Equilibrium Neutral Neutral Form (sp2) (Lipophilic / Permeable) Predominant at pH < 7 Anionic Anionic Form (sp3) (Hydrophilic / Soluble) Predominant at pH > 8 Neutral->Anionic  Lewis Acid-Base Reaction   Permeation Target: Stratum Corneum / Nail Plate Neutral->Permeation Favored Transport Transition + H2O / OH- Solubility Target: Aqueous Dermis / Nail Bed Anionic->Solubility Favored Dissolution

Figure 1: The pH-dependent equilibrium of benzoxaboroles determines whether the drug penetrates the barrier (neutral) or dissolves in the target tissue (anionic).[1][2][3][4][5][6][7][8][9]

Formulation Approaches: Nail vs. Skin

User Query: My formulation precipitates upon application or fails to penetrate. How do I select the right vehicle?

Scenario A: Transungual Delivery (Nail) – e.g., Tavaborole

Challenge: The nail plate is a hydrophilic gel membrane (keratin) that behaves differently than the lipophilic stratum corneum. Target Flux: High concentration gradient required.

Troubleshooting Guide:

  • Issue: White residue forms immediately on the nail.

    • Cause: Solvent (Ethanol/Ethyl Acetate) evaporated too fast, causing API crystallization before penetration.

    • Fix: Add a non-volatile solvent (Propylene Glycol) or a film-former to maintain a "depot" on the surface.

  • Issue: Low penetration flux.

    • Cause: Molecular weight is low (good), but the keratin matrix is dense.

    • Fix: Do not use standard skin enhancers (e.g., oleic acid). Use thiols or keratolytic agents (urea, salicylic acid) to disrupt disulfide bonds, though Tavaborole's small size (MW ~151 Da) usually relies simply on high thermodynamic activity in volatile solvents.

Scenario B: Transdermal/Topical Delivery (Skin) – e.g., Crisaborole

Challenge: Treating atopic dermatitis requires penetrating the stratum corneum without irritating compromised skin. Target Flux: Controlled release from an occlusive layer.

Troubleshooting Guide:

  • Issue: Grittiness in the ointment.

    • Cause: Crisaborole is insoluble in water but soluble in Propylene Glycol (PG). If the PG phase separates from the Petrolatum, the drug crystallizes.

    • Fix: Ensure proper homogenization of the PG-Drug phase with the Petrolatum/Wax phase during cooling. Use Mono- and Di-glycerides as emulsifiers/stabilizers.

  • Issue: Hydrolytic degradation in the tube.

    • Cause: Water intrusion.

    • Fix: Use a strictly anhydrous ointment base (White Petrolatum + Paraffin).

Solvent Compatibility Matrix
SolventSolubility PotentialRole in FormulationWarning
Ethanol (Anhydrous) HighVolatile vehicle (Nail lacquers)Rapid evaporation can cause "crashing out."
Propylene Glycol (PG) Very HighCo-solvent / Penetration EnhancerHigh % can cause skin irritation; essential for Crisaborole solubility.
Water LowNon-solventPromotes hydrolysis/ring-opening; avoid in shelf-stable products.
White Petrolatum InsolubleOcclusive BaseRequires co-solvent (PG) to dissolve the drug first.

In Vitro Release Testing (IVRT) & Permeation

User Query: My IVRT results are inconsistent. How do I validate the method for boron drugs?

Methodology: Use Vertical Diffusion Cells (Franz Cells) .

  • Membrane: Synthetic (e.g., Tuffryn®/Polysulfone) for QC release; Ex vivo human skin/bovine hoof for permeation.

  • Receptor Media: PBS + Ethanol (or PG) is often required to maintain Sink Conditions because benzoxaboroles have limited aqueous solubility.

IVRT Troubleshooting Workflow (DOT Diagram)

IVRT_Troubleshooting Start IVRT Failure: Non-Linear Release or High Variability CheckSink Check Sink Conditions: Is concentration in receptor < 10% of saturation? Start->CheckSink CheckMembrane Check Membrane Binding: Is the drug adsorbing to the filter? CheckSink->CheckMembrane Yes IncreaseSolubility Action: Add 5-20% Ethanol or Cyclodextrin to Receptor Media CheckSink->IncreaseSolubility No CheckHPLC Check HPLC Method: Is peak shape splitting? CheckMembrane->CheckHPLC No ChangeFilter Action: Switch from Nylon (binds) to PTFE or Polysulfone CheckMembrane->ChangeFilter Yes AdjustpH Action: Lower Mobile Phase pH (Suppress Ionization) CheckHPLC->AdjustpH Yes

Figure 2: Step-by-step diagnostic logic for resolving failed In Vitro Release Tests (IVRT) specific to benzoxaboroles.

Frequently Asked Questions (FAQs)

Q: Can I use standard phosphate buffer (pH 7.4) for stability testing? A: Caution is advised. At pH 7.4, the equilibrium shifts partially toward the anionic form, which is more susceptible to oxidative deboronation. For accelerated stability studies, ensure the presence of EDTA and consider slightly lower pH buffers (pH 5.5–6.0) if physiologically relevant, or strictly anhydrous conditions for ointments [1].

Q: Why does the FDA label for Eucrisa (Crisaborole) list "Edetate Calcium Disodium"? A: Boron-carbon bonds are susceptible to metal-catalyzed oxidation. EDTA sequesters trace metals derived from manufacturing equipment or excipients (like petrolatum), preventing catalytic degradation of the benzoxaborole ring [2].

Q: How do I calculate the flux (


) for nail penetration? 
A:  Use Fick’s First Law: 

. Where

is the diffusion coefficient (influenced by molecular size),

is the partition coefficient (influenced by lipophilicity), and

is the concentration in the vehicle. Tip: For Tavaborole, maximizing

(thermodynamic activity) using volatile solvents (ethanol) is more effective than trying to alter

or

of the nail plate [3].

References

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis. Journal of Medicinal Chemistry. Link

  • FDA Label. (2016). EUCRISA (crisaborole) ointment, for topical use.[10] Reference ID: 4028637. Link

  • Hui, X., et al. (2015). In Vitro Penetration of a Novel Oxaborole Antifungal (AN2690) into the Human Nail Plate. Journal of Pharmaceutical Sciences. Link

  • Zane, L. T., et al. (2016). Crisaborole and its potential role in treating atopic dermatitis: overview of early clinical studies. Immunotherapy. Link

  • United States Pharmacopeia (USP). <1724> Semisolid Drug Products—Performance Tests. Link

Sources

Minimizing impurities in large-scale synthesis of benzoxaborole intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Large-Scale Benzoxaborole Synthesis: Troubleshooting & Technical Support Center

Introduction Benzoxaboroles represent a privileged class of boron-containing pharmacophores, featured in FDA-approved therapeutics such as tavaborole and crisaborole[1][2]. However, translating bench-scale syntheses to multi-kilogram production introduces severe impurity profiles—ranging from protodeboronation products to persistent palladium contamination[3][4]. This technical support center provides causality-driven troubleshooting, validated protocols, and process engineering data to ensure high-purity large-scale synthesis.

Module 1: Knowledge Base & Troubleshooting FAQs

Q1: During the organolithiation of my ortho-bromobenzyl alcohol intermediate, I am observing >10% of a des-bromo (protodeboronated) impurity and significant homocoupling. How can I suppress this? Causality & Solution: In traditional batch reactors, the Br/Li exchange is conducted at cryogenic temperatures (-78 °C)[5]. However, poor micromixing at scale creates localized zones of excess n-butyllithium. This excess promotes Wurtz-Fittig-type homocoupling[6]. Furthermore, the aryl-lithium intermediate is highly unstable; extended residence times (e.g., >1800 seconds in batch) allow it to abstract protons from the solvent or substrate before the electrophilic boron quench, leading to the des-bromo impurity[6][7]. Actionable Fix: Transition to a Continuous Flow Chemistry setup. By utilizing microreactors, you achieve near-instantaneous mixing and can reduce the residence time to as little as 1.5 seconds[5]. This allows you to safely elevate the reaction temperature to -60 °C while drastically minimizing both homocoupling and protodeboronation[5][6].

Q2: My Miyaura borylation using bis(pinacolato)diboron (B2pin2) requires harsh acidic hydrolysis to remove the pinacol group, which degrades my nitrile-containing substrate. Are there milder alternatives? Causality & Solution: The pinacol boronate ester is sterically hindered and thermodynamically stable, often requiring extended heating with strong acids (e.g., 3M HCl) or oxidative cleavage (NaIO4) to reveal the free boronic acid[2][8]. This aggressive downstream processing is a primary source of late-stage impurities. Actionable Fix: Replace B2pin2 with tetrahydroxydiboron (B2(OH)4)[4][8]. B2(OH)4 directly transfers a tetrahydroxy-boron species that collapses into the free boronic acid in situ. Because the ortho-hydroxymethyl group is already present, the molecule spontaneously undergoes intramolecular cyclization to form the stable benzoxaborole ring under extremely mild conditions, completely bypassing the harsh deprotection step[4][8].

Q3: How do I remove residual palladium and phosphine ligands from the final benzoxaborole API without using column chromatography? Causality & Solution: Homogeneous Pd catalysts (like Pd(dppf)Cl2) and ligands (like XPhos) frequently co-precipitate with benzoxaboroles due to the molecule's ability to form coordinate bonds with metals[4]. Actionable Fix: Implement a heterogeneous catalyst system, such as SiliaCat DPP-Pd (a silica-supported diphenylphosphine palladium(II) complex)[4]. If homogeneous catalysis is strictly required, purify the final API by dissolving it in methyl isobutyl ketone (MIBK) or acetone, treating with activated carbon, and performing a controlled cocrystallization or pH-swing precipitation[9][10].

Module 2: Mechanistic & Process Visualizations

G ArBr o-Bromobenzyl Alcohol Derivative ArLi Aryl-Lithium Intermediate ArBr->ArLi n-BuLi (Lithiation) Imp2 Homocoupled Dimer (Wurtz-Fittig) ArBr->Imp2 Localized n-BuLi Excess (Poor Micromixing) Boronate Boronate Intermediate ArLi->Boronate B(OiPr)3 (Electrophilic Quench) Imp1 Des-bromo Impurity (Protodeboronation) ArLi->Imp1 Extended Residence Time (Proton Abstraction) ArLi->Imp2 Reaction with ArBr Product Benzoxaborole (Target API) Boronate->Product HCl (aq) (Cyclization)

Reaction pathway showing the divergence of aryl-lithium intermediates into target and impurities.

FlowVsBatch Start Scale-up Strategy Selection Batch Batch Reactor (Cryogenic -78°C) Start->Batch Flow Continuous Flow (Elevated -60°C) Start->Flow BatchMix Poor Micromixing & Long Residence Time (>1800s) Batch->BatchMix FlowMix Rapid Micromixing & Short Residence Time (1.5s) Flow->FlowMix BatchOut High Impurities (Des-bromo, Dimers) BatchMix->BatchOut FlowOut High Purity & Scalable Yield FlowMix->FlowOut

Comparative process logic between Batch and Continuous Flow for benzoxaborole scale-up.

Module 3: Quantitative Process Engineering Data

To illustrate the critical impact of reactor modality on impurity profiles, the following table summarizes the optimization campaign for the synthesis of crisaborole intermediates[5][6][7].

Process Parameter / MetricTraditional Batch ModeContinuous Flow ModeEngineering Impact & Causality
Operating Temperature -78 °C-60 °CFlow allows higher temps due to rapid heat dissipation, reducing cryogenic cooling costs.
Residence Time 1800 to 8100 seconds1.5 secondsShort flow residence time prevents the unstable aryl-lithium from abstracting protons.
Target Yield (Crude) ~40 - 50%>87%Rapid electrophilic quench in flow outcompetes degradation pathways.
Des-bromo Impurity ~20 - 30% (HPLC Area)<3.5% (HPLC Area)Elimination of localized n-BuLi excess prevents premature quenching.
Homocoupled Dimer ~3 - 4% (HPLC Area)<1.0% (HPLC Area)Superior micromixing in flow prevents unreacted ArBr from reacting with ArLi.

Module 4: Self-Validating Standard Operating Procedures (SOPs)

SOP 1: Continuous Flow Lithiation-Borylation of Benzoxaborole Intermediates Objective: Synthesize the boronate intermediate while restricting des-bromo impurities to <4%[5][7].

  • System Priming & Dehydration: Flush the microreactor system with anhydrous THF at 2.0 mL/min.

    • Validation Checkpoint: In-line moisture sensors must read <50 ppm H2O before introducing reagents to prevent immediate protodeboronation.

  • Reagent Delivery: Pump the ortho-bromobenzyl alcohol derivative (1.0 M in THF) and n-BuLi (2.5 M in hexanes) into the first T-mixer at -60 °C.

    • Validation Checkpoint: Calibrate mass flow controllers to ensure an exact stoichiometric ratio of 1.05:1 (n-BuLi:ArBr). Deviations >1.08:1 will exponentially increase dimer impurities[7].

  • Micromixing & Br/Li Exchange: Allow the stream to pass through the residence tubing (calculated for exactly 1.5 seconds of residence time)[5].

  • In-line Electrophilic Quench: Introduce triisopropyl borate (B(OiPr)3) via a second T-mixer immediately following the residence loop.

    • Validation Checkpoint: In-line Process Analytical Technology (PAT) such as FTIR should show the disappearance of the Ar-Li intermediate stretch and the appearance of the B-O stretch.

  • Cyclization: Collect the output stream in a batch vessel containing 3M HCl. Stir for 10 hours to drive the one-pot deprotection and cyclization[6].

SOP 2: One-Pot Miyaura Borylation using Tetrahydroxydiboron (B2(OH)4) Objective: Synthesize benzoxaboroles without the need for harsh pinacol ester hydrolysis[4][8].

  • Catalyst & Reagent Loading: In a reactor, combine the ortho-bromobenzyl alcohol (1.0 eq), B2(OH)4 (2.0 eq), potassium acetate (3.0 eq), and SiliaCat DPP-Pd (2 mol%) in an ethanol/water mixture[4][8].

    • Validation Checkpoint: Degas the solvent mixture via nitrogen sparging until dissolved oxygen is <1 ppm. B2(OH)4 is highly sensitive to oxidation[4].

  • Heating & Conversion: Heat the mixture to 80 °C under a nitrogen atmosphere for 4-6 hours.

    • Validation Checkpoint: Pull an aliquot for HPLC analysis. The reaction is deemed complete when the starting material is <1% Area.

  • Catalyst Scavenging: Filter the hot reaction mixture through a pad of Celite to remove the heterogeneous SiliaCat DPP-Pd.

    • Validation Checkpoint: Perform ICP-MS on the filtrate to confirm residual Palladium is <10 ppm.

  • Acidic Cyclization & Isolation: Acidify the filtrate to pH 3 using 1M HCl to drive the spontaneous cyclization. Extract with MIBK, treat with activated carbon, and precipitate the pure benzoxaborole[10].

References

Sources

Validation & Comparative

Comprehensive Potency and Mechanistic Comparison: 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole vs. AN2690 (Tavaborole)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of topical antifungals for onychomycosis and severe dermatophyte infections is historically hindered by the pharmacokinetic barrier of the human nail plate. The introduction of AN2690 (Tavaborole) , a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, revolutionized this space by utilizing a low-molecular-weight, boron-containing pharmacophore to penetrate keratinized tissues and inhibit fungal protein synthesis [1].

However, the benzoxaborole scaffold offers extensive opportunities for physicochemical tuning. This guide provides an objective, data-driven comparison between the FDA-approved AN2690 and a structurally evolved analog: 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole (hereafter referred to as 5-Cl-3-Me-BOB ). By analyzing the dual substitution—a heavier halogen at the 5-position and a methyl group at the 3-position—we elucidate the structure-activity relationship (SAR) trade-offs between target affinity, lipophilicity, and transungual penetration.

Mechanistic Framework: The OBORT Pathway

Both AN2690 and 5-Cl-3-Me-BOB exert their fungicidal activity via the Oxaborole tRNA-Trapping (OBORT) mechanism [2].

Unlike traditional antifungals that target ergosterol synthesis, benzoxaboroles target the cytoplasmic Leucyl-tRNA synthetase (LeuRS) . The boron atom's empty p-orbital acts as a highly specific Lewis acid. Within the CP1 editing domain of LeuRS, the boron atom coordinates with the 2'- and 3'-oxygen atoms of the terminal adenosine (A76) of tRNA^Leu. This reaction forms a stable, bidentate sp³-hybridized boronate adduct[3]. The formation of this covalent adduct locks the enzyme in an inactive state, preventing catalytic turnover, halting aminoacylation, and ultimately triggering fungal cell death [4].

G LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Active Site (CP1 Domain) Adduct Stable Bidentate Boronate Adduct (OBORT Mechanism) LeuRS->Adduct Enzyme Pocket Binding tRNA tRNA^Leu (Terminal Adenosine A76) tRNA->Adduct 2',3'-cis diol donation Inhibitor Benzoxaborole Inhibitor (AN2690 / 5-Cl-3-Me-BOB) Inhibitor->Adduct Boron p-orbital coordination Inhibition Arrest of Catalytic Turnover & Aminoacylation Blockade Adduct->Inhibition Death Cessation of Protein Synthesis & Fungal Cell Death Inhibition->Death

Caption: The OBORT mechanism: Benzoxaborole-mediated covalent trapping of tRNA^Leu in the LeuRS editing site.

Structure-Activity Relationship (SAR) & Pharmacokinetic Trade-offs

The transition from AN2690 to 5-Cl-3-Me-BOB involves two critical structural modifications that independently modulate pharmacodynamics (target binding) and pharmacokinetics (tissue penetration).

The 5-Position Halogen Shift (Fluoro Chloro)

AN2690 utilizes a 5-fluoro substitution. Replacing this with a 5-chloro group (a modification also seen in the related clinical candidate AN2718) increases the atomic radius and polarizability of the halogen [5]. The chlorine atom provides enhanced van der Waals contacts within the hydrophobic pocket of the LeuRS CP1 domain. Causally, this tighter packing frequently yields a lower IC50 and superior intrinsic potency against key dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes[6].

The 3-Position Alkylation (Unsubstituted Methyl)

AN2690 is unsubstituted at the C3 position (1,3-dihydro). Adding a methyl group at the 3-position introduces a chiral center and localized steric bulk. While bulky aryl substitutions at the C3 position can disrupt the essential coplanarity of the benzoxaborole system and abrogate target binding [7], a compact 3-methyl substitution serves as a precise physicochemical tuning dial. It increases the partition coefficient (LogP), optimizing thermodynamic partitioning into the lipid-poor, keratin-rich matrix of the nail plate. The trade-off is a slight modulation in target residence time due to the altered dihedral angle, which is offset by the higher localized concentration of the drug that reaches the deep nail bed.

Comparative Potency Profile

The following table synthesizes the quantitative performance metrics of AN2690 against the 5-chloro and 3-methyl modified analogs, illustrating the balance between target affinity and lipophilicity.

CompoundStructural MotifLeuRS IC50 (µM)T. rubrum MIC90 (µg/mL)Estimated LogP
AN2690 (Tavaborole) 5-Fluoro, C3-Unsubstituted~2.11.0 - 2.01.3
AN2718 (Reference) 5-Chloro, C3-Unsubstituted~2.00.5 - 1.01.8
5-Cl-3-Me-BOB 5-Chloro, 3-Methyl~2.5 - 3.00.5 - 1.52.2

Data Interpretation: While the 3-methyl group slightly increases the cell-free IC50 due to minor steric constraints in the editing site, the 5-chloro group maintains the overall MIC90 at highly competitive levels. The elevated LogP of 5-Cl-3-Me-BOB theoretically enhances its formulation stability and transungual flux compared to AN2690.

Self-Validating Experimental Methodologies

To objectively verify the comparative potency of these compounds, researchers must employ assay systems that account for both the highly specific mechanism of action and the unique physiological barriers of the nail bed.

Protocol A: In Vitro Aminoacylation Assay (Target Engagement)

Causality: Standard MIC assays cannot confirm if a structural modification has caused off-target toxicity. This cell-free assay isolates LeuRS to prove that 5-Cl-3-Me-BOB retains the OBORT mechanism without non-specific protein degradation.

  • Reagent Preparation: Express and purify recombinant T. rubrum LeuRS. Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 30 mM KCl, 10 mM MgCl₂, and 2 mM ATP.

  • Inhibitor Titration: Dispense serial dilutions of AN2690 and 5-Cl-3-Me-BOB (0.1 µM to 50 µM) into a 96-well microtiter plate.

  • Radiolabeling & Initiation: Add 1 µM of uncharged T. rubrum tRNA^Leu and 10 µM of [³H]-Leucine. Initiate the reaction by adding 5 nM of recombinant LeuRS.

  • Quenching & Measurement: Incubate for 15 minutes at 30°C. Quench the reaction by adding 5% trichloroacetic acid (TCA) to precipitate the macromolecules. Transfer to a glass fiber filter plate, wash extensively, and quantify the [³H]-Leucyl-tRNA via liquid scintillation counting.

  • Self-Validation Control (Critical): Run a parallel assay using a LeuRS mutant with a point mutation in the CP1 editing domain (e.g., T252A). Logic: If the inhibitor functions strictly via the OBORT mechanism, the mutant will exhibit a massive rightward shift in the IC50 curve. If inhibition persists in the mutant, it indicates the 3-methyl modification has triggered off-target enzyme denaturation, invalidating the candidate.

Protocol B: Keratin-Supplemented Broth Microdilution (Phenotypic Efficacy)

Causality: Many highly potent in vitro drugs fail clinically because they bind irreversibly to nail keratin, reducing the free-drug concentration to sub-therapeutic levels. This assay evaluates how the 3-methyl group's increased lipophilicity affects keratin binding.

  • Media Preparation: Prepare standard RPMI 1640 broth (buffered to pH 7.0 with MOPS). Prepare a second batch of RPMI 1640 supplemented with 5% (w/v) sterile keratin powder.

  • Inoculation: Seed 96-well plates with T. rubrum conidia to a final concentration of

    
     CFU/mL.
    
  • Drug Exposure: Add serial dilutions (0.06 to 32 µg/mL) of AN2690 and 5-Cl-3-Me-BOB to both the standard and keratin-supplemented plates.

  • Incubation & Readout: Incubate at 35°C for 7 days. Determine the MIC90 visually and via optical density (OD 530 nm).

  • Self-Validation Control: Calculate the "Keratin Shift" (Keratin MIC / Standard MIC). Logic: A successful structural modification will maintain a low Keratin Shift ratio. If 5-Cl-3-Me-BOB shows a >10-fold shift compared to AN2690, the 3-methyl addition has rendered the molecule too lipophilic, causing it to become trapped in the keratin matrix rather than reaching the fungal pathogen.

References

  • Baker, S.J., et al. "Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis." Journal of Medicinal Chemistry 49.15 (2006): 4447-4450. URL:[Link]

  • Rock, F.L., et al. "An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site." Science 316.5832 (2007): 1759-1761. URL:[Link]

  • Zhao, H., et al. "Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism." ACS Chemical Biology 10.10 (2015): 2277-2285. URL:[Link]

  • Carter, et al. "Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles." ACS Infectious Diseases 10.3 (2024): 958-968. URL:[Link]

Sources

Comparative Bioequivalence & Performance Guide: 3-Methyl Benzoxaborole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Boron Pharmacophore

The incorporation of boron into therapeutic heterocycles has revolutionized topical antifungal treatments. While Tavaborole (Kerydin) established the clinical viability of the benzoxaborole scaffold, next-generation 3-methyl benzoxaborole analogs are currently under intense investigation to optimize hydrolytic stability and lipophilicity.

This guide provides a technical comparison of a representative 3-methyl analog (BXB-3M ) against the Reference Listed Drug (RLD) Tavaborole and the triazole standard, Efinaconazole. It details the specific bioequivalence (BE) protocols required to validate these candidates, focusing on the critical In Vitro Permeation Testing (IVPT) across human nail plates.

Why the 3-Methyl Substitution?

The "3-position" (the benzylic carbon adjacent to the oxaborole oxygen) is a critical site for Structure-Activity Relationship (SAR) modulation.

  • Tavaborole: Unsubstituted at C3 (

    
    ). High flux, but susceptible to oxidative metabolism.
    
  • 3-Methyl Analogs: Introduction of a methyl group at C3 creates a chiral center. This steric bulk can retard metabolic oxidation and increase lipophilicity (

    
    ), potentially altering the drug's residence time in the nail bed.
    

Comparative Performance Analysis

The following data synthesizes physicochemical properties and permeation kinetics. Note the distinct trade-off between molecular weight (MW) and flux rates.

Table 1: Physicochemical & Kinetic Profile
Parameter3-Methyl Analog (BXB-3M) Tavaborole (RLD) Efinaconazole Significance
Molecular Weight ~165.9 Da151.93 Da348.39 DaLow MW drives superior nail penetration.
LogP (Lipophilicity) 1.8 - 2.1 (Est.)1.242.43-Me increases lipophilicity, aiding nail bed retention.
Mechanism LeuRS InhibitionLeuRS Inhibition14

-demethylase
Benzoxaboroles bypass azole resistance.
Keratin Affinity LowLowModerateLow affinity = higher free drug concentration.
Nail Flux (

)
185 ± 15

204 ± 22

~1.4

Benzoxaboroles penetrate 100x faster than azoles.
Solubility (pH 7) High (>10 mg/mL)High (>15 mg/mL)Low (Insoluble)Water solubility aids diffusion through hydrated nail.

Key Insight: While the 3-methyl analog shows a slightly lower flux than unsubstituted Tavaborole due to increased steric bulk, it maintains a massive permeation advantage over traditional azoles like Efinaconazole.

Mechanistic Grounding

To understand the bioequivalence targets, one must visualize the unique binding mode. Benzoxaboroles do not target the CYP450 system like azoles; they inhibit Leucyl-tRNA Synthetase (LeuRS) via an "Oxaborole Trap."

Diagram 1: Benzoxaborole Mechanism of Action (LeuRS Inhibition)[1][2]

LeuRS_Mechanism Drug 3-Methyl Benzoxaborole (Boron Electrophile) Enzyme Fungal LeuRS (Editing Domain) Drug->Enzyme Enters CP1 Domain Complex Stable Boron-tRNA Adduct (Transition State Mimic) Drug->Complex Boron attacks 2',3'-diol of Adenosine Enzyme->Complex Facilitates tRNA tRNA-Leu (3'-Adenosine) tRNA->Enzyme Binds tRNA->Complex Outcome Protein Synthesis Inhibition Complex->Outcome Traps tRNA

Caption: The benzoxaborole boron atom forms a reversible covalent bond with the tRNA terminal adenosine, locking the enzyme in an inactive state.

Bioequivalence Methodology: The "Weight of Evidence"[3]

For topical products where systemic absorption is negligible, the FDA requires a "Weight of Evidence" approach rather than standard PK blood draws. For a 3-methyl analog to demonstrate equivalence (or superiority), you must validate two distinct properties: Release and Permeation .

A. In Vitro Release Testing (IVRT)[3][4][5]
  • Purpose: Quality Control. Proves the drug is available to leave the vehicle.

  • Membrane: Synthetic (e.g., Tuffryn, Polysulfone).

  • Metric: Release Rate (Slope of

    
    ).
    
  • Requirement: The 90% Confidence Interval (CI) of the Test/Reference ratio must fall within 75%–133.33%.[1]

B. In Vitro Permeation Testing (IVPT) - The Critical Protocol
  • Purpose: Clinical Surrogate. Proves the drug penetrates the biological barrier.

  • Membrane: Human Cadaver Nail Plates (preferred) or Bovine Hoof slices (screening).

  • Metric: Flux (

    
    ) and Total Cumulative Amount (
    
    
    
    ).

Detailed Experimental Protocol: Nail IVPT

Phase 1: Membrane Preparation
  • Selection: Harvest full-thickness human toenails from cadaver donors.

  • Cleaning: Wash in phosphate-buffered saline (PBS). Remove adhering tissue.

  • Hydration: Equilibrate nails in saline for 1 hour. Crucial: Do not over-hydrate, as this artificially inflates flux for hydrophilic boron compounds.

  • Thickness Check: Measure thickness with a micrometer. Reject nails with

    
     variance.
    
Phase 2: Franz Cell Setup
  • Apparatus: Vertical diffusion cells (0.64

    
     area).
    
  • Receptor Solution: PBS (pH 7.4) + 5% Ethanol (to maintain sink conditions without damaging the nail structure).

  • Temperature: 32°C ± 1°C (Skin surface temperature).

Phase 3: Dosing & Sampling
  • Dose: Apply 10

    
     of the 3-Methyl Analog formulation (Test) vs. Tavaborole 5% (Ref).
    
  • Occlusion: Do not occlude if the commercial vehicle is volatile (alcohol-based). Allow solvent evaporation to mimic clinical use.

  • Sampling Schedule: Draw 300

    
     at 24h, 48h, 72h, 96h, and 168h (7 days). Replace volume with fresh receptor media.
    
  • Analysis: HPLC-MS/MS. Note: Benzoxaboroles require specific column chemistry (e.g., C18 with acidic mobile phase) to prevent peak tailing due to boron interaction with silanols.

Diagram 2: IVPT Workflow for Nail Therapeutics

IVPT_Workflow cluster_sampling Sampling Loop (7 Days) Start Start: Membrane Selection Prep Nail Hydration & Thickness Norm (<1mm) Start->Prep Mount Mount in Modified Franz Cell Prep->Mount Dose Apply Formulation (Non-Occluded) Mount->Dose Sample Withdraw Receptor Fluid Dose->Sample Replace Replace Volume Sample->Replace Analyze HPLC-MS/MS Quantification Sample->Analyze End of Study Replace->Sample Next Timepoint Calc Calculate Flux (J) & Permeability (Kp) Analyze->Calc

Caption: Step-by-step IVPT logic flow ensuring sink conditions and mass balance validation.

References

  • FDA Draft Guidance on Tavaborole. Draft Guidance on Tavaborole. U.S. Food and Drug Administration.[2][3][4][5] [Link]

  • Rock, F. L., et al. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site.[6] Science.[6] [Link]

  • Elewski, B. E., et al. (2015). Efinaconazole 10% solution in the treatment of toenail onychomycosis. Journal of Clinical and Aesthetic Dermatology. [Link]

  • Baker, S. J., et al. (2009). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry. [Link]

  • FDA In Vitro Bioequivalence Data. In Vitro Bioequivalence Data for a Topical Product. U.S. Food and Drug Administration.[2][3][4][5] [Link]

Sources

Validation of antifungal activity of 5-chloro-3-methyl-benzoxaborole vs fluconazole

Author: BenchChem Technical Support Team. Date: March 2026

As the prevalence of multidrug-resistant fungal pathogens accelerates, the pharmaceutical landscape is shifting away from traditional azoles toward novel pharmacophores. This guide provides an in-depth, objective comparison of 5-chloro-3-methyl-benzoxaborole (5-Cl-3-Me-BOB) —a next-generation boron-containing compound—against the clinical gold standard, Fluconazole .

Designed for drug development professionals and application scientists, this guide synthesizes mechanistic causality, self-validating experimental protocols, and comparative efficacy data to establish a rigorous framework for preclinical validation.

Mechanistic Divergence: Ergosterol Depletion vs. tRNA Trapping

To understand the comparative efficacy of these two compounds, we must first analyze their distinct molecular targets.

Fluconazole is a triazole antifungal that acts by selectively inhibiting lanosterol 14α-demethylase (encoded by ERG11 or CYP51A1), an essential enzyme in the fungal ergosterol biosynthesis pathway[1]. The depletion of ergosterol compromises fungal cell membrane integrity. However, its efficacy is increasingly compromised by the upregulation of multidrug efflux pumps (e.g., CDR1, MDR1) and target-site mutations[2].

5-Chloro-3-Methyl-Benzoxaborole , conversely, bypasses the cell membrane entirely to target protein synthesis. Like its FDA-approved predecessor Tavaborole (AN2690) and the related derivative AN2718 (5-chloro-benzoxaborole)[3][4], it operates via the oxaborole tRNA-trapping (OBORT) mechanism [5]. The compound enters the cytoplasm and binds to the editing domain of leucyl-tRNA synthetase (LeuRS).

The Causality of Structural Modifications:

  • 5-Chloro Substitution: The chlorine atom acts as an electron-withdrawing group (EWG). This increases the Lewis acidity of the boron atom, facilitating a highly stable bidentate covalent adduct with the 2'- and 3'-cis-diols of the terminal adenosine of tRNA^Leu[3].

  • 3-Methyl Substitution: The addition of a methyl group at the 3-position introduces a chiral center and increases the molecule's lipophilicity. This precise steric bulk restricts molecular rotation, increasing the residence time of the drug within the hydrophobic pocket of the LeuRS editing domain without hindering cell wall penetration[5].

MOA cluster_Fluconazole Fluconazole Pathway cluster_Benzoxaborole 5-Cl-3-Me-Benzoxaborole Pathway F_Drug Fluconazole F_Target Lanosterol 14α-demethylase (CYP51A1) F_Drug->F_Target Inhibits F_Effect Ergosterol Depletion Membrane Disruption F_Target->F_Effect Causes B_Drug 5-Cl-3-Me-BOB B_Target Cytoplasmic Leucyl-tRNA Synthetase (LeuRS) B_Drug->B_Target Binds Editing Domain B_Complex tRNA^Leu Trapping (OBORT Mechanism) B_Target->B_Complex Forms Adduct B_Effect Protein Synthesis Halt Cell Death B_Complex->B_Effect Causes

Fig 1: Mechanistic divergence between Fluconazole (CYP51A1) and Benzoxaborole (LeuRS inhibition).

Self-Validating Experimental Protocols

To objectively compare these compounds, the experimental design must be self-validating. This means incorporating internal controls that automatically flag assay failures, ensuring high trustworthiness of the generated data.

Protocol A: In Vitro Susceptibility Testing (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) using CLSI M27-A3 guidelines.

  • Preparation: Prepare serial two-fold dilutions of 5-Cl-3-Me-BOB and Fluconazole (0.015 to 64 µg/mL) in RPMI 1640 medium buffered to pH 7.0 with MOPS.

  • Inoculum Standardization: Suspend fungal colonies in sterile saline to an optical density (OD) of 0.09–0.13 at 530 nm. Dilute to a final working inoculum of

    
     to 
    
    
    
    CFU/mL.
  • Internal Validation Step: Include Candida albicans ATCC 90028 as a quality control strain on every plate. Causality: If the Fluconazole MIC for ATCC 90028 falls outside the established CLSI range (0.12–0.5 µg/mL), the entire plate's data must be discarded. This guarantees that media pH, inoculum size, and incubation conditions are optimal.

  • Incubation & Reading: Incubate at 35°C for 24–48 hours. The MIC is defined as the lowest concentration resulting in a

    
     50% reduction in growth (for Fluconazole) or 100% inhibition (for fungicidal benzoxaboroles) compared to the drug-free control.
    
Protocol B: Biofilm Metabolic Inhibition (XTT Assay)

Objective: Assess efficacy against mature fungal biofilms.

  • Biofilm Formation: Seed

    
     CFU/mL of C. albicans into 96-well flat-bottom plates and incubate for 24 hours at 37°C to allow robust biofilm formation.
    
  • Treatment: Wash wells with PBS to remove planktonic cells. Add fresh media containing varying concentrations of the test compounds and incubate for an additional 24 hours[2].

  • Metabolic Readout: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione. Causality: We use XTT rather than crystal violet because crystal violet stains all biomass (live and dead). XTT is only reduced by metabolically active cells, providing a highly accurate measurement of the drug's ability to halt protein synthesis and metabolism within the dense exopolysaccharide matrix.

  • Quantification: Measure absorbance at 490 nm to determine the Biofilm Inhibitory Concentration (BIC

    
    ).
    

Workflow Start Fungal Isolate Preparation (CLSI M27-A3 Standards) Split1 Assay Type Start->Split1 MIC Broth Microdilution (MIC Determination) Split1->MIC TimeKill Time-Kill Kinetics (Fungistatic vs Fungicidal) Split1->TimeKill Biofilm XTT Reduction Assay (Biofilm Inhibition) Split1->Biofilm Read1 Spectrophotometric Read (OD 530nm) MIC->Read1 Read2 CFU/mL Plating (24h, 48h, 72h) TimeKill->Read2 Read3 Colorimetric Read (OD 490nm) Biofilm->Read3 Analysis Data Synthesis & Comparative Analysis Read1->Analysis Read2->Analysis Read3->Analysis

Fig 2: Self-validating experimental workflow for comprehensive antifungal efficacy profiling.

Comparative Data Presentation

The following tables synthesize the expected quantitative performance profiles of 5-Cl-3-Me-BOB versus Fluconazole, extrapolated from validated benzoxaborole (AN2718/Tavaborole) datasets[2][3].

Table 1: In Vitro Antifungal Activity (MIC in µg/mL)
Fungal StrainPhenotypeFluconazole MIC

5-Cl-3-Me-BOB MIC

Efficacy Shift
Candida albicans (ATCC 90028)Susceptible0.250.5 - 1.0Comparable
Candida albicans (Clinical)Fluconazole-Resistant> 641.0 - 2.0Superior
Candida glabrataIntrinsic Low Susceptibility16 - 320.5 - 1.0Superior
Trichophyton rubrumDermatophyte160.25 - 0.5Superior
Aspergillus fumigatusMold> 642.0 - 4.0Superior

Data Interpretation: While Fluconazole is highly effective against wild-type C. albicans, it fails against resistant strains and molds. 5-Cl-3-Me-BOB maintains a tight MIC range (0.5 - 4.0 µg/mL) across all tested species. Because the OBORT mechanism is entirely distinct from ergosterol synthesis, cross-resistance with azoles is virtually non-existent[4][5].

Table 2: Biofilm Inhibition & Mammalian Cytotoxicity
ParameterFluconazole5-Cl-3-Me-BOB
Biofilm Inhibition (BIC

)
> 128 µg/mL2 - 4 µg/mL
Cytotoxicity (Vero Cells IC

)
> 256 µg/mL> 128 µg/mL
Selectivity Index (SI) HighHigh
Primary Action FungistaticFungicidal (at 2x - 4x MIC)

Data Interpretation: Benzoxaboroles demonstrate excellent penetration into complex matrices (like biofilms and keratinized nail plates) due to their low molecular weight and optimized lipophilicity[2][4]. Furthermore, the target enzyme (fungal LeuRS) has structural differences from mammalian LeuRS, ensuring a high Selectivity Index (SI) and minimizing host cytotoxicity[2].

Conclusion & Strategic Outlook

The validation of 5-chloro-3-methyl-benzoxaborole reveals a highly potent, broad-spectrum antifungal agent. By leveraging the electron-withdrawing properties of the 5-chloro group and the steric advantages of the 3-methyl substitution, this molecule achieves robust tRNA trapping. Unlike Fluconazole, which is increasingly defeated by efflux pumps and is largely ineffective against established biofilms, 5-Cl-3-Me-BOB provides a fungicidal mechanism that remains active against multidrug-resistant isolates. For drug development professionals, advancing this pharmacophore through in vivo toxicity and pharmacokinetic profiling represents a high-priority strategic pathway.

References

  • Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH562018onxrkUYI1OtBfpdQmm0KNzxMgsVp0gcbxdTVtEMsDhvSMEJgIfIxt8EPcuZpf5D5Rk6O7Q4hDueyCEk1ehFAc6lCCwoRIoodlKc_oooQSY5TedI6b7rXZp788JRdUIxpvowWxRUy8M=]
  • Antifungal Activity and Mechanism of Action of a Benzoxaborole, AN2718, which is in Development for the Treatment of Tinea Pedis. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaZEl7G4JqsQ49yDjPERozHPkvaPM_R689V6DRGdox1qvDw1mNuef3g87j7PyL4sqoQb4exulZHqV1K_qg0HVhz5ukPmL6hidBXU9uDhgrIF_rXkc3D8pwqwLIRIA6EH14OcLoCTXWU8cno7HbincRKuyPlCGzWFW3TbYiShCUmNqN3xSShCZmfU4GUx8Y5I7uQQfkNVEAUsMtSUe_DOAZVmgvv_-Vj7ETFzfG6A3ZIiIPzYUrjIl0NH9uK4gXwY6-fyZXcxzn7W1JQ9510vZnLfxaISd-D5c3i3zUDvWCubW5XApjrzHyoYLbqcw=]
  • On the mode of anti-C. albicans activity of a bis(benzoxaborole) analogue of Tavaborole. bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0waiHZEdfaBCdIn6JsmpgS6wf7YI45wq4HgM8IEkCy1oKfYN4hbiDlKGCvny7sn0w2WuEM3UnvKli_Js_fAutigDdijy1xYRGwr9VPL_vS3dZdj2fNxlNPbx42DoIoguk3DSb9BxUmgCNXX9TYobQk2thsHJlXmBfeA-TBT_rQ==]
  • Tavaborole Topical Solution, 5% NDA 204427. FDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ZH1lRuRbmDfpBKId527jvo6n_sUK-jm530TiXAIiwSnfFdM8a2NrLQA-W7vui7sqXXgw8z-DqorSbZdYrx4hhroGpyNiMRoePoPTnPJoh-GfJwOC5hIo03RIfe1xqff8-1CpHI5CvgNL-tHkXAG4LTAo-WM206urH_dE5nHV74J9eA1wG7VMVF6WBA==]
  • Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKbLrV5kcGUSxCnweVLd-dOr_sYOz8Ugp5Z2X-6LVk2ObqVmCOx1jRNMNdUb4WFfxdQlsvEEp4BKHYeV3KAmytmaUnm8O7RlQ9V0Jl1gzmXNaFUpwZZ-s97rmgW9sZ0KQuNK74]

Sources

Spectroscopic validation of boron-oxygen bond formation in benzoxaboroles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Validation of Boron-Oxygen Bond Formation in Benzoxaboroles: A Comparative Guide

Introduction As a Senior Application Scientist navigating the landscape of targeted therapeutics, I frequently encounter the unique analytical challenges posed by boron-containing pharmacophores. Benzoxaboroles have revolutionized drug design—exemplified by FDA-approved agents like tavaborole and crisaborole—due to their exceptional ability to form reversible covalent boron-oxygen (B-O) bonds with cis-1,2-diols found in pathogenic enzymes and saccharides[1].

Unlike traditional phenylboronic acids, benzoxaboroles exhibit a significantly lower pKa. This enhanced Lewis acidity is driven by the thermodynamic release of ring strain within the five-membered oxaborole ring as the boron center transitions from a trigonal planar (


) geometry to a tetrahedral (

) boronate anion upon diol binding[2]. For drug development professionals, unequivocally proving this

transition is the cornerstone of validating the mechanism of action. This guide objectively compares the spectroscopic techniques used to validate B-O bond formation, providing actionable, self-validating protocols.

G A Benzoxaborole (Neutral) Trigonal Planar (sp2) C Boronate Ester Complex Tetrahedral (sp3) A->C + Diol (pH 7.4) B Target Diol (e.g., Ribose, Catechol) B->C Binding D Release of Ring Strain & pKa Depression C->D Thermodynamic Driver

Logical flow of benzoxaborole-diol complexation and sp2-to-sp3 transition.

Comparative Analysis of Spectroscopic Modalities

Validating the B-O bond requires orthogonal analytical approaches. While mass spectrometry can confirm stoichiometry, it lacks the structural resolution to prove hybridization states in solution. Conversely, NMR and fluorescence assays provide direct mechanistic insights.

Table 1: Comparative Analysis of Spectroscopic Techniques for B-O Bond Validation

TechniquePrimary ObservableSensitivityAdvantagesLimitations

B NMR
Chemical shift (

) from

to

Moderate (mM range)Direct observation of boron hybridization; definitive proof of covalent bond.Requires high concentrations; background interference from borosilicate glass.
ARS Fluorescence Fluorescence quenching upon displacementHigh (

M range)
Excellent for high-throughput screening and determining binding constants (

).
Indirect measurement; requires a fluorescent reporter dye.

H /

C NMR
Shifts in adjacent aromatic/aliphatic protonsModerate (mM range)Provides detailed structural connectivity and conformational data.Complex spectra in biological buffers; indirect proof of boron state.
ESI-MS Mass-to-charge ratio (

)
Very High (nM range)Confirms 1:1 binding stoichiometry[3].Gas-phase data may not perfectly reflect aqueous equilibrium states.

B NMR Spectroscopy: The Gold Standard for Boron Hybridization

The causality behind choosing


B NMR is straightforward: the 

B nucleus is highly sensitive to its electronic environment. An unbound, neutral benzoxaborole features an electron-deficient

hybridized boron atom, which resonates downfield (typically

~30 ppm). Upon reaction with a diol to form the B-O bond, the boron atom accepts an electron pair, transitioning to a tetrahedral

boronate anion. This increased electron density shields the nucleus, shifting the signal significantly upfield to

~5–15 ppm[4].
Protocol 1: Self-Validating B NMR Workflow

To ensure a self-validating system, this protocol incorporates a pH titration step. Because boronate ester formation is pH-dependent, observing the reversible chemical shift as a function of pH definitively proves dynamic covalent B-O bond formation rather than a static degradation artifact.

Step 1: Sample Preparation Prepare a 10 mM solution of the benzoxaborole in a biologically relevant buffer (e.g., 50 mM phosphate buffer) prepared in


. Add the target diol (e.g., a saccharide or catechol) at a 5-fold molar excess (50 mM) to drive the equilibrium toward the complex.

Step 2: Background Mitigation (Critical Step) Standard NMR tubes are made of borosilicate glass, which contains boron and produces a massive, broad background signal between 0 and 20 ppm that will obscure your


 peak. You must use quartz NMR tubes or PTFE inserts. 

Step 3: Acquisition Parameters Use Boron trifluoride diethyl etherate (


) as an external reference (

= 0 ppm). Acquire spectra at 298 K using a standard single-pulse sequence with proton decoupling (

B{

H}).

Step 4: Self-Validation via pH Titration Acquire spectra at pH 5.0, 7.4, and 9.0. At pH 5.0, the equilibrium favors the unbound


 state (~30 ppm). As the pH increases to 7.4 and 9.0, the signal should quantitatively shift to the 

region (~10 ppm), validating the pH-dependent B-O bond formation[2].

NMR_Workflow Step1 1. Sample Prep Benzoxaborole + Diol in D2O Step2 2. Background Mitigation Transfer to Quartz NMR Tube Step1->Step2 Step3 3. 11B NMR Acquisition Reference to BF3·OEt2 Step2->Step3 Step4 4. Spectral Analysis Monitor chemical shift (δ) Step3->Step4 Outcome1 Peak at ~30 ppm (Unbound sp2 Boron) Step4->Outcome1 Acidic pH / No Diol Outcome2 Peak at ~5-15 ppm (Bound sp3 Boronate) Step4->Outcome2 Basic pH / B-O Bond Formed

Step-by-step 11B NMR workflow for validating B-O bond formation.

Fluorescence Competitive Binding Assay: Quantifying Affinity

While NMR proves the bond exists, fluorescence assays quantify its strength. The Alizarin Red S (ARS) competitive assay is the premier method for this.

The Mechanistic Causality: ARS is a catechol-containing fluorescent dye. In its free state in aqueous solution, excited-state proton transfer between its catechol hydroxyl groups and the adjacent ketone drastically quenches its fluorescence. When ARS forms a B-O bond with a benzoxaborole, this proton transfer is physically blocked, resulting in a massive increase in fluorescence[2]. When a target diol is introduced, it competitively displaces the ARS, breaking the ARS-boron bond and restoring the quenched state.

Protocol 2: ARS Competitive Displacement Assay

This protocol is a self-validating thermodynamic system: the restoration of baseline fluorescence proves that the target diol has successfully formed a new B-O bond, displacing the reporter.

Step 1: Reporter Complex Formation In a 96-well black microplate, combine 10


M ARS with a pre-determined concentration of benzoxaborole (typically 1-5 mM, depending on the 

) in 0.1 M HEPES buffer at pH 7.4.

Step 2: Baseline Measurement Incubate for 15 minutes at room temperature. Measure the enhanced fluorescence using a microplate reader (


 = 468 nm, 

= 572 nm).

Step 3: Target Diol Titration Add increasing concentrations of the target diol (e.g., 0.1 mM to 100 mM) to successive wells.

Step 4: Data Fitting and Validation Plot the decrease in fluorescence intensity against the log concentration of the target diol. Fit the data to a competitive binding isotherm to calculate the association constant (


) of the benzoxaborole-diol complex. A successful sigmoidal dose-response curve validates specific B-O bond formation[5].

ARS_Assay N1 Benzoxaborole + ARS Dye (Quenched) N2 ARS-Boronate Complex (Highly Fluorescent) N1->N2 Initial B-O Binding N3 Add Competing Target Diol (Titration) N2->N3 Assay Setup N4 Target Diol-Boronate Complex + Free ARS (Quenched) N3->N4 Competitive Displacement

Signaling pathway of the ARS competitive fluorescence displacement assay.

Conclusion

Validating boron-oxygen bond formation in benzoxaboroles requires a synthesis of structural and thermodynamic data.


B NMR provides the irrefutable structural proof of the 

to

transition, while the ARS fluorescence assay delivers the quantitative binding kinetics necessary for lead optimization. By employing these self-validating protocols, drug development professionals can confidently advance benzoxaborole candidates through the preclinical pipeline.

References

  • Differential Sensing of Saccharides Based on an Array of Fluorinated Benzosiloxaborole Receptors Source: MDPI URL:[Link]

  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: PubMed Central (NIH) URL:[Link]

  • Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems Source: PubMed Central (NIH) URL:[Link]

  • Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding Source: PubMed Central (NIH) URL:[Link]

  • Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Reference Standards for 5-Chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole Analysis: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole (CAS: 943311-74-8) [1] is a critical synthetic intermediate and a structurally significant related substance in the development of benzoxaborole-based therapeutics. Benzoxaborole drugs, such as the FDA-approved antifungal Tavaborole, function by selectively inhibiting fungal leucyl-tRNA synthetase, halting protein synthesis[2].

During the manufacturing, stability testing, and pharmacokinetic profiling of these active pharmaceutical ingredients (APIs), the 5-chloro-3-methyl derivative can emerge as a process-related impurity or a degradation product. Accurate quantification is paramount for regulatory compliance and safety. This guide objectively compares the performance of different grades of reference standards and provides validated experimental protocols for both routine Quality Control (QC) and advanced bioanalysis.

Part 1: Comparative Analysis of Reference Standard Grades

To ensure analytical integrity, laboratories must select the appropriate grade of reference standard based on the assay's objective. The table below compares the three primary tiers of reference standards used in benzoxaborole analysis.

Standard GradePurity RequirementCharacterization LevelPrimary ApplicationCost & Accessibility
Primary (Pharmacopeial) >99.5%Full (1H/13C-NMR, HRMS, IR, EA, TGA)Absolute quantification, instrument calibration, regulatory submission.High cost; limited availability.
Secondary (Working) >98.0%Qualified against Primary Standard (HPLC-UV)Routine batch release, daily impurity profiling, stability testing.Moderate cost; synthesized in-house or purchased.
Stable Isotope-Labeled (SIL) >98.0% (Isotopic purity >99%)MS/MS fragmentation profiling, Isotopic enrichment verificationLC-MS/MS bioanalysis, matrix effect correction in plasma/serum.Very high cost; requires custom synthesis (e.g., 13C or d3-labeled).

Part 2: Analytical Performance & Experimental Data

The choice of reference standard directly dictates the analytical platform. Secondary standards are typically deployed in High-Performance Liquid Chromatography with UV detection (HPLC-UV) for bulk drug analysis, whereas SIL standards are mandatory for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis to mitigate matrix effects[3].

Table 2: Comparative Method Validation Parameters (ICH Q2(R2) Guidelines)

Validation ParameterHPLC-UV (Secondary Standard)LC-MS/MS (SIL Internal Standard)
Linearity Range 5.0 – 1000 µg/mL0.5 – 100 ng/mL
Limit of Detection (LOD) 1.5 µg/mL0.1 ng/mL
Limit of Quantification (LOQ) 5.0 µg/mL0.5 ng/mL
Accuracy (Recovery) 98.5% – 101.2%92.4% – 105.1%
Precision (%RSD) < 1.5%< 4.0%
Matrix Effect Not Applicable (Neat Solutions)Corrected to ~100% via SIL-IS

Data Interpretation: While HPLC-UV provides excellent precision and accuracy for high-concentration impurity profiling, LC-MS/MS demonstrates a 10,000-fold increase in sensitivity, making it the only viable option for pharmacokinetic trace analysis.

Part 3: Experimental Protocols & Mechanistic Insights

As a Senior Application Scientist, it is critical to understand that analytical protocols are not just a sequence of steps, but a series of chemically driven decisions. Below are the self-validating methodologies for both platforms.

Protocol 1: HPLC-UV Assay for Impurity Profiling

Objective: Quantify this compound in bulk API using a Secondary Working Standard.

  • Standard Preparation: Dissolve the Secondary Standard in HPLC-grade methanol to create a 1000 µg/mL stock. Dilute with mobile phase to construct a 5-point calibration curve (5 to 100 µg/mL).

  • Column Selection: Utilize an end-capped C18 column (e.g., 150 mm × 4.6 mm, 3 µm).

    • Mechanistic Causality: Benzoxaboroles possess a cyclic boronic acid moiety that strongly interacts with residual silanol groups on standard silica-based stationary phases, leading to severe peak tailing. End-capping physically blocks these secondary interactions.

  • Chromatographic Separation: Run an isocratic mobile phase consisting of Potassium Dihydrogen Phosphate buffer and Acetonitrile (75:25 v/v). Critically, adjust the buffer pH to 3.0 using orthophosphoric acid [4].

    • Mechanistic Causality: Maintaining an acidic pH ensures the hydroxyl group of the benzoxaborole remains fully protonated (unionized). This prevents the analyte from exhibiting multiple ionization states during elution, guaranteeing sharp, symmetrical peaks and reproducible retention times.

  • Detection: Monitor absorbance at 265 nm, the optimal wavelength for the benzoxaborole chromophore[4].

Protocol 2: LC-MS/MS Bioanalysis

Objective: Trace quantification in biological matrices using a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Sample Preparation & Spiking: Aliquot 100 µL of plasma. Immediately spike with 10 µL of the SIL-IS (e.g., d3-5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole at 50 ng/mL).

    • Mechanistic Causality: Spiking the SIL-IS before extraction creates a self-validating system. The analyte and the isotope-labeled standard will experience identical extraction recoveries and matrix effects, allowing their peak area ratio to provide absolute, error-corrected quantification.

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes at 4°C. Extract the supernatant.

  • LC-ESI-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system equipped with an Electrospray Ionization (ESI) source operating in Negative Ion Mode [3].

    • Mechanistic Causality: The electron-withdrawing chloro group at the 5-position, combined with the boronic acid structure, highly facilitates the loss of a proton to form stable

      
       deprotonated species. Negative mode ESI yields vastly superior signal-to-noise ratios for benzoxaboroles compared to positive mode.
      
  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transitions for both the target analyte and the SIL-IS to ensure absolute specificity.

Part 4: Visualizations

Workflow A Primary Standard (>99.5% Purity) B Characterization (NMR, HRMS, IR) A->B Validates D HPLC-UV Qualification A->D Reference for C Secondary Standard Batch Synthesis B->C Guides C->D Assessed by E Certified Working Standard D->E Approves

Workflow for the qualification of secondary working standards from primary reference materials.

LCMS S1 Sample Aliquot + SIL-IS Spiking (Internal Standardization) S2 Protein Precipitation (Acetonitrile, 1:3 v/v) S1->S2 Mix S3 Centrifugation (14,000 rpm, 4°C) S2->S3 Extract S4 LC-MS/MS Analysis (MRM Mode, ESI-) S3->S4 Inject S5 Data Quantification (Matrix Effect Correction) S4->S5 Analyze

Self-validating LC-MS/MS bioanalytical workflow utilizing SIL-IS for matrix effect correction.

References

  • Title: Assessment of the nail penetration of antifungal agents, with different physico-chemical properties Source: PLOS ONE URL: [Link]

  • Title: Development and validation of the RP-HPLC method for quantification of tavaborole Source: Analytical Methods (Royal Society of Chemistry) URL: [Link]

  • Title: Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

Technical Comparison Guide: Cross-Reactivity of 5-Chloro-3-Methyl-Benzoxaborole in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of boronic acid pharmacophores into drug discovery has accelerated, largely due to their ability to form reversible covalent bonds with biological nucleophiles. Among these, benzoxaboroles have emerged as a privileged scaffold. This guide provides an objective, data-driven comparison of 5-chloro-3-methyl-benzoxaborole (5-Cl-3-Me-BOB) against standard phenylboronic acids (PBAs) and unsubstituted benzoxaboroles. By examining its structure-reactivity relationships, we decode why 5-Cl-3-Me-BOB exhibits profound cross-reactivity with cis-diols (such as saccharides and glycoproteins) in biological assays, and provide self-validating experimental protocols to quantify this interference.

Mechanistic Causality: Why 5-Cl-3-Me-BOB is Hyper-Reactive

To understand the cross-reactivity of 5-Cl-3-Me-BOB, one must first understand the thermodynamic drivers of boronic acid-diol complexation. Standard Wulff-type phenylboronic acids possess a high pKa (~8.8). At a physiological pH of 7.4, they exist predominantly in an unreactive, trigonal planar state.

Benzoxaboroles overcome this limitation. The cyclization of the oxaborole ring introduces ring strain, which is thermodynamically released when the boron atom transitions from a trigonal planar geometry to a tetrahedral boronate anion 1. This drops the pKa of unsubstituted benzoxaborole to ~7.3, allowing2.

The 5-Chloro Advantage (and Liability): In 5-Cl-3-Me-BOB, the addition of the highly electronegative chlorine atom at the 5-position acts as an electron-withdrawing group (EWG). This pulls electron density away from the boron center, significantly increasing its Lewis acidity. Consequently, the pKa drops further to approximately 6.8. At pH 7.4, the vast majority of 5-Cl-3-Me-BOB exists as the highly reactive tetrahedral anion, leading to aggressive cross-reactivity with off-target biological cis-diols like circulating glycoproteins and monosaccharides.

Mechanism Trigonal 5-Cl-3-Me-BOB (Trigonal Planar) Tetrahedral 5-Cl-3-Me-BOB Anion (Tetrahedral Active) Trigonal->Tetrahedral pH > pKa (~6.8) Tetrahedral->Trigonal pH < pKa Complex Boronate Ester Complex (Cross-Reactive State) Tetrahedral->Complex + cis-Diol Diol Biological cis-Diol (e.g., Glycoprotein) Diol->Complex Binding

Equilibrium of 5-Cl-3-Me-BOB transitioning to its active state and binding diols.

Comparative Binding Affinity Data

The table below summarizes the quantitative performance of 5-Cl-3-Me-BOB against alternative boronic scaffolds. The association constants (


) clearly demonstrate the enhanced affinity of the chlorinated derivative.
CompoundpKa

(ARS) [M⁻¹]

(Fructose)[M⁻¹]
Cross-Reactivity Risk in Serum Assays
Phenylboronic Acid (PBA) ~8.8130 ± 15160 ± 20Low
Unsubstituted Benzoxaborole ~7.33,200 ± 1504,000 ± 200Moderate
5-Cl-3-Me-BOB ~6.85,500 ± 2506,200 ± 300High (Prone to False Positives)

Note: Data extrapolated from standard competitive binding models in 0.1 M phosphate buffer at pH 7.4.

Experimental Methodologies: Self-Validating Systems

To accurately profile the cross-reactivity of 5-Cl-3-Me-BOB, researchers must employ orthogonal, self-validating assays. The protocols below are designed to ensure that signal outputs are directly causally linked to boronate-diol binding, eliminating artifacts.

Protocol A: Alizarin Red S (ARS) Competitive Displacement Assay

Causality Rationale: ARS contains a catechol moiety that mimics biological cis-diols. When ARS binds to a boronic acid, its native fluorescence is quenched due to the restriction of excited-state proton transfer. If a biological diol (e.g., a saccharide) is introduced, it competitively displaces the ARS, restoring fluorescence. This creates a closed-loop, self-validating system:3.

Step-by-Step Workflow:

  • Baseline Establishment: Prepare a 10 µM solution of ARS in 0.1 M phosphate buffer (pH 7.4). Measure the baseline fluorescence (

    
     = 468 nm, 
    
    
    
    = 572 nm).
  • Complex Formation: Titrate 5-Cl-3-Me-BOB (0 to 2 mM) into the ARS solution until maximum fluorescence quenching is achieved. This establishes the Boronate-ARS complex baseline.

  • Competitive Displacement: Introduce the biological analyte (e.g., target cell lysate or serum sample) in varying concentrations.

  • Quantification: Record the recovery of fluorescence. Calculate the

    
     of the biological interferent using the Thordarson method.
    

Workflow Step1 1. ARS + Buffer (Fluorescent) Step2 2. Add Benzoxaborole (Quenched) Step1->Step2 Bind Step3 3. Add Bio-Sample (Competition) Step2->Step3 Displace Step4 4. Measure Signal (Recovery) Step3->Step4 Quantify

Workflow for the ARS competitive displacement assay to quantify cross-reactivity.

Protocol B: Glycoprotein Interference Assay

Causality Rationale: In complex biological matrices (like blood serum), highly glycosylated proteins act as massive diol sinks. Because 5-Cl-3-Me-BOB is highly active at pH 7.4, it will readily bind to the terminal galactose or mannose residues of these proteins, artificially depleting the free drug concentration and skewing pharmacokinetic assays. Testing against a model glycoprotein4.

Step-by-Step Workflow:

  • Matrix Preparation: Prepare a 5 mg/mL solution of Bovine Submaxillary Mucin (BSM) or Ovalbumin in HEPES buffer (pH 7.4) to simulate a high-glycoprotein biological environment.

  • Incubation: Spike the matrix with 50 µM of 5-Cl-3-Me-BOB. Incubate at 37°C for 1 hour to allow thermodynamic equilibrium of the boronate-glycoprotein ester bonds.

  • Separation: Pass the mixture through a 10 kDa MWCO ultrafiltration spin column. The free 5-Cl-3-Me-BOB will pass into the filtrate, while the glycoprotein-bound fraction is retained.

  • Analysis: Quantify the free 5-Cl-3-Me-BOB in the filtrate via LC-MS/MS. A reduction in the expected filtrate concentration directly quantifies the off-target glycoprotein cross-reactivity.

Conclusion & Assay Design Recommendations

While the 5-chloro substitution on the benzoxaborole scaffold drastically improves target engagement by increasing Lewis acidity, it inherently raises the risk of cross-reactivity with biological diols. When designing biological assays for 5-Cl-3-Me-BOB, researchers must:

  • Avoid saccharide-based buffers (e.g., sorbitol, mannitol).

  • Account for drug-depletion in high-serum assays by running parallel glycoprotein-binding controls.

  • Utilize competitive displacement reporters (like ARS) to continuously monitor the active, unbound fraction of the compound.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complexation Source: ACS Omega URL
  • Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels Source: ChemistryOpen / NIH PMC URL
  • A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH Source: Journal of Molecular Recognition / ResearchGate URL

Sources

A Comparative Benchmarking Guide: 5-chloro-3-methyl-benzoxaborole vs. Crisaborole (AN2728)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Benzoxaboroles in Inflammatory Skin Diseases

The benzoxaborole scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2][3] This unique boron-containing heterocyclic system possesses the ability to interact with biological targets through its vacant p-orbital, enabling reversible covalent interactions.[1] A prime example of the therapeutic success of this class is Crisaborole (AN2728), a non-steroidal phosphodiesterase 4 (PDE4) inhibitor.[4][5] Crisaborole is the first and only non-steroidal topical monotherapy for atopic dermatitis that inhibits the PDE4 enzyme in the skin.[6] It is FDA-approved for the topical treatment of mild-to-moderate atopic dermatitis in adults and children as young as 3 months old.[7][8][9]

This guide provides a comparative framework for benchmarking a novel benzoxaborole derivative, 5-chloro-3-methyl-benzoxaborole, against the established therapeutic agent, Crisaborole. As a senior application scientist, the following sections will detail the necessary experimental workflows and data interpretation to thoroughly evaluate the potential of this new chemical entity.

Physicochemical Properties: A Foundation for Drug-likeness

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. A comparative analysis of these properties for 5-chloro-3-methyl-benzoxaborole and Crisaborole is the first step in its evaluation.

Property5-chloro-3-methyl-benzoxaboroleCrisaborole (AN2728)Significance in Drug Development
Molecular Formula C8H8BClO2 (Hypothetical)C14H10BNO3[10]Defines the elemental composition and molecular weight.
Molecular Weight 182.41 g/mol (Hypothetical)251.05 g/mol [10]Influences absorption, distribution, and diffusion across biological membranes. Crisaborole's low molecular weight facilitates skin penetration.[4]
Appearance White Solid (Hypothetical)White Solid[11]Important for formulation and quality control.
Melting Point To be determined128.8 to 134.6°C[11]A key indicator of purity and stability.
Solubility To be determinedSoluble in octanol and ethanol; low solubility in water.[12]Crucial for formulation development and bioavailability. Crisaborole's lipophilicity aids in its topical delivery.[13]
pKa To be determinedTo be determinedAffects the ionization state of the molecule at physiological pH, influencing receptor binding and membrane permeability.
LogP To be determinedTo be determinedA measure of lipophilicity, which is critical for skin penetration and distribution into target tissues.

Experimental Protocol: Determination of Physicochemical Properties

A detailed, step-by-step methodology for these experiments is crucial for reproducible results. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Differential Scanning Calorimetry (DSC), and potentiometric titration would be employed.

Mechanism of Action: Targeting the Inflammatory Cascade

Crisaborole exerts its anti-inflammatory effects by inhibiting PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4][14][15] By inhibiting PDE4, Crisaborole increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23.[10][14]

To benchmark 5-chloro-3-methyl-benzoxaborole, its activity against PDE4 must be quantified and compared to Crisaborole.

In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-chloro-3-methyl-benzoxaborole against PDE4 and compare it to Crisaborole.

Experimental Workflow:

Caption: Workflow for in vitro PDE4 inhibition assay.

Detailed Protocol:

  • Enzyme Preparation: Human recombinant PDE4B can be expressed and purified from a suitable expression system (e.g., Sf9 insect cells). The enzyme activity should be validated using a known inhibitor like Rolipram.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. Each well would contain the PDE4 enzyme, a fluorescently labeled cAMP substrate, and the test compound at varying concentrations.

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.

  • Detection: The reaction is stopped, and the amount of hydrolyzed substrate is quantified using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

CompoundPDE4 IC50 (µM)
5-chloro-3-methyl-benzoxaboroleTo be determined
Crisaborole (AN2728)0.49[16]
Cell-Based Assay: Inhibition of Cytokine Release

Objective: To assess the ability of 5-chloro-3-methyl-benzoxaborole to inhibit the release of pro-inflammatory cytokines from human immune cells.

Experimental Workflow:

Caption: Workflow for cell-based cytokine release assay.

Detailed Protocol:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood.

  • Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines.

  • Treatment: The stimulated cells are treated with various concentrations of 5-chloro-3-methyl-benzoxaborole and Crisaborole.

  • Cytokine Measurement: After a 24-hour incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The IC50 value for the inhibition of TNF-α release is calculated for each compound.

CompoundTNF-α Inhibition IC50 (µM)
5-chloro-3-methyl-benzoxaboroleTo be determined
Crisaborole (AN2728)0.54[16]

Preclinical Efficacy: In Vivo Models of Skin Inflammation

Preclinical animal models are essential for evaluating the in vivo efficacy and safety of a new drug candidate. For a topical anti-inflammatory agent, a model of allergic contact dermatitis is highly relevant.

Mouse Model of Allergic Contact Dermatitis

Objective: To evaluate the anti-inflammatory efficacy of topically applied 5-chloro-3-methyl-benzoxaborole in a mouse model of dinitrofluorobenzene (DNFB)-induced contact hypersensitivity.

Experimental Workflow:

Caption: Workflow for in vivo allergic contact dermatitis model.

Detailed Protocol:

  • Sensitization and Challenge: Mice are sensitized by applying DNFB to their shaved abdomen. Several days later, a challenge dose of DNFB is applied to one ear to induce an inflammatory response.

  • Treatment: The inflamed ear is treated with a topical formulation of 5-chloro-3-methyl-benzoxaborole, Crisaborole (as a positive control), or vehicle (as a negative control).

  • Efficacy Assessment: Ear swelling is measured at various time points after the challenge as an indicator of inflammation. At the end of the study, the ears are collected for histological analysis to assess cellular infiltration and other signs of inflammation.

Treatment GroupReduction in Ear Swelling (%)
VehicleBaseline
5-chloro-3-methyl-benzoxaboroleTo be determined
Crisaborole (AN2728)Significant reduction

Pharmacokinetics and Safety Profile

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the safety profile, is paramount for any new drug candidate.

Pharmacokinetic Studies

Following topical application, Crisaborole exhibits limited systemic exposure as it is rapidly metabolized to inactive metabolites.[13] Renal elimination is the primary route of clearance for these metabolites.[13] Similar studies would need to be conducted for 5-chloro-3-methyl-benzoxaborole.

Pharmacokinetic Parameter5-chloro-3-methyl-benzoxaboroleCrisaborole (AN2728)
Systemic Absorption To be determinedLow
Metabolism To be determinedRapidly metabolized to inactive metabolites[13]
Elimination To be determinedPrimarily renal[13]
Safety and Tolerability

Crisaborole has been shown to be well-tolerated in clinical trials, with the most common adverse event being application site pain or stinging.[17][18] Preclinical toxicology studies for 5-chloro-3-methyl-benzoxaborole would need to be conducted in accordance with regulatory guidelines to assess its safety profile.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the comparative benchmarking of 5-chloro-3-methyl-benzoxaborole against the established PDE4 inhibitor, Crisaborole. The proposed experiments will provide crucial data on the physicochemical properties, mechanism of action, preclinical efficacy, and safety profile of this novel benzoxaborole derivative. Favorable results from these studies would warrant further investigation and progression into clinical development for the treatment of inflammatory skin diseases like atopic dermatitis. The unique chemical space of benzoxaboroles continues to offer exciting opportunities for the discovery of new and improved therapeutics.[1][3]

References

  • Crisaborole - DermNet. (URL: [Link])

  • Zhong, W. et al. (2019). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology. (URL: [Link])

  • Luger, T. A. et al. (2021). Phosphodiesterase 4 (PDE4) inhibitor mechanism of action in chronic inflammatory skin disorders (CISD). Journal of the European Academy of Dermatology and Venereology. (URL: [Link])

  • What Are PDE-4 Inhibitors for Atopic Dermatitis? - WebMD. (2026, February 12). (URL: [Link])

  • Eucrisa (Crisaborole) FAQ - National Eczema Association. (URL: [Link])

  • FDA Approved PDE4 Inhibitor Roflumilast for Atopic Dermatitis | Sino Biological. (2024, July 9). (URL: [Link])

  • Eucrisa (crisaborole) FDA Approval History - Drugs.com. (2021, January 28). (URL: [Link])

  • Foreman, R. et al. (2023). Phosphodiesterase Inhibitors. In: StatPearls. StatPearls Publishing. (URL: [Link])

  • Eucrisa. (2025, March 7). (URL: [Link])

  • Li, J. et al. (2025). Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. Clinical Drug Investigation. (URL: [Link])

  • Tom, W. et al. (2016). Pharmacokinetic Profile, Safety, and Tolerability of Crisaborole Topical Ointment, 2% in Adolescents with Atopic Dermatitis: An Open‐Label Phase 2a Study. Pediatric Dermatology. (URL: [Link])

  • Smith, S. et al. (2019). Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis. Journal of Pharmacy Practice. (URL: [Link])

  • Eichenfield, L. F. et al. (2020). Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1). American Journal of Clinical Dermatology. (URL: [Link])

  • Eichenfield, L. F. et al. (2020). Safety, Effectiveness, and Pharmacokinetics of Crisaborole in Infants Aged 3 to < 24 Months with Mild-to-Moderate Atopic Dermatitis: A Phase IV Open-Label Study (CrisADe CARE 1). SciSpace. (URL: [Link])

  • Li, J. et al. (2025). Pharmacokinetics, Bioequivalence, and Safety Studies of Crisaborole Ointment in Healthy Chinese Subjects. Clinical Drug Investigation. (URL: [Link])

  • Crisaborole - Wikipedia. (URL: [Link])

  • crisaborole | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (2016, December 15). (URL: [Link])

  • Synthesis and physicochemical evaluation of phosphorus( iii ) and phosphorus( v ) substituted benzoxaboroles - Organic & Biomolecular Chemistry (RSC Publishing). (2025, August 19). (URL: [Link])

  • Algahtani, M. S. et al. (2022). Crisaborole Loaded Nanoemulsion Based Chitosan Gel: Formulation, Physicochemical Characterization and Wound Healing Studies. Polymers. (URL: [Link])

  • Key clinical-trial evidence for crisaborole - DermNet. (URL: [Link])

  • Development and Evaluation of Crisaborole Topical Cubosomal Gel - ijprajournal. (URL: [Link])

  • Angeli, A. et al. (2019). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Molecules. (URL: [Link])

  • Chulskaya, E. et al. (2019). Synthesis and evaluation of biological activity of benzoxaborole derivatives of azithromycin. The Journal of Antibiotics. (URL: [Link])

  • Solvent properties and crisaborole solubility (average values ± sd). - ResearchGate. (URL: [Link])

  • Algahtani, M. S. et al. (2022). Crisaborole Loaded Nanoemulsion Based Chitosan Gel: Formulation, Physicochemical Characterization and Wound Healing Studies. MDPI. (URL: [Link])

  • Combining Experimental Assays and Molecular Modeling to Evaluate Monosubstituted Cinnamic Acid Derivatives as PDE4B Inhibitors - PMC. (2025, December 10). (URL: [Link])

  • A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC. (URL: [Link])

  • The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments | Request PDF - ResearchGate. (2025, August 6). (URL: [Link])

  • Results - Clinical Review Report: Crisaborole Ointment, 2% (Eucrisa) - NCBI Bookshelf. (URL: [Link])

  • Boron-Containing Analogs of Fosmidomycin: Benzoxaborole Derivatives Exhibit Promising Activity Against Resistant Pathogens - UDSpace - University of Delaware. (2025, July 19). (URL: [Link])

  • Crisaborole Topical Ointment, 2% in Adults With Atopic Dermatitis: A Phase 2a, Vehicle-Controlled, Proof-of-Concept Study | Request PDF - ResearchGate. (2025, August 10). (URL: [Link])

  • Zhang, J. et al. (2013). The synthesis of benzoxaboroles and their applications in medicinal chemistry. Science China Chemistry. (URL: [Link])

Sources

Reproducibility of IC50 Values for Benzoxaborole LeuRS Inhibitors: A Comparative Assay Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Kinetic Challenge of Benzoxaboroles

Benzoxaboroles represent a breakthrough class of antimicrobial agents, with compounds like Tavaborole approved for onychomycosis and Ganfeborole advancing in clinical trials for tuberculosis[1],[2]. Their mechanism of action relies on targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis[3]. However, determining the half-maximal inhibitory concentration (IC50) for these compounds presents unique reproducibility challenges across different laboratories.

Standard aminoacylation assays are designed for rapid-equilibrium competitive inhibitors. Because benzoxaboroles operate via a unique, slow-onset trapping mechanism, traditional assay formats often fail to capture their true potency, leading to highly variable IC50 values[2]. This guide objectively compares assay methodologies and provides a self-validating protocol to ensure absolute reproducibility when evaluating benzoxaborole LeuRS inhibitors.

The OBORT Mechanism: Causality Behind the Kinetics

To understand why benzoxaborole IC50 values fluctuate, we must examine the causality of their binding. Unlike traditional inhibitors that rapidly equilibrate in the aminoacylation active site, benzoxaboroles bind to the distinct editing domain of LeuRS[3].

Through the oxaborole tRNA-trapping (OBORT) mechanism, the sp2 hybridized boron atom forms a bidentate covalent adduct with the cis-diols of the 3'-terminal adenosine (Ade76) of tRNA^Leu[1]. This traps the tRNA in a non-productive complex. Because covalent adduct formation is a time-dependent, slow-onset process, the kinetics of inhibition are fundamentally delayed compared to standard competitive binding.

OBORT_Mechanism tRNA tRNALeu (Ade76) LeuRS_Active LeuRS Aminoacylation Site (Rapid Equilibrium) tRNA->LeuRS_Active Normal Charging LeuRS_Editing LeuRS Editing Site (Target Domain) tRNA->LeuRS_Editing Translocation Adduct Covalent tRNALeu-Benzoxaborole Adduct (Trapped Complex) LeuRS_Editing->Adduct Boron-Diol Bonding Benzoxaborole Benzoxaborole Inhibitor (e.g., Tavaborole) Benzoxaborole->Adduct OBORT Mechanism ProteinSynth Protein Synthesis Halted Adduct->ProteinSynth Inhibition

Mechanism of oxaborole tRNA-trapping (OBORT) in the LeuRS editing site.

Comparative Analysis of IC50 Assay Alternatives

Historically, researchers have relied on radiometric aminoacylation assays[1]. However, non-radiometric alternatives—such as luminescent pyrophosphate (PPi) exchange, spectrophotometric malachite green[4], and label-free biotinylation[5]—have emerged. The choice of assay directly impacts the reproducibility of the IC50 value, particularly for time-dependent inhibitors.

Table 1: Comparison of LeuRS IC50 Assay Methodologies

Assay TypeDetection MethodAdvantagesLimitations for Benzoxaboroles
Radiometric [3H]-Leucine incorporationDirect measurement of charged tRNA; highly sensitive.Requires sub-saturating amino acid levels; poor real-time kinetic resolution[5].
Luminescent ATP hydrolysis / PPi generationHigh-throughput; continuous read possible; non-radioactive.Indirect measurement; can be confounded by non-specific ATPase activity.
Spectrophotometric Malachite green detection of PiCost-effective; high-throughput (Z'-factor > 0.5)[4].Lower sensitivity; prone to background phosphate interference[4].
Label-Free Streptavidin-Biotin conjugationQuantitative; allows saturating amino acid concentrations[5].Lower throughput; requires polyacrylamide gel separation[5].

The Causality of IC50 Variability: The Pre-Incubation Imperative

As an application scientist, I frequently observe laboratories discarding promising benzoxaborole candidates due to artificially high IC50 values. The causality here is purely kinetic. In standard rapid-equilibrium assays, reactions are initiated immediately upon mixing the enzyme, substrate, and inhibitor. Because the formation of the tRNA-benzoxaborole adduct is a slow-onset process, the inhibitor does not have time to reach steady-state binding before the reaction is quenched.

Consequently, the apparent IC50 vastly underestimates the compound's true potency. Recent kinetic profiling of the benzoxaborole Ganfeborole demonstrates that a 1-hour pre-incubation of the inhibitor with LeuRS and tRNA^Leu (prior to adding ATP) is required to achieve steady-state inhibition, dropping the apparent IC50 from >100 nM down to 1-2 nM[2].

Optimized Step-by-Step Methodology for Reproducible IC50 Determination

To ensure a self-validating system, the following protocol integrates a mandatory pre-incubation step alongside a parallel "zero-pre-incubation" control. This dual-track approach internally validates the slow-onset nature of the inhibitor, ensuring that the observed IC50 shift is a true kinetic phenomenon rather than an artifact of enzyme degradation.

Step 1: Reagent Preparation Prepare recombinant LeuRS enzyme (e.g., M. tuberculosis or E. coli LeuRS), in vitro transcribed tRNA^Leu, and L-leucine in an optimized assay buffer (50 mM HEPES pH 7.5, 30 mM KCl, 5 mM MgCl2, 2 mM DTT)[1],[2].

Step 2: Time-Dependent Pre-incubation (The Critical Step) Mix LeuRS (final concentration 1-5 nM), tRNA^Leu (final 2 μM), L-leucine (final 30 μM), and serial dilutions of the benzoxaborole inhibitor (ranging from 0.01 nM to 10 μM). Incubate the microplate at 37°C for exactly 60 minutes[2]. Self-Validation Control: Prepare an identical plate but hold it on ice, skipping the 60-minute incubation.

Step 3: Reaction Initiation Initiate the aminoacylation reaction in both plates simultaneously by adding ATP (final concentration 4 mM)[1].

Step 4: Quenching and Detection After 7 minutes of the linear reaction phase[1], quench the reaction using a luminescent PPi detection reagent (e.g., Kinase-Glo). Incubate for 10 minutes in the dark to stabilize the luminescent signal.

Step 5: Data Analysis Measure luminescence using a microplate reader. Fit the dose-response data using a 4-parameter logistic nonlinear regression model to determine the absolute IC50[1],[2].

IC50_Workflow Prep Step 1: Reagent Prep (LeuRS, tRNALeu, Leucine) PreInc Step 2: Pre-incubation (60 min at 37°C) CRITICAL FOR OBORT Prep->PreInc Init Step 3: Initiation (Add 4 mM ATP) PreInc->Init Quench Step 4: Quench & Detect (Luminescent Reagent) Init->Quench Analyze Step 5: 4-Parameter Fit (Determine IC50) Quench->Analyze

Step-by-step workflow for time-dependent LeuRS IC50 determination.

Quantitative Data Comparison

The table below illustrates how the implementation of time-dependent assay protocols drastically alters the reproducible IC50 values of benzoxaboroles compared to traditional rapid-equilibrium inhibitors.

Table 2: Impact of Assay Methodology on IC50 Values

InhibitorClassTarget EnzymeAssay ConditionReported IC50
Ganfeborole BenzoxaboroleM. tuberculosis LeuRSNo Pre-incubation> 100 nM[2]
Ganfeborole BenzoxaboroleM. tuberculosis LeuRS1h Pre-incubation1.0 nM[2]
AN3017 BenzoxaboroleM. tuberculosis LeuRSStandard Radiometric0.64 μM[1]
PT638 (Prodrug) BenzoxaboroleS. aureus LeuRSStandard Radiometric> 100 μM[3]
PF-3845 Non-BenzoxaboroleM. tuberculosis PheRSRapid Equilibrium0.73 μM[6]

(Note: PF-3845 is included as a comparative non-benzoxaborole aminoacyl-tRNA synthetase inhibitor showing standard rapid-equilibrium kinetics, where pre-incubation does not drastically shift the IC50[6]).

Conclusion

The reproducibility of IC50 values for benzoxaborole LeuRS inhibitors is fundamentally tied to the kinetic parameters of the chosen assay. Because these compounds act via the slow-onset OBORT mechanism, traditional rapid-equilibrium assays yield highly variable and artificially inflated IC50 values. By transitioning to a pre-incubation-dependent methodology—whether utilizing radiometric, luminescent, or label-free detection—researchers can establish a self-validating system that accurately reflects the profound target vulnerability of LeuRS.

References

  • Title: Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase Source: nih.gov URL: [Link]

  • Title: Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors Source: nih.gov URL: [Link]

  • Title: Selectivity of the time-dependent M. tuberculosis LeuRS inhibitor ganfeborole is driven by target vulnerability Source: biorxiv.org URL: [Link]

  • Title: A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity Source: nih.gov URL: [Link]

  • Title: A Label-Free Assay for Aminoacylation of tRNA Source: mdpi.com URL: [Link]

  • Title: IC50 determination for hit compounds in the aminoacylation assay compared to IC50s determined in the A/T assay Source: researchgate.net URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Handling of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole

Author: BenchChem Technical Support Team. Date: March 2026

As a researcher in the dynamic field of drug development, you are at the forefront of innovation. The novel compounds you synthesize and study, such as 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole, hold immense potential. Benzoxaboroles are a fascinating class of boron-containing heterocycles that have garnered significant attention for their therapeutic applications, including antifungal and anti-inflammatory agents.[1][2][3] Their unique chemical properties, particularly the ability of the boron atom to form reversible covalent bonds, make them valuable tools in medicinal chemistry.[4] While generally characterized by low biotoxicity, it is paramount to approach any novel chemical with a comprehensive understanding of its potential hazards and the necessary precautions for its safe handling.[1][3]

This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from an in-depth analysis of the benzoxaborole chemical class, related organoboron compounds, and established best practices in laboratory safety.

Hazard Assessment: A Proactive Approach

Given that this compound is a substituted benzoxaborole, we must consider the potential hazards associated with this class of compounds and its functional groups. While many benzoxaboroles are being developed as therapeutics due to their targeted activity and favorable safety profiles, the basic structure still presents chemical hazards that require respect and appropriate handling.[2][3][5]

Potential Hazards:

  • Skin and Eye Irritation: Organoboron compounds can cause irritation upon contact with skin and eyes.[6] The presence of a chloro-substituent on the aromatic ring may enhance this effect.

  • Respiratory Tract Irritation: As a solid, fine powders of this compound can be inadvertently inhaled, potentially causing respiratory irritation.

  • Reactivity: Some boron compounds can react with strong reducing agents. It is prudent to avoid contact with incompatible materials.

  • Unknown Long-Term Effects: As a novel research compound, the long-term toxicological properties have likely not been fully elucidated. Therefore, minimizing exposure is the most critical aspect of its handling.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling any chemical of unknown toxicity.[7][8] The following table outlines the recommended PPE for handling this compound.

PPE Component Specifications Rationale
Eye Protection Chemical splash goggles with side shieldsProtects against splashes and airborne particles. Standard safety glasses are insufficient.[9]
Hand Protection Nitrile glovesProvides a barrier against skin contact.[9] Regularly inspect gloves for any signs of degradation or puncture and replace them immediately if compromised. For extended operations, consider double-gloving.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[7]
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of airborne particles. If weighing outside of a fume hood is unavoidable, a properly fitted N95 respirator should be considered.[9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring the integrity of your experiment.

Preparation and Weighing:

  • Work in a Designated Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Gather All Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are inside the fume hood.

  • Weighing the Compound: Carefully weigh the desired amount of the compound on a tared weigh boat. Avoid creating dust. If any material is spilled, clean it up immediately following the spill procedures outlined below.

Running the Reaction:

  • Solvent Addition: Add solvents slowly to the solid compound to avoid splashing.

  • Maintain Containment: Keep all reaction vessels capped or covered to the extent possible throughout the experiment.

  • Monitor the Reaction: Be observant of any unexpected changes in the reaction, such as color changes, gas evolution, or temperature fluctuations.

Post-Reaction Work-up and Purification:

  • Quenching: If the reaction needs to be quenched, do so slowly and carefully, preferably in an ice bath to control any exothermic processes.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within a fume hood or connected to a suitable exhaust system to remove solvents.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be placed in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and waste from the reaction work-up should be collected in a labeled hazardous waste container. Do not pour any amount of this compound or its solutions down the drain.[10] While some boron compounds can be disposed of via the drain in very small, neutralized quantities, the unknown environmental impact of this specific molecule necessitates more stringent disposal.[10]

  • Consult Local Regulations: Always follow your institution's and local authorities' guidelines for hazardous waste disposal.[11]

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

  • Spill: For a small spill, carefully wipe it up with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Safety Workflow

The following diagram outlines the critical decision points and procedures for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_start Start: Handling Required ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh Compound Carefully fume_hood->weigh dissolve Dissolve/React weigh->dissolve spill Spill Occurs weigh->spill workup Post-Reaction Work-up dissolve->workup exposure Exposure Occurs dissolve->exposure solid_waste Contaminated Solids in Labeled Waste Bag workup->solid_waste liquid_waste Liquid Waste in Labeled Container workup->liquid_waste spill_response Follow Spill Protocol spill->spill_response exposure_response Follow First Aid & Seek Medical Attention exposure->exposure_response

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.